molecular formula C10H11ClF3NO B1398709 7-(Trifluoromethyl)chroman-4-amine hydrochloride CAS No. 191608-40-9

7-(Trifluoromethyl)chroman-4-amine hydrochloride

Cat. No.: B1398709
CAS No.: 191608-40-9
M. Wt: 253.65 g/mol
InChI Key: XHGVNIMNZBUBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO and its molecular weight is 253.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGVNIMNZBUBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724847
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-40-9
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed, plausible synthetic protocol for the preparation of 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a valuable building block for researchers in drug discovery and development. The synthesis is presented in two principal stages: the formation of the key intermediate, 7-(trifluoromethyl)chroman-4-one, followed by its conversion to the target amine hydrochloride via reductive amination.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies, empowering researchers to adapt and optimize the synthesis as needed.

Part 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one

The initial and most critical stage of this synthesis is the construction of the chroman-4-one ring system with the trifluoromethyl substituent at the 7-position. Based on established methods for the synthesis of analogous 7-substituted chroman-4-ones, a Friedel-Crafts reaction followed by intramolecular cyclization is the most logical approach.[2]

Reaction Principle: Friedel-Crafts Acylation and Intramolecular Cyclization

The synthesis of the chroman-4-one core typically involves the reaction of a phenol with a three-carbon electrophile. In this case, 3-(trifluoromethyl)phenol serves as the starting material. The reaction proceeds in two steps:

  • Friedel-Crafts Acylation: The aromatic ring of 3-(trifluoromethyl)phenol attacks an acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The trifluoromethyl group is a meta-director, which would typically direct acylation to the 5-position relative to the hydroxyl group. However, the hydroxyl group is a strong ortho-, para-director, and its influence is likely to dominate, favoring acylation at the position para to it, which corresponds to the 4-position of the phenol. This leads to the formation of 1-(2-hydroxy-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, displaces the chloride to form the six-membered heterocyclic ring of the chroman-4-one.

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)chroman-4-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-(Trifluoromethyl)phenol162.1110.0 g61.7
3-Chloropropionyl chloride126.988.6 g67.7
Aluminum chloride (anhydrous)133.3418.1 g135.7
Dichloromethane (anhydrous)-200 mL-
2M Sodium hydroxide-As needed-
Hydrochloric acid (conc.)-As needed-
Ethyl acetate-For extraction-
Magnesium sulfate (anhydrous)-For drying-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (18.1 g, 135.7 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) and 3-chloropropionyl chloride (8.6 g, 67.7 mmol) in anhydrous dichloromethane (100 mL).

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • To the crude intermediate, add 2M aqueous sodium hydroxide (100 mL) and heat the mixture to reflux for 2 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until pH 2-3.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-(trifluoromethyl)chroman-4-one.

Part 2: Synthesis of this compound

The second stage of the synthesis involves the conversion of the ketone functionality of 7-(trifluoromethyl)chroman-4-one into a primary amine, followed by the formation of the hydrochloride salt. Reductive amination is the method of choice for this transformation.

Reaction Principle: Reductive Amination

Reductive amination is a two-step process that occurs in a single pot:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This reaction is typically reversible and acid-catalyzed.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the imine to the corresponding amine. A mild reducing agent such as sodium cyanoborohydride is often used as it is stable under the weakly acidic conditions required for imine formation and selectively reduces the imine over the ketone.

The final step is the precipitation of the amine as its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Reductive Amination and Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
7-(Trifluoromethyl)chroman-4-one216.165.0 g23.1
Ammonium acetate77.0817.8 g231
Sodium cyanoborohydride62.841.45 g23.1
Methanol-100 mL-
Diethyl ether-For extraction and precipitation-
2M HCl in diethyl ether-As needed-
Saturated sodium bicarbonate-For workup-

Procedure:

  • To a round-bottom flask, add 7-(trifluoromethyl)chroman-4-one (5.0 g, 23.1 mmol), ammonium acetate (17.8 g, 231 mmol), and methanol (100 mL).

  • Stir the mixture at room temperature until the solids dissolve.

  • Add sodium cyanoborohydride (1.45 g, 23.1 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until pH 8-9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Cool the ethereal solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from the commercially available 3-(trifluoromethyl)phenol.

Synthesis_Workflow cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Amine Synthesis A 3-(Trifluoromethyl)phenol B 7-(Trifluoromethyl)chroman-4-one A->B 1. 3-Chloropropionyl chloride, AlCl3 2. NaOH (cyclization) C 7-(Trifluoromethyl)chroman-4-amine B->C NH4OAc, NaBH3CN (Reductive Amination) D 7-(Trifluoromethyl)chroman-4-amine HCl C->D HCl in Ether

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the chroman scaffold can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, from guiding formulation strategies to interpreting structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent amine, 7-(Trifluoromethyl)chroman-4-amine. The presence of the trifluoromethyl group at the 7-position and the amine group at the 4-position of the chroman ring system are key structural features that dictate its chemical behavior.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 7-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochlorideN/A
CAS Number 191608-40-9[1][2]
Molecular Formula C₁₀H₁₁ClF₃NO[1][2]
Molecular Weight 253.65 g/mol [1][2]
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)OCCC2N.Cl[2]
InChI Key XHGVNIMNZBUBRZ-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[1][2]

Synthesis Pathway

The precursor, 7-(trifluoromethyl)chroman-4-one, is commercially available or can be synthesized from 3-(trifluoromethyl)phenol through a multi-step process.[4]

Synthesis_Workflow cluster_0 Synthesis of 7-(Trifluoromethyl)chroman-4-one cluster_1 Reductive Amination cluster_2 Salt Formation 3_TFMPhenol 3-(Trifluoromethyl)phenol Intermediate_1 Phenyl Acrylate Intermediate 3_TFMPhenol->Intermediate_1 Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Intermediate_1 Fries_Rearrangement Fries Rearrangement Intermediate_1->Fries_Rearrangement Cyclization Intramolecular Cyclization Fries_Rearrangement->Cyclization Chromanone 7-(Trifluoromethyl)chroman-4-one Cyclization->Chromanone Chromanone_Start 7-(Trifluoromethyl)chroman-4-one Reductive_Amination_Step Reductive Amination (e.g., NH2OH·HCl, NaBH3CN) Chromanone_Start->Reductive_Amination_Step Free_Amine 7-(Trifluoromethyl)chroman-4-amine Reductive_Amination_Step->Free_Amine Free_Amine_Start 7-(Trifluoromethyl)chroman-4-amine HCl_Treatment HCl in Ether Free_Amine_Start->HCl_Treatment Final_Product This compound HCl_Treatment->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reductive Amination: To a solution of 7-(trifluoromethyl)chroman-4-one in a suitable solvent (e.g., methanol or ethanol), add an amine source such as hydroxylamine hydrochloride or ammonium acetate.

  • Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst. The choice of reducing agent is critical to selectively reduce the intermediate imine without affecting the ketone.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude free amine.

  • Purify the 7-(Trifluoromethyl)chroman-4-amine by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent like diethyl ether or isopropanol.

  • Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Physicochemical Properties and Their Determination

A comprehensive characterization of the physicochemical properties is essential for the rational development of this compound.

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow. As of this writing, the experimental melting point of this compound has not been reported in the public domain.

Table 2: Melting Point Data

CompoundMelting Point (°C)Notes
This compound Not ReportedExpected to be a crystalline solid with a defined melting point.

Experimental Protocol: Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

  • Finely powder a small, dry sample of the compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Melting_Point_Workflow Start Dry, Powdered Sample Pack Pack into Capillary Tube Start->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record Temperature Range Observe->Record End Melting Point Data Record->End

Caption: Workflow for melting point determination.

Solubility

Solubility is a critical parameter for drug delivery and formulation. Amine hydrochlorides are generally more water-soluble than their corresponding free bases due to their ionic nature.[5] The solubility of this compound is expected to be pH-dependent.

Table 3: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water Soluble, pH-dependentAs a hydrochloride salt, it will be more soluble in acidic to neutral aqueous media.[5]
Methanol SolublePolar protic solvent.
Ethanol SolublePolar protic solvent.
DMSO SolublePolar aprotic solvent.
Dichloromethane Sparingly Soluble to InsolubleLess polar organic solvent.
Hexane InsolubleNonpolar organic solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.).

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value is the pH at which the compound exists in a 50:50 ratio of its protonated (ammonium) and deprotonated (free amine) forms. This is a key parameter influencing solubility, lipophilicity, and absorption. The pKa of the conjugate acid of 7-(Trifluoromethyl)chroman-4-amine has not been experimentally reported. However, it can be estimated based on related structures. The pKa of aniline is approximately 4.6.[6] The trifluoromethyl group is strongly electron-withdrawing, which will decrease the basicity of the aromatic amine and thus lower the pKa of its conjugate acid.[7]

Table 4: pKa Estimation

CompoundEstimated pKaRationale
This compound ~ 3.5 - 4.5The electron-withdrawing trifluoromethyl group is expected to lower the pKa relative to aniline (pKa ≈ 4.6).[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Accurately weigh and dissolve a sample of this compound in a co-solvent system if necessary (e.g., water-methanol) to ensure solubility throughout the titration.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of NaOH). The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's partitioning between an oily (lipid) and an aqueous phase. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, which is more relevant for ionizable compounds like amines.

Table 5: Calculated Lipophilicity

ParameterCalculated ValueSource/Method
LogP 2.9095ChemScene (Computational)[2]
XLogP3 1.8PubChem (Computational)[8]

Experimental Protocol: LogD Determination (Shake-Flask Method)

  • Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4).

  • Prepare a solution of this compound of known concentration in the buffered aqueous phase.

  • Add an equal volume of n-octanol to the aqueous solution in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning, then allow the layers to separate completely.

  • Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique like HPLC-UV.

  • Calculate LogD using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to the trifluoromethyl and amine substituents.

  • Amine Protons (-NH₃⁺): A broad singlet in the downfield region (δ 8.5-9.5 ppm), the chemical shift of which can be concentration and temperature-dependent.

  • Chroman Ring Protons:

    • -CH(N)-: A multiplet around δ 4.0-4.5 ppm.

    • -O-CH₂-: Two diastereotopic protons appearing as multiplets around δ 4.2-4.8 ppm.

    • -CH₂-: Two diastereotopic protons appearing as multiplets around δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm.

  • Chroman Ring Carbons:

    • -CH(N)-: A signal around δ 45-55 ppm.

    • -O-CH₂-: A signal around δ 60-70 ppm.

    • -CH₂-: A signal around δ 25-35 ppm.

Experimental Protocol: NMR Spectroscopy

  • Dissolve an accurately weighed sample (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR techniques like COSY and HSQC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-H (amine)Stretching
3000-2800C-H (aliphatic)Stretching
1600-1450C=C (aromatic)Stretching
1350-1150C-F (trifluoromethyl)Stretching
1250-1000C-O (ether)Stretching

Experimental Protocol: FTIR Spectroscopy

  • Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Expected Mass Spectrum (ESI+):

  • Molecular Ion Peak ([M+H]⁺): The mass of the free amine (C₁₀H₁₀F₃NO) is 217.07. Therefore, a prominent peak is expected at m/z 218.08, corresponding to the protonated molecule.

  • Fragmentation Pattern: Fragmentation may involve the loss of ammonia (NH₃), the trifluoromethyl group (CF₃), or cleavage of the chroman ring.

Analytical_Workflow Sample 7-(Trifluoromethyl)chroman-4-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Caption: Analytical workflow for spectroscopic characterization.

Conclusion

This technical guide has synthesized the available information on this compound and provided a framework for its comprehensive physicochemical characterization. While some experimental data remains to be reported in the scientific literature, the provided protocols, grounded in established analytical principles, offer a clear path for researchers to obtain this critical information. A thorough understanding of the properties outlined herein—solubility, pKa, lipophilicity, and spectroscopic signatures—is indispensable for advancing the study and application of this promising molecule in the field of drug discovery and development.

References

A Technical Guide to 7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS 191608-40-9): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a specialized heterocyclic building block that has garnered significant interest within the medicinal chemistry community. Its unique structure, combining a chroman core, a reactive primary amine, and a strategically placed trifluoromethyl group, makes it a valuable intermediate for synthesizing novel therapeutic agents. The trifluoromethyl moiety is particularly crucial, as it can enhance critical pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2] This guide provides an in-depth analysis of the compound's properties, a logical synthetic strategy, a detailed analytical workflow for quality control, and essential safety protocols, designed to empower researchers in leveraging this molecule for advanced drug discovery programs, particularly those targeting the central nervous system (CNS).[1]

Introduction: Strategic Importance in Medicinal Chemistry

The chroman scaffold is a privileged structure in drug design, forming the core of various biologically active compounds. When functionalized with a primary amine at the 4-position, it provides a versatile handle for chemical modification, allowing for the construction of amides, sulfonamides, and other nitrogenous derivatives essential for exploring structure-activity relationships (SAR).[1]

The defining feature of CAS 191608-40-9 is the trifluoromethyl (-CF3) group at the 7-position. Incorporating this group is a well-established strategy in modern medicinal chemistry to modulate a molecule's physicochemical profile.[2] The -CF3 group is highly electronegative and lipophilic, which can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Increased Lipophilicity: This can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, a critical factor for CNS-targeted drugs.[1]

  • Modulated pKa: The electron-withdrawing nature of the -CF3 group can influence the basicity of the nearby amine, affecting its ionization state at physiological pH and its potential for ionic interactions with biological targets.

Consequently, this compound serves not merely as an inert scaffold but as an active contributor to the pharmacokinetic and pharmacodynamic profile of the final drug candidate.

Physicochemical and Computed Properties

A comprehensive understanding of a molecule's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 191608-40-9[3]
Molecular Formula C₁₀H₁₁ClF₃NO[3][4]
Molecular Weight 253.65 g/mol [3][4]
Purity Typically ≥95%[3][4]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Computed logP 2.9095[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]

Synthetic Strategy and Rationale

This compound is typically synthesized from its ketone precursor, 7-(trifluoromethyl)chroman-4-one (CAS: 111141-02-7).[5] The most logical and widely adopted method for this transformation is reductive amination .

Causality Behind the Method: Reductive amination is a robust and high-yielding reaction that proceeds in two main steps:

  • Imine Formation: The ketone reacts with an ammonia source (like ammonium acetate or ammonia itself) to form an intermediate imine or enamine. This step is often catalyzed by a mild acid.

  • Reduction: A reducing agent, chosen for its selectivity, reduces the imine C=N bond to a C-N single bond, yielding the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are frequently used because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.

The final step involves treating the free amine with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt, which improves handling and shelf-life.

precursor 7-(Trifluoromethyl)chroman-4-one (CAS: 111141-02-7) intermediate Imine Intermediate Formation precursor->intermediate Reaction 1 reagents1 Ammonia Source (e.g., NH4OAc) + Mild Acid Catalyst reagents1->intermediate reduction Reduction of Imine intermediate->reduction Reaction 2 reagents2 Selective Reducing Agent (e.g., NaBH3CN, STAB) reagents2->reduction free_amine 7-(Trifluoromethyl)chroman-4-amine (Free Base) reduction->free_amine final_product 7-(Trifluoromethyl)chroman-4-amine HCl (CAS: 191608-40-9) free_amine->final_product Salt Formation 3 reagents3 Hydrochloric Acid (HCl) in an organic solvent reagents3->final_product

Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)chroman-4-amine HCl.

Analytical Characterization Workflow

Ensuring the purity and identity of a starting material is a non-negotiable tenet of scientific integrity. For a compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the gold-standard technique for purity assessment.

Recommended Protocol: Reverse-Phase HPLC

This protocol is designed as a self-validating system, providing clear, reproducible results. It is based on established methods for analyzing similar aromatic amines in pharmaceutical contexts.[6]

Objective: To determine the purity of this compound and identify any potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.[6]

  • C18 column (e.g., Thermo BDS Hypersil, 250 x 4.6 mm, 5 µm particle size).[6]

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Triethylamine (TEA)

  • Deionized Water

Methodology:

  • Mobile Phase Preparation (Justification):

    • Prepare a 0.03 M KH₂PO₄ buffer. The phosphate buffer is used to control the pH of the mobile phase, ensuring consistent ionization of the analyte and reproducible retention times.

    • The final mobile phase consists of Acetonitrile : 0.03 M KH₂PO₄ Buffer : Triethylamine (50:50:0.1, v/v/v) .[6] Acetonitrile serves as the organic modifier. Triethylamine is added as a "tailing suppressor"; it is a basic amine that competitively binds to residual acidic silanol groups on the silica-based C18 column, preventing the basic analyte from interacting with them and ensuring sharp, symmetrical peaks.

    • Filter the mobile phase through a 0.45 µm membrane and degas for 15 minutes in an ultrasonic bath to prevent bubbles in the pump system.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 250 nm (Aromatic compounds typically exhibit strong absorbance in this region).

    • Column Temperature: Ambient.

    • Run Time: Sufficiently long to ensure all late-eluting impurities are observed (e.g., 15-20 minutes).

  • Data Interpretation & System Validation:

    • The primary peak corresponds to the 7-(Trifluoromethyl)chroman-4-amine. Its identity can be confirmed by comparing its retention time to a certified reference standard if available.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

    • The presence of small peaks indicates impurities, which could be unreacted starting materials, by-products, or degradation products.

start Sample of 7-(CF3)chroman-4-amine HCl prep Sample Preparation (Dissolve in Mobile Phase, Filter) start->prep inject Injection into RP-HPLC System prep->inject separation Separation on C18 Column (Isocratic Elution) inject->separation detection UV Detection at 250 nm separation->detection data Chromatogram Generation detection->data analysis Data Analysis (Peak Integration, Purity Calculation) data->analysis report Final Purity Report analysis->report

Caption: Standard analytical workflow for purity determination by RP-HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any research chemical.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7] Gloves must be inspected before use and disposed of properly after handling.[7]

  • Handling:

    • Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[8]

    • Avoid the formation and inhalation of dust.[7][8] Handle the solid material in a well-ventilated area or a chemical fume hood.[7]

    • If inhaled, move the person to fresh air.[8]

  • Storage:

    • Store in a tightly sealed container in a dry, well-ventilated place.

    • For long-term stability, storage at room temperature under an inert atmosphere is recommended.[1]

Conclusion

This compound (CAS 191608-40-9) is a strategically designed molecular building block that offers significant advantages for drug discovery programs. The combination of its reactive amine handle and the pharmacokinetically favorable trifluoromethyl group makes it an invaluable intermediate for synthesizing novel compounds with enhanced properties. By understanding its synthesis, employing rigorous analytical validation, and adhering to strict safety protocols, researchers can effectively and safely utilize this compound to accelerate the development of next-generation therapeutics.

References

molecular structure of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound (CAS No: 191608-40-9). The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a range of therapeutic applications, particularly those targeting the central nervous system.[1][2] This document details the critical architectural features of the title compound, including its stereochemistry and the influence of the trifluoromethyl moiety. We present validated, step-by-step protocols for its synthesis and structural elucidation, explaining the scientific rationale behind key experimental choices. All methodologies are grounded in established chemical principles to ensure reproducibility and accuracy, supported by authoritative references.

Introduction: The Strategic Importance of the Chroman-4-Amine Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional topology, making it an excellent scaffold for designing molecules with specific interactions at biological targets. Chroman-4-amine derivatives, in particular, have garnered significant interest as potent inhibitors of enzymes such as monoamine oxidase (MAO), which is a key target in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2]

The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position is a common tactic in modern drug design. This group can significantly enhance a molecule's pharmacokinetic profile by increasing metabolic stability and improving cell membrane permeability due to its high lipophilicity.[3] The primary amine at the 4-position not only serves as a key pharmacophoric feature for target binding but also provides a handle for forming the hydrochloride salt, which typically improves solubility and stability. A thorough understanding of the precise is therefore fundamental to any research or development program involving this compound.

Molecular Architecture and Physicochemical Properties

The foundational structure consists of a dihydropyran ring fused to a benzene ring. The key substituents are the trifluoromethyl group on the aromatic ring and the amine at the chiral C4 position.

  • Systematic Name: 7-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochloride

  • CAS Number: 191608-40-9[4][5][6]

  • Molecular Formula: C₁₀H₁₁ClF₃NO[4][5]

  • Molecular Weight: 253.65 g/mol [4][5]

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClF₃NO[4][5]
Molecular Weight253.65 g/mol [4][5]
AppearanceWhite to off-white solidAssumed based on typical amine hydrochlorides
Topological Polar Surface Area (TPSA)35.25 Ų[4]
XLogP31.8 (for the free base)[7]
Hydrogen Bond Donor Count1 (for the free base)[4]
Hydrogen Bond Acceptor Count2 (for the free base)[4]
The Critical Role of Stereochemistry

The carbon atom at the 4-position of the chroman ring is a chiral center. Consequently, the molecule exists as a pair of enantiomers:

  • (R)-7-(Trifluoromethyl)chroman-4-amine

  • (S)-7-(Trifluoromethyl)chroman-4-amine

Biological systems are inherently chiral, and as such, enantiomers of a drug candidate frequently exhibit different pharmacological activities, potencies, and toxicological profiles. It is imperative for drug development professionals to work with either the pure enantiomers or a consistent racemic mixture. The synthesis of specific enantiomers, such as (S)-7-(trifluoromethyl)chroman-4-amine (CAS 1140496-05-4), often requires specialized asymmetric synthesis or chiral resolution techniques.[8]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of racemic this compound is typically achieved via a two-step process starting from the corresponding phenol. The protocol below is based on well-established methodologies for chromanone and chroman-amine synthesis.[9][10]

Step 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one (Intermediate)

Causality: This step involves an intramolecular Friedel-Crafts acylation (or a related cyclization) to form the chromanone ring. 3-(Trifluoromethyl)phenol is reacted with an acrylic acid equivalent, and a strong acid catalyst promotes the cyclization onto the electron-rich aromatic ring.

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-(trifluoromethyl)phenol (1.0 eq) and a suitable solvent like toluene.

  • Catalyst Addition: Cautiously add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the mixture.

  • Reagent Addition: At 0-10 °C, slowly add crotonic acid (1.1 eq). The controlled addition is necessary to manage the initial exotherm.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-12 hours. The reaction progress must be monitored by a self-validating system, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. This quenches the catalyst and precipitates the crude product.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone is then purified by flash column chromatography on silica gel.

Step 2: Reductive Amination and Salt Formation

Causality: This step transforms the ketone into the primary amine. The ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride. The final step involves protonating the resulting free amine with HCl to form the stable, crystalline hydrochloride salt.

Protocol:

  • Reaction Setup: Dissolve the purified 7-(Trifluoromethyl)chroman-4-one (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium acetate ( ~10 eq) as the ammonia source.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) ( ~1.5 eq) portion-wise. The pH should be maintained between 6 and 7 for optimal imine formation and reduction.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Again, monitor to completion via TLC or LC-MS.

  • Work-up: Quench the reaction by adding 1M HCl. Concentrate the mixture to remove methanol. Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

  • Isolation of Free Base: Basify the aqueous layer to pH >10 with 3M NaOH and extract the free amine product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of isopropanol or diethyl ether. Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

  • Final Product: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: High-level workflow for the synthesis of the target compound.

Structural Elucidation and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and for ensuring the purity of the final compound.

G cluster_elucidation Structural Elucidation & QC Workflow compound Final Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ms Mass Spectrometry (HRMS) compound->ms xray X-Ray Crystallography (for single crystal) compound->xray Absolute Stereochemistry hplc HPLC / UPLC compound->hplc structure Confirmed Structure & Purity >95% nmr->structure Connectivity ms->structure Elemental Composition xray->structure hplc->structure Purity Assessment

Caption: Integrated workflow for structural validation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment. Key signals will include distinct aromatic protons, diastereotopic methylene protons on the chroman ring, and the methine proton at C4. Coupling constants help define the ring conformation.

  • ¹³C NMR: Confirms the carbon skeleton, with characteristic shifts for the aromatic, aliphatic, and CF₃ carbons.

  • ¹⁹F NMR: Essential for confirming the presence of the trifluoromethyl group, which should appear as a singlet.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. For this compound, analysis would be performed on the free base, and the expected exact mass for the protonated molecule [C₁₀H₁₁F₃NO]⁺ would be calculated and compared to the experimental value to within a few parts per million (ppm).

X-Ray Crystallography
  • Single-Crystal X-Ray Diffraction: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure. It is the only routine method to unambiguously determine the absolute stereochemistry (R or S) of a chiral center.

High-Performance Liquid Chromatography (HPLC)
  • Purity Assessment: HPLC is used to determine the purity of the final compound. Using a suitable column and mobile phase, the area of the main product peak relative to the total peak area gives a quantitative measure of purity, which should typically be >95% for research applications.

Conclusion

The represents a carefully designed scaffold for medicinal chemistry research. Its synthesis is achievable through robust and scalable chemical methods, and its structure can be unequivocally confirmed using a suite of standard analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, validate, and confidently utilize this compound in their drug discovery efforts. The emphasis on self-validating protocols and a multi-technique characterization approach ensures the scientific integrity and reproducibility required for advanced research.

References

Spectroscopic Characterization of 7-(Trifluoromethyl)chroman-4-amine hydrochloride: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS: 191608-40-9), a key heterocyclic amine derivative relevant in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive dataset. Each predicted spectrum is accompanied by a rigorous interpretation, explaining the underlying structural and electronic factors that govern the spectral features. This guide is designed for researchers, scientists, and drug development professionals, offering not only a structural blueprint of the target molecule but also a pedagogical framework for spectroscopic analysis of complex organic compounds.

Introduction: The Structural Elucidation Imperative

This compound is a substituted chroman derivative featuring a stereocenter at the C4 position, a primary amine, and an electron-withdrawing trifluoromethyl group on the aromatic ring. The trifluoromethyl moiety is a bioisostere often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount.

Spectroscopic techniques provide a non-destructive window into the molecular architecture. This guide will systematically deconstruct the predicted spectroscopic signature of the title compound, offering a robust analytical workflow from first principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[1] For this compound, we will analyze the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of hydrogen atoms. The hydrochloride salt form means the amine exists as an ammonium group (-NH₃⁺), and its protons will be observable, though they may be broad and exchangeable with deuterium in solvents like D₂O.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.50 broad s 3H -NH₃⁺ Protons on the ammonium group are deshielded and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and solvent.
~7.75 d 1H H-5 Aromatic proton ortho to the electron-withdrawing CF₃ group, expected to be significantly deshielded. Coupled to H-6.
~7.60 s 1H H-8 Aromatic proton between the CF₃ and ether oxygen. Appears as a singlet or narrow doublet due to minimal coupling.
~7.30 d 1H H-6 Aromatic proton meta to the CF₃ group. Coupled to H-5.
~4.55 m 1H H-2a (axial) Diastereotopic proton of the methylene group adjacent to the ether oxygen. Typically the axial proton is more shielded.
~4.40 t 1H H-4 Methine proton adjacent to the ammonium group, deshielded by the nitrogen. Coupled to the C3 protons.
~4.30 m 1H H-2b (equatorial) Diastereotopic proton of the methylene group adjacent to the ether oxygen.
~2.40 m 1H H-3a Diastereotopic proton of the methylene group at C3, coupled to H-4 and H-3b.

| ~2.20 | m | 1H | H-3b | Diastereotopic proton of the methylene group at C3, coupled to H-4 and H-3a. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. The powerful electron-withdrawing effect of the trifluoromethyl group will have a pronounced impact on the aromatic carbon shifts.[2]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Quartet Coupling (¹JCF, Hz) Assignment Rationale
~155.0 - C-8a Aromatic quaternary carbon attached to the ether oxygen, significantly deshielded.
~131.0 ~32 C-7 Aromatic quaternary carbon directly attached to the CF₃ group. Exhibits C-F coupling.
~128.5 ~4 C-5 Aromatic CH carbon ortho to the CF₃ group. Exhibits smaller C-F coupling.
~124.0 ~272 -CF₃ Carbon of the trifluoromethyl group, appears as a strong quartet due to one-bond coupling with three fluorine atoms.[3]
~122.0 ~4 C-8 Aromatic CH carbon meta to the CF₃ group.
~120.0 - C-4a Aromatic quaternary carbon at the ring junction.
~118.0 - C-6 Aromatic CH carbon meta to the CF₃ group.
~65.0 - C-2 Methylene carbon adjacent to the ether oxygen.
~48.0 - C-4 Methine carbon attached to the ammonium group.

| ~30.0 | - | C-3 | Methylene carbon adjacent to the stereocenter. |

NMR Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is chosen for its excellent solubilizing power for hydrochloride salts and to allow for the observation of the -NH₃⁺ protons.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the ammonium, trifluoromethyl, and aromatic moieties.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3200-2800 Strong, Broad N-H Stretch Primary Ammonium (-NH₃⁺)
3100-3000 Medium C-H Stretch Aromatic
2960-2850 Medium C-H Stretch Aliphatic (CH₂, CH)
~1620 & ~1520 Medium N-H Bend Primary Ammonium (-NH₃⁺)
~1600 & ~1480 Medium-Strong C=C Stretch Aromatic Ring
1350-1100 Very Strong, Broad C-F Stretch Trifluoromethyl (-CF₃)

| ~1260 | Strong | C-O Stretch | Aryl-Alkyl Ether |

Interpretation:

  • Ammonium Stretches (3200-2800 cm⁻¹): The most prominent feature for this salt will be a very broad and strong absorption band due to the N-H stretching vibrations of the -NH₃⁺ group.[6] This often overlaps with the C-H stretching region.

  • C-F Stretches (1350-1100 cm⁻¹): The trifluoromethyl group will produce one or more very strong and characteristic absorption bands in this region due to the symmetric and asymmetric C-F stretching modes.[7][8]

  • Ammonium Bends (~1620 & ~1520 cm⁻¹): Asymmetric and symmetric N-H bending vibrations for the primary ammonium group are expected in this region.[9]

  • Aromatic Region: Standard aromatic C=C stretching peaks are expected around 1600 and 1480 cm⁻¹.

IR Spectroscopy Experimental Protocol

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is used as it is transparent to IR radiation in the diagnostic region.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting transmittance or absorbance spectrum to identify the key absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural details based on fragmentation patterns.[10] For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by using a soft ionization technique. The molecular weight of the free base (C₁₀H₁₀F₃NO) is 217.19 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

Predicted Key Ions and Fragments

m/z Proposed Identity Fragmentation Pathway
217 [M]⁺˙ Molecular ion of the free base.
200 [M - NH₃]⁺˙ Loss of ammonia from the molecular ion.
188 [M - C₂H₅N]⁺˙ Retro-Diels-Alder (RDA) fragmentation of the chroman ring.[11]
174 [M - CH₂NH₂]⁺ Alpha-cleavage, loss of the CH₂NH₂ radical.

| 145 | [M - C₂H₅N - CO]⁺ | Subsequent loss of carbon monoxide from the RDA fragment. |

Interpretation of Fragmentation:

  • Molecular Ion (m/z 217): The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[12]

  • Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the bond alpha to the nitrogen atom.[13][14] For this molecule, cleavage between C4 and the aromatic ring would lead to a fragment at m/z 174.

  • Retro-Diels-Alder (RDA) Reaction: Chroman structures are known to undergo a characteristic RDA fragmentation, leading to the expulsion of the C2-C3-C4-N unit. This would result in a major fragment at m/z 188.

Mass Spectrometry Experimental Workflow

Objective: To confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Methodology:

  • Ionization Method: Electron Ionization (EI) is a classic hard ionization technique that provides rich fragmentation data. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) could be used to confirm the molecular ion with minimal fragmentation, which would show a prominent ion at m/z 218 [M+H]⁺.

  • Sample Introduction: The sample can be introduced via a direct insertion probe (for EI) or by dissolving in a suitable solvent like methanol and infusing into the source (for ESI).

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed masses and known chemical principles.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a crucial piece of the solution. The workflow presented here demonstrates a logical progression from broad functional group identification (IR) to detailed connectivity mapping (NMR) and finally to molecular weight and fragmentation confirmation (MS).

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information IR IR Spectroscopy Func_Groups Functional Groups (-NH₃⁺, -CF₃, C-O-C) IR->Func_Groups Identifies NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Atom Connectivity (H-H, C-H Correlations) NMR->Connectivity Maps MS Mass Spectrometry Mol_Weight Molecular Weight & Elemental Formula MS->Mol_Weight Determines Structure Final Structure Confirmation 7-(Trifluoromethyl)chroman- 4-amine hydrochloride Func_Groups->Structure Connectivity->Structure Mol_Weight->Structure

Caption: Integrated workflow for structural elucidation.

This guide presents a robust, predictive model for the complete spectroscopic characterization of this compound. By grounding these predictions in the fundamental principles of each technique and citing established data for analogous structures, we provide a reliable and educational framework for scientists. The described protocols represent self-validating systems that, when applied to an actual sample, would rigorously confirm or refute the predicted data, leading to unambiguous structural assignment.

References

biological activity of trifluoromethylated chromanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Chromanamine Derivatives

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound improvements in metabolic stability, target affinity, and bioavailability. While the chromanamine framework represents a "privileged" structure found in numerous bioactive compounds, the specific exploration of its trifluoromethylated derivatives remains a nascent field. This technical guide synthesizes the current understanding and future potential of these compounds by examining the well-documented biological activities of their close structural and electronic analogs, particularly trifluoromethylated tetrahydroquinolines (THQs). We will explore the potent anticancer activities mediated through pathways such as PI3K/AKT/mTOR inhibition, and delve into the neuropharmacological potential centered on monoamine oxidase (MAO) modulation. By detailing structure-activity relationships, quantitative efficacy data, and robust experimental protocols, this guide serves as a foundational resource for researchers and drug development professionals poised to investigate this promising class of molecules.

The Strategic Imperative for Trifluoromethylated Heterocycles in Drug Discovery

The design of novel therapeutics is an exercise in molecular optimization. Success hinges on creating molecules that not only interact potently with a biological target but also possess the requisite pharmacokinetic properties to reach that target and exert a therapeutic effect. The fusion of a proven heterocyclic core like chromanamine with a transformative functional group like trifluoromethyl represents a powerful strategy toward this goal.

The Chromanamine Scaffold: A Privileged Structure

The chromane ring system is a recurring motif in a vast array of natural products and synthetic compounds that exhibit significant biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of an amine functionality to create the chromanamine scaffold opens new vectors for chemical modification and physiological interactions, particularly in the context of neurological and metabolic targets. Its structural rigidity and defined stereochemistry make it an ideal starting point for building highly specific therapeutic agents.

The Trifluoromethyl Group: A Quantum Leap in Medicinal Chemistry

The trifluoromethyl (CF₃) group is one of the most impactful substituents in drug design.[2] Its unique electronic properties and steric profile confer multiple advantages simultaneously:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common failure point for many drug candidates.[3]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier.

  • Modulation of Physicochemical Properties: As a strong electron-withdrawing group, it can lower the pKa of nearby amines, altering their ionization state at physiological pH and thus influencing target binding and solubility.[2]

  • Improved Target Binding: The CF₃ group can engage in unique, favorable interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, that can lead to enhanced binding affinity.[3]

Bioisosteric Scaffolds: The Case for Tetrahydroquinolines

Direct and extensive research on the biological activity of trifluoromethylated chromanamines is limited in publicly accessible literature. However, the principle of bioisosteric replacement allows for robust and predictive insights. The tetrahydroquinoline (THQ) scaffold, where the oxygen atom of the chroman ring is replaced by a nitrogen atom, is an exceptionally close bioisostere. The pharmacological activities of trifluoromethylated THQs are well-documented and provide a powerful model for understanding the likely potential of their chromanamine counterparts. This guide will leverage data from this analogous series to build a comprehensive profile.

Synthesis and Chemical Space

The synthesis of trifluoromethylated chromanamine derivatives, while not the primary focus of this guide, generally involves multi-step sequences. A conceptual workflow often begins with the construction of the core heterocyclic ring, followed by the strategic introduction of the trifluoromethyl group and the amine functionality. Modern synthetic methods, including photoredox catalysis, have greatly simplified the direct trifluoromethylation of aromatic and heteroaromatic systems.[3]

G cluster_0 Conceptual Synthetic Workflow A Starting Materials (e.g., Substituted Phenols) B Chromane Ring Formation (e.g., Cyclization Reaction) A->B Step 1 C Trifluoromethylation (Direct C-H or Precursor-based) B->C Step 2 D Introduction of Amine (e.g., Reductive Amination) C->D Step 3 E Final Derivative D->E Step 4

Caption: A generalized workflow for the synthesis of trifluoromethylated chromanamines.

Anticancer Activity: A Primary Therapeutic Frontier

The most compelling data for the biological activity of this compound class comes from studies on trifluoromethylated tetrahydroquinolines, which demonstrate potent and selective anticancer effects.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Studies on trifluoromethylated THQ derivatives show that they can induce autophagy and apoptosis in cancer cells by disrupting this very pathway. The potent electron-withdrawing nature of the CF₃ groups on the molecule appears crucial for its inhibitory activity.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor Trifluoromethylated Chromanamine Analog (e.g., THQ Derivative) Inhibitor->mTORC1 INHIBITS

Caption: Inhibition of the mTOR signaling pathway by trifluoromethylated derivatives.

Structure-Activity Relationship (SAR) Insights

SAR analysis of trifluoromethylated THQ derivatives reveals critical determinants for their anticancer potency. The presence of two trifluoromethyl groups on the benzamide moiety was found to significantly increase cytotoxicity against multiple cancer cell lines. This suggests that the strong electron-withdrawing character is essential for potent target engagement, likely within the ATP-binding pocket of mTOR or a related kinase. Furthermore, the incorporation of a morpholine group, which enhances solubility and membrane permeability, also contributes positively to the overall activity profile.

Quantitative Analysis of In Vitro Efficacy

The potency of these compounds has been quantified using standard in vitro cytotoxicity assays. The data clearly demonstrates sub-micromolar efficacy against various human cancer cell lines, in some cases exceeding the potency of standard-of-care agents.

Compound IDCancer Cell LineTargetIC₅₀ (µM)Source
10e (THQ Analog) A549 (Lung)mTOR0.033
10e (THQ Analog) MCF-7 (Breast)mTOR0.125
10e (THQ Analog) MDA-MB-231 (Breast)mTOR0.098
20d (THQ Analog) HCT-116 (Colon)ROS InductionMicromolar

Neuropharmacological Potential: Modulating Monoamine Systems

Rationale: Chromanamines as Monoamine Oxidase (MAO) Inhibitors

There is evidence to suggest that the chromanamine scaffold has been investigated in the context of antidepressants. This strongly implies that these molecules may act on the central nervous system, with a likely target being the monoamine regulatory system. Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases neurotransmitter availability and is a validated strategy for treating depression and neurodegenerative diseases like Parkinson's. The amine functionality of the chromanamine core is well-suited to interact with the active site of MAO enzymes.

G cluster_synapse Dopaminergic Synapse & MAO Inhibition PreSyn Presynaptic Neuron DA Dopamine PostSyn Postsynaptic Neuron MAO MAO DA->MAO degraded by Receptor Dopamine Receptor DA->Receptor binds Metabolites Inactive Metabolites MAO->Metabolites Receptor->PostSyn signals Inhibitor Chromanamine Derivative Inhibitor->MAO INHIBITS

Caption: Mechanism of MAO inhibition to increase neurotransmitter levels.

The Role of Trifluoromethylation in Neuro-active Drugs

The utility of the CF₃ group in CNS-acting drugs is well-established, with fluoxetine being a landmark example. Its ability to enhance lipophilicity is crucial for improving penetration across the blood-brain barrier. By combining the MAO-inhibiting potential of the chromanamine scaffold with the favorable pharmacokinetic properties imparted by trifluoromethylation, it is plausible to design potent and brain-penetrant neuro-therapeutics.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, the evaluation of trifluoromethylated chromanamine derivatives requires validated experimental protocols.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of a compound on cultured cancer cells. The causality is direct: viable cells with active metabolism convert MTT into a purple formazan product; a decrease in this conversion is proportional to the level of cell death induced by the compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated chromanamine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The mitochondrial reductases of living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

References

A Strategic Guide to Unveiling the Therapeutic Potential of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a novel chemical entity poised at the intersection of two pharmacologically significant motifs: the "privileged" chroman scaffold and the bio-enhancing trifluoromethyl group. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural components allows for the formulation of robust, testable hypotheses regarding its potential therapeutic targets. This guide presents a hypothesis-driven roadmap for the systematic investigation of this compound. We postulate primary therapeutic potentials in neurodegenerative disorders and oncology, focusing on targets such as Sirtuin 2 (SIRT2), Monoamine Oxidase B (MAO-B), and various cancer-related pathways. For each proposed target class, this document outlines the scientific rationale, a tiered experimental validation workflow, and detailed, self-validating protocols designed to elucidate the compound's mechanism of action and therapeutic promise.

Introduction: Deconstructing a Molecule of Interest

The rational design of new therapeutic agents often involves the strategic combination of well-characterized pharmacophores. This compound is a prime example of such a design. Its molecular architecture suggests a confluence of desirable pharmacological properties, making it a compelling candidate for target identification and drug development programs.

  • The Chroman Scaffold: The chroman ring system is widely distributed in nature and is recognized as a privileged structure in medicinal chemistry.[1][2] Derivatives built upon this scaffold have demonstrated a vast array of biological activities, including anticancer, neuroprotective, antiepileptic, and antimicrobial effects.[2][3][4]

  • The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[5] This highly electronegative and metabolically stable group can improve target binding affinity, increase lipophilicity for better membrane penetration (including the blood-brain barrier), and block metabolic degradation, thereby extending the compound's half-life.[5][6][7]

  • The 4-Amine Moiety: The primary amine at the 4-position is a critical functional group, capable of forming key hydrogen bonds and salt bridges within protein binding pockets. This moiety is a cornerstone of many successful kinase inhibitors and other targeted therapies.[8]

This guide provides a logical and efficient framework for systematically exploring the biological activities of this compound, moving from broad phenotypic screening to specific molecular target validation.

cluster_Molecule 7-(Trifluoromethyl)chroman-4-amine cluster_Core Chroman-4-amine Core cluster_Group Trifluoromethyl Group Compound C₁₀H₁₀F₃NO Scaffold Privileged Scaffold (Broad Bioactivity) Amine 4-Amine Group (Target Interaction Point) Scaffold->Amine Provides 3D structure CF3 -CF3 Moiety Properties Enhances: - Metabolic Stability - Lipophilicity - Binding Affinity CF3->Properties Confers properties

Caption: Key Pharmacophores of the Target Compound.

Physicochemical Profile

A foundational understanding of a compound's properties is essential before embarking on biological assays. The hydrochloride salt form enhances solubility for in vitro testing. Key computed properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClF₃NO[9]
Molecular Weight 253.65 g/mol [9]
XLogP3 1.8[10]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 2[10]
Polar Surface Area 35.3 Ų[10]

The moderate XLogP3 value suggests a favorable balance between solubility and membrane permeability, a crucial attribute for bioavailability and potential central nervous system (CNS) activity.

Hypothesis-Driven Target Identification: A Multi-Pronged Approach

Based on extensive analysis of structurally related compounds, we propose three primary therapeutic avenues for investigation. Each hypothesis is grounded in authoritative literature and forms the basis for a dedicated experimental workflow.

Hypothesis A: Inhibition of Sirtuin 2 (SIRT2) for Neuroprotection and Oncology
  • Rationale: SIRT2, a NAD+-dependent deacetylase, is a compelling therapeutic target implicated in neurodegenerative diseases (e.g., Parkinson's, Huntington's) and cancer.[1] Inhibition of SIRT2 has been shown to decrease neuronal cell death and inhibit tumor growth.[1] The chroman-4-one scaffold, which is structurally analogous to our target compound, is a known potent and selective inhibitor of SIRT2, with IC50 values in the low micromolar range.[11][12][13] The presence of an electron-withdrawing trifluoromethyl group on the chroman ring is consistent with substitutions known to be favorable for SIRT2 inhibitory activity.[1][12]

  • Potential Indications: Parkinson's Disease, Huntington's Disease, Glioblastoma.

Hypothesis B: Inhibition of Monoamine Oxidase B (MAO-B) for Neurodegenerative Disorders
  • Rationale: MAO-B is a key enzyme that metabolizes neurotransmitters, particularly dopamine. Its inhibition is a clinically validated strategy for treating Parkinson's disease.[3] Multiple studies have identified chromone and chroman-4-one derivatives as potent and selective inhibitors of human MAO-B.[3][14] A study on 5-hydroxy-2-methyl-chroman-4-one identified it as a reversible and competitive MAO-B inhibitor with a Ki of 0.896 µM.[3] The chroman core of our compound provides a strong basis for hypothesizing MAO-B inhibitory action.

  • Potential Indications: Parkinson's Disease, Alzheimer's Disease.

Hypothesis C: Broad-Spectrum Anticancer Activity
  • Rationale: The chroman scaffold is a well-established pharmacophore in oncology drug discovery, with derivatives showing activity against breast cancer, lung cancer, and other solid tumors.[4][15][16] Furthermore, trifluoromethyl-substituted chromones have recently been synthesized and evaluated as potential anticancer agents, showing promising cytotoxicity against human breast (MCF-7) and lung adenocarcinoma (A-549) cell lines.[15] Given the dual precedent of both the core scaffold and the key substituent, evaluating the compound's general cytotoxic and antiproliferative effects is a logical priority. Potential downstream targets could include kinases, bromodomains, or enzymes involved in cell cycle regulation.[17]

  • Potential Indications: Breast Cancer, Lung Cancer, Colorectal Cancer.

A Tiered Roadmap for Target Validation

To systematically test these hypotheses, we propose a tiered experimental workflow. This approach ensures a cost-effective and logical progression from broad screening to detailed mechanistic studies.

cluster_Tier1 Tier 1: Primary Screening cluster_Tier2 Tier 2: Cellular MoA & Selectivity cluster_Tier3 Tier 3: In Vivo Proof-of-Concept a Hypothesis A: SIRT2 Enzymatic Assay d SIRT1/SIRT3 Counter-Screen Tubulin Acetylation Assay (Western Blot) a->d If IC50 < 10 µM b Hypothesis B: MAO-B Enzymatic Assay e MAO-A Counter-Screen Cell-Based Neuroprotection Assay (e.g., MPP+ model) b->e If IC50 < 10 µM c Hypothesis C: Cancer Cell Line Panel (MTT/MTS Assay) f Apoptosis Assays (Annexin V) Cell Cycle Analysis (Flow Cytometry) c->f If GI50 < 10 µM g Neurodegenerative Disease Animal Models (e.g., MPTP mouse model) d->g e->g h Oncology Xenograft Animal Models f->h

Caption: Tiered Workflow for Target Validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls for robust and interpretable data.

Protocol 5.1: Tier 1 - SIRT2 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human SIRT2.

  • Principle: This is a fluorescence-based assay that measures the deacetylation of a peptide substrate. The reaction is coupled to a developer that produces a fluorescent signal only when the substrate is deacetylated.

  • Materials:

    • Recombinant Human SIRT2 enzyme

    • SIRT-Glo™ Assay Kit (or equivalent) containing acetylated peptide substrate, NAD+, and developer solution.

    • Test Compound: 7-(Trifluoromethyl)chroman-4-amine HCl, dissolved in DMSO to 10 mM stock.

    • Positive Control Inhibitor: AGK2 or SirReal2.

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • White, opaque 96-well or 384-well plates.

  • Methodology:

    • Compound Preparation: Perform a serial dilution of the 10 mM test compound stock in DMSO, followed by a dilution in Assay Buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤1%.

    • Reaction Setup (per well):

      • Add 20 µL of Assay Buffer.

      • Add 5 µL of test compound dilution, positive control, or vehicle (DMSO in buffer).

      • Add 12.5 µL of SIRT2 enzyme diluted in Assay Buffer.

      • Pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate Reaction: Add 12.5 µL of a substrate/NAD+ mix prepared according to the kit manufacturer's instructions.

    • Incubation: Incubate the plate for 60 minutes at 37°C.

    • Develop Signal: Add 50 µL of the developer solution to each well. Incubate for 15 minutes at room temperature, protected from light.

    • Readout: Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths.

  • Data Analysis & Validation:

    • Controls: Include "no enzyme" wells (background) and "vehicle only" wells (100% activity).

    • Calculation: Normalize the data to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Trustworthiness: The assay is considered valid if the Z'-factor is > 0.5 and the positive control inhibitor yields an IC50 value within the expected range.

Protocol 5.2: Tier 1 - MAO-B Enzymatic Inhibition Assay
  • Objective: To determine the IC50 of the test compound against recombinant human MAO-B.

  • Principle: This assay measures the activity of MAO-B via a coupled reaction that produces a luminescent signal. The amount of light produced is directly proportional to MAO-B activity.

  • Materials:

    • Recombinant Human MAO-B enzyme.

    • MAO-Glo™ Assay Kit (or equivalent) containing MAO-B substrate, and Luciferin Detection Reagent.

    • Test Compound: 7-(Trifluoromethyl)chroman-4-amine HCl, dissolved in DMSO.

    • Positive Control Inhibitor: Lazabemide (reversible) or Pargyline (irreversible).

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.5).

    • White, opaque 96-well plates.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 5.1.

    • Reaction Setup (per well):

      • Add 10 µL of test compound dilution, positive control, or vehicle.

      • Add 20 µL of MAO-B enzyme diluted in Assay Buffer.

      • Add 10 µL of the MAO-B substrate.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Develop Signal: Add 40 µL of the Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature.

    • Readout: Measure luminescence using a plate reader.

  • Data Analysis & Validation:

    • Controls: Include "no enzyme" and "vehicle only" controls.

    • Calculation: Normalize data and calculate IC50 as described in Protocol 5.1.

    • Trustworthiness: The assay is valid if the signal-to-background ratio is >10 and the positive control IC50 is within its expected range. A counter-screen against MAO-A should be performed to determine selectivity.

Protocol 5.3: Tier 2 - Cellular Target Engagement: α-Tubulin Acetylation
  • Objective: To confirm that SIRT2 inhibition by the test compound in a cellular context leads to the hyperacetylation of its known substrate, α-tubulin.

  • Principle: Western blotting is used to detect the levels of acetylated α-tubulin and total α-tubulin in cells treated with the compound. An increase in the ratio of acetylated to total tubulin indicates SIRT2 inhibition.

  • Materials:

    • Cell Line: Human neuroblastoma (SH-SY5Y) or glioblastoma (U-87 MG) cells.

    • Test Compound and Positive Control (AGK2).

    • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary Antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin (loading control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

    • Chemiluminescent Substrate (ECL).

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x the enzymatic IC50) for 6-24 hours. Include vehicle and positive control treatments.

    • Protein Extraction: Wash cells with cold PBS and lyse with ice-cold Lysis Buffer. Quantify total protein concentration using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Add ECL substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis & Validation:

    • Quantification: Use densitometry to measure the band intensity for acetylated tubulin and total tubulin.

    • Normalization: Calculate the ratio of acetylated-tubulin to total-tubulin for each sample.

    • Trustworthiness: A dose-dependent increase in the acetylated/total tubulin ratio for the test compound, similar to the positive control, validates cellular target engagement. The loading control (total α-tubulin) should remain consistent across all lanes.

cluster_pathway SIRT2 Inhibition Pathway Compound 7-(CF3)-Chroman-4-Amine SIRT2 SIRT2 Enzyme Compound->SIRT2 Inhibits Tubulin_Ac Acetylated α-Tubulin SIRT2->Tubulin_Ac Deacetylates Effect Cellular Effects: - Mitotic Arrest - Cytoskeletal Disruption - Neuroprotection Tubulin_Ac->Effect Tubulin α-Tubulin Tubulin->Tubulin_Ac Acetylation (by HATs) HDAC6 HDAC6 HDAC6->Tubulin_Ac Deacetylates

Caption: Hypothesized Cellular Mechanism via SIRT2 Inhibition.

Conclusion and Future Directions

This compound represents a promising chemical scaffold whose therapeutic potential is strongly suggested by its constituent pharmacophores. The strategic framework outlined in this guide—focusing on high-value targets like SIRT2 and MAO-B—provides a clear and efficient path to defining its biological activity and mechanism of action. Positive results from the proposed Tier 1 and Tier 2 experiments would provide a robust data package to justify advancing the compound into lead optimization and subsequent in vivo proof-of-concept studies for neurodegenerative and/or oncological indications. The key to unlocking its potential lies in the systematic and rigorous validation of these evidence-based hypotheses.

References

in vitro evaluation of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

This guide provides a comprehensive framework for the (TFC-4A), a novel chemical entity with structural motifs suggesting potential activity within the central nervous system. As a Senior Application Scientist, my approach is to move beyond a simple checklist of assays and instead present a logical, cascading workflow. Each experimental stage is designed to answer critical questions about the compound's potency, selectivity, and potential liabilities, allowing for informed go/no-go decisions at key milestones in a preclinical drug discovery program.

The structural backbone of TFC-4A, the chroman-4-amine moiety, is found in various compounds targeting monoamine transporters. The addition of a trifluoromethyl (-CF3) group is a common medicinal chemistry strategy to enhance metabolic stability and brain penetrance.[1] Based on this structural analysis, our primary hypothesis is that TFC-4A functions as a monoamine reuptake inhibitor. This guide will detail the necessary in vitro experiments to rigorously test this hypothesis and build a foundational pharmacological and safety profile.

Overall Evaluation Workflow

The evaluation is structured as a multi-stage process, beginning with primary target identification and culminating in a preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment. This ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Safety & Liability cluster_2 Phase 3: Preliminary ADME cluster_3 Phase 4: Decision Binding Radioligand Binding Assays (Ki Determination) Uptake Functional Uptake Assays (IC50 Determination) Binding->Uptake Confirms Functional Activity Cytotox General Cytotoxicity (CC50) Uptake->Cytotox PPB Plasma Protein Binding (Fraction Unbound) Cytotox->PPB hERG hERG Channel Assay (Cardiac Safety) hERG->PPB CYP CYP450 Inhibition (Drug-Drug Interactions) CYP->PPB Decision Go / No-Go Decision Point PPB->Decision MetStab Metabolic Stability (Clearance Prediction) MetStab->Decision

Caption: High-level workflow for the in vitro evaluation of TFC-4A.

Part 1: Primary Target Engagement and Potency

Scientific Rationale: The foundational step is to determine if TFC-4A directly interacts with its hypothesized targets—the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—and to quantify the functional consequence of this interaction.[2] We employ two complementary assay types: radioligand binding to measure affinity (Ki) and neurotransmitter uptake to measure functional potency (IC50).[3][4]

Experiment 1: Radioligand Binding Assays

This technique directly measures the affinity of TFC-4A for the monoamine transporters by quantifying its ability to displace a known high-affinity radioligand.[3][5]

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from stable cell lines (e.g., HEK293 or COS7) expressing high levels of human SERT, DAT, or NET.[3] Thaw membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in the assay buffer.[3]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).[3]

    • Compound Displacement: Membranes + Radioligand + Serial dilutions of TFC-4A (e.g., 0.1 nM to 100 µM).

  • Radioligand Addition: Add the specific radioligand to each well.

    • For hSERT: [3H]Citalopram (final concentration ~1 nM).[3]

    • For hDAT: [3H]WIN 35,428 (final concentration ~2 nM).[6]

    • For hNET: [3H]Nisoxetine (final concentration ~1 nM).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[3]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[7][8]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]

Experiment 2: Neurotransmitter Uptake Inhibition Assays

These functional assays determine if the binding of TFC-4A to the transporter translates into an inhibition of its primary function: clearing neurotransmitters from the extracellular space.[9] We will use a fluorescence-based method for higher throughput.[10][11]

G cluster_0 Neurotransmitter Uptake Mechanism cluster_1 Extracellular Extracellular Space (Synaptic Cleft) Neurotransmitter Fluorescent Substrate Intracellular Intracellular Space (Presynaptic Neuron) Transporter Monoamine Transporter (SERT, DAT, or NET) Transporter->Intracellular Neurotransmitter->Transporter Uptake TFC4A TFC-4A (Inhibitor) TFC4A->Transporter Blockade

Caption: Mechanism of the functional neurotransmitter uptake assay.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into black, clear-bottom 96- or 384-well plates coated with poly-D-lysine. Culture overnight to allow for adherence and formation of a confluent monolayer.[10]

  • Compound Addition: Remove the culture medium and add serial dilutions of TFC-4A (or reference inhibitors like fluoxetine, GBR 12909, or desipramine) prepared in a suitable buffer (e.g., HBSS with 0.1% BSA). Incubate for 10-30 minutes at 37°C.[10][12]

  • Uptake Initiation: Add the fluorescent substrate/dye solution from a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[10][13] This solution contains a fluorescent substrate that is a mimetic for monoamine neurotransmitters and a masking dye to quench the signal from the extracellular solution.[11]

  • Signal Detection: Immediately transfer the plate to a fluorescence microplate reader capable of bottom-reading.

  • Data Acquisition: Measure the increase in intracellular fluorescence. This can be done in two modes:

    • Kinetic Mode: Read the plate every 1-2 minutes for 30-60 minutes to determine the rate of uptake.[9]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and take a single reading.[9]

  • Data Analysis: The rate of fluorescence increase is proportional to transporter activity. Calculate the percent inhibition for each concentration of TFC-4A relative to vehicle-treated controls. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Output (Table Format):

Target TransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
hSERTValueValue
hDATValueValue
hNETValueValue

Part 2: Early Safety and Liability Assessment

Scientific Rationale: A potent and selective compound is of little value if it has inherent safety liabilities. This phase focuses on identifying the most common "show-stopper" issues in preclinical development: general cytotoxicity, cardiac liability (hERG inhibition), and the potential for drug-drug interactions (CYP450 inhibition).[14][15][16]

Experiment 3: General Cytotoxicity Screening

Rationale: To establish a therapeutic window, we must determine the concentrations at which TFC-4A causes cell death. This ensures that effects seen in functional assays are due to specific pharmacological activity, not non-specific toxicity. We will use two assays with different endpoints for a more robust assessment.[17]

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[17]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cell death.[16][18]

Step-by-Step Protocol (MTT Example):

  • Cell Plating: Seed a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma) in a 96-well plate and allow cells to adhere overnight.[19]

  • Compound Treatment: Expose cells to serial dilutions of TFC-4A for 24-48 hours. Include wells for untreated controls and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the untreated controls (100% viability) and plot cell viability against TFC-4A concentration to determine the CC50 (50% cytotoxic concentration).

Expected Data Output (Table Format):

Assay TypeCell LineCytotoxicity (CC50, µM)
MTTSH-SY5YValue
LDH ReleaseSH-SY5YValue
Experiment 4: hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes. Assessing hERG liability is a mandatory regulatory requirement.[14][20] The automated patch-clamp technique provides a high-throughput and accurate method for this evaluation.[14]

G Start Prepare hERG-HEK293 Cells & Solutions Prime Prime Automated Patch-Clamp System Start->Prime Load Load Cells and Compound Plate Prime->Load Seal Establish Whole-Cell Recording Load->Seal Record Record Baseline hERG Current Seal->Record Apply Apply Vehicle then Increasing [TFC-4A] Record->Apply Measure Measure Steady-State Current Block Apply->Measure Measure->Apply Next Concentration Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the automated hERG patch-clamp assay.

Step-by-Step Protocol:

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension in an external recording solution.[14]

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch or Patchliner) with the appropriate internal and external solutions.[14]

  • Assay Execution:

    • Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

    • Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.[21]

    • Sequentially apply a vehicle control (e.g., 0.1% DMSO) followed by increasing concentrations of TFC-4A. A known hERG blocker (e.g., cisapride) should be used as a positive control.[14][21]

    • Allow the current to reach a steady-state block at each concentration (typically 3-5 minutes).[14]

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the vehicle control and fit the concentration-response data to determine the IC50 value.[21]

Experiment 5: Cytochrome P450 (CYP) Inhibition Panel

Rationale: Most drugs are metabolized by CYP enzymes. If TFC-4A inhibits these enzymes, it could dangerously elevate the levels of co-administered drugs. This assay screens for inhibition of the five most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[22][23][24]

Step-by-Step Protocol:

  • Reagent Preparation: Use pooled human liver microsomes (HLMs) as the enzyme source.[23] Prepare a cocktail of specific probe substrates for each CYP isoform.

  • Incubation: In a 96-well plate, incubate the HLMs, the substrate cocktail, and various concentrations of TFC-4A (or known inhibitors as controls).

  • Reaction Initiation: Start the metabolic reaction by adding a cofactor solution, typically NADPH.[25] Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[25]

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of metabolite formed from each probe substrate.[26]

  • Data Analysis: A decrease in the formation of a specific metabolite indicates inhibition of the corresponding CYP isoform. Calculate the IC50 value for each isoform that shows significant inhibition.[23]

Expected Data Output (Table Format):

Safety TargetEndpointResult
hERG ChannelIC50Value (µM)
CYP1A2IC50Value (µM) or > Max Conc.
CYP2C9IC50Value (µM) or > Max Conc.
CYP2C19IC50Value (µM) or > Max Conc.
CYP2D6IC50Value (µM) or > Max Conc.
CYP3A4IC50Value (µM) or > Max Conc.

Part 3: Preliminary ADME Profiling

Scientific Rationale: Good potency and safety are irrelevant if a compound cannot reach its target in the body. These assays provide an early look at key drug-like properties that influence pharmacokinetics.

Experiment 6: Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in the bloodstream can distribute into tissues and exert a pharmacological effect.[27] High plasma protein binding can limit efficacy and complicate dosing. The Rapid Equilibrium Dialysis (RED) method is the industry standard.[28][29]

Step-by-Step Protocol:

  • Device Setup: Use a RED device, which consists of disposable inserts with a semipermeable membrane separating two chambers.[27]

  • Sample Addition: Add plasma (human and rat) spiked with TFC-4A (e.g., 1-5 µM) to one chamber (the plasma chamber). Add buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[30]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.[30]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the plasma sample with buffer and the buffer sample with blank plasma to ensure the samples are matrix-matched. Precipitate proteins with acetonitrile containing an internal standard and analyze the concentration of TFC-4A in both chambers by LC-MS/MS.[30]

  • Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Experiment 7: Metabolic Stability

Rationale: This assay estimates how quickly a compound is metabolized by liver enzymes, providing an early prediction of its in vivo hepatic clearance.[31] A compound that is too rapidly metabolized may have a short half-life and poor oral bioavailability.

G Start Prepare Liver Microsomes (Human, Rat) Incubate Incubate TFC-4A with Microsomes at 37°C Start->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Sample Take Samples at Timepoints (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench Reaction with Cold Acetonitrile + IS Sample->Quench Analyze Analyze Remaining TFC-4A by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Workflow for the liver microsomal metabolic stability assay.

Step-by-Step Protocol:

  • Reaction Setup: Prepare incubation mixtures containing pooled liver microsomes (human and rat, 0.5 mg/mL protein) and TFC-4A (e.g., 1 µM) in a phosphate buffer (pH 7.4).[25][32]

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a NADPH-regenerating system.[33]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and terminate it by adding cold acetonitrile containing an internal standard.[25]

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of TFC-4A at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of TFC-4A remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[32][33]

Expected Data Output (Table Format):

ADME ParameterSpeciesResult
Fraction Unbound (fu)HumanValue (%)
Fraction Unbound (fu)RatValue (%)
In Vitro Half-life (t½)HumanValue (min)
In Vitro Half-life (t½)RatValue (min)
Intrinsic Clearance (Clint)HumanValue (µL/min/mg protein)
Intrinsic Clearance (Clint)RatValue (µL/min/mg protein)

Part 4: Data Synthesis and Decision Framework

The ultimate goal of this in vitro cascade is to generate a robust data package that enables an informed decision on the future of TFC-4A. By integrating the data, we can assess the compound's potential and identify any liabilities that need to be addressed through chemical modification.

Integrated Data Summary:

ParameterTarget/AssayResultInterpretation
Potency hSERT IC50Value (nM)High/Medium/Low
Selectivity hDAT IC50 / hSERT IC50Ratio>10x, >100x?
hNET IC50 / hSERT IC50Ratio>10x, >100x?
Safety Margin hERG IC50 / hSERT IC50Ratio>30x, >100x?
CC50 / hSERT IC50Ratio>100x?
DDI Risk CYP Isoform IC50sValues (µM)Low risk if >10 µM
ADME Profile Human fu (%)ValueHigh (>10%), Med (1-10%), Low (<1%)
Human ClintValueLow, Medium, or High Clearance

Decision Framework:

G Potency Potent at Primary Target? (e.g., IC50 < 100 nM) Selectivity Selective over DAT/NET? (e.g., >30-fold) Potency->Selectivity Yes NoGo NO-GO Terminate Compound Potency->NoGo No Safety Acceptable Safety Margin? (hERG/CC50 > 30x Potency) Selectivity->Safety Yes Optimize OPTIMIZE Address Liabilities Selectivity->Optimize No (e.g., for selectivity) ADME Good ADME Profile? (Low Clearance, fu > 1%) Safety->ADME Yes Safety->Optimize No (e.g., for hERG liability) Go GO Advance to In Vivo Studies ADME->Go Yes ADME->Optimize No (e.g., for high clearance)

Caption: A logical framework for making a go/no-go decision.

This structured, hypothesis-driven approach provides a rigorous and efficient pathway for the , ensuring that only compounds with a high probability of success are advanced toward clinical development.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of chemical biology and drug discovery, countless molecules hold the potential for novel therapeutic applications. 7-(Trifluoromethyl)chroman-4-amine hydrochloride is one such compound, a fluorinated amine derivative of the chroman scaffold. While its chemical structure is defined and it is available for research purposes, a thorough review of the current scientific literature reveals a notable absence of specific data regarding its mechanism of action. This guide, therefore, ventures into uncharted territory. Instead of presenting a known pathway, we will provide a comprehensive overview of the compound's chemical properties, infer potential biological activities based on structurally related molecules, and, most importantly, lay out a detailed, technically-grounded experimental roadmap for researchers to elucidate its true mechanism of action. This document is designed not as a static review, but as a dynamic blueprint for discovery.

Section 1: Physicochemical Profile of a Molecule of Interest

A foundational understanding of any potential therapeutic agent begins with its chemical and physical properties. This compound is a chiral molecule, and its properties can influence its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClF₃NOChemScene[1]
Molecular Weight 253.65 g/mol ChemScene[1]
IUPAC Name 7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochlorideCymitQuimica[2]
CAS Number 191608-40-9ChemScene[1]
Appearance Solid (predicted)N/A
Solubility Expected to be soluble in water and polar organic solventsN/A
Trifluoromethyl Group Enhances metabolic stability and lipophilicity.[3]MDPI[3]

The presence of the trifluoromethyl group at the 7-position is of particular note. This moiety is a common feature in medicinal chemistry, often introduced to block metabolic degradation and increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier.[3]

Section 2: Inferences from Structural Analogs - A "Guilt-by-Association" Approach

While direct evidence is lacking for this compound, the biological activities of related chroman derivatives can provide valuable hypotheses about its potential targets. The chroman scaffold is considered a "privileged structure" in drug discovery, as it is found in a wide array of biologically active compounds.

Potential as a Neuromodulator

The 4-amino group suggests that the compound may interact with targets within the central nervous system (CNS). Many amines with a similar structural backbone act as neurotransmitters or modulate the activity of neurotransmitter receptors.[4]

  • Serotonin and Adrenergic Receptors: Phenylchroman analogues have been synthesized and shown to have an affinity for α1-adrenoreceptor subtypes.[5] Given the structural similarities, it is plausible that this compound could interact with adrenergic or serotonergic receptors, which are key targets for treating depression, anxiety, and other CNS disorders.

Potential as an Ion Channel Modulator

The lipophilic nature of the molecule, enhanced by the trifluoromethyl group, could facilitate its interaction with the lipid bilayer of cell membranes, where ion channels are embedded.[6][7][8]

  • Voltage-gated and Ligand-gated Ion Channels: Various small molecules are known to modulate the activity of ion channels, which are critical for neuronal excitability and cell signaling.[6][7] The amine group could potentially interact with acidic residues within the pore or gating domains of these channels.

Potential as an Enzyme Inhibitor

Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases.[9][10]

  • SIRT2 Inhibition: Although our subject molecule is a chroman-4-amine and not a chroman-4-one, the shared core scaffold suggests that it could be investigated for activity against SIRT2 or other enzymes. The substitution pattern on the aromatic ring is a key determinant of activity for these inhibitors.

Section 3: A Proposed Experimental Blueprint for Mechanistic Elucidation

For any researcher embarking on the study of this compound, a systematic and logical progression of experiments is crucial. The following protocols are proposed as a comprehensive strategy to identify its biological target and elucidate its mechanism of action.

Phase 1: Broad Target Screening and Hit Identification

The initial step is to cast a wide net to identify potential interacting partners. This is a hypothesis-generating phase.

Experimental Protocol: Radioligand Binding Assay Panel

  • Objective: To identify potential receptor, ion channel, or transporter binding sites for this compound.

  • Procedure:

    • Submit the compound to a commercial or academic screening service (e.g., the NIMH Psychoactive Drug Screening Program or a commercial CRO).

    • Request a broad panel screen, typically including over 100 common CNS targets such as GPCRs (serotonin, dopamine, adrenergic, opioid, etc.), ion channels (sodium, potassium, calcium), and neurotransmitter transporters.

    • The compound is tested at a fixed concentration (e.g., 10 µM) in competitive binding assays against known radiolabeled ligands for each target.

    • Percentage inhibition of radioligand binding is measured.

  • Data Analysis: Targets showing significant inhibition (typically >50%) are considered "hits" and prioritized for further investigation.

Caption: Phase 1 Experimental Workflow for Target Identification.

Phase 2: Functional Characterization of "Hits"

Once potential targets are identified, the next step is to determine if the binding event leads to a functional consequence (i.e., is the compound an agonist, antagonist, or modulator?).

Experimental Protocol: Cell-Based Functional Assays

  • Objective: To determine the functional activity of the compound at the identified "hit" targets.

  • Procedure (Example for a GPCR target):

    • Utilize a cell line (e.g., HEK293 or CHO) stably expressing the target receptor.

    • Perform a functional assay relevant to the receptor's signaling pathway (e.g., a cAMP assay for Gs or Gi-coupled receptors, or a calcium flux assay for Gq-coupled receptors).

    • Agonist Mode: Apply increasing concentrations of this compound to the cells and measure the response.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the compound, followed by the addition of a known agonist for the receptor at its EC₅₀ concentration. Measure the inhibition of the agonist's response.

  • Data Analysis: Generate dose-response curves to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy.

References

An In-depth Technical Guide to 7-(Trifluoromethyl)chroman-4-amine Hydrochloride: Synthesis, Analysis, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its rigid, three-dimensional structure, combined with the electron-withdrawing trifluoromethyl group, makes it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and potential research applications of this compound. Detailed, field-proven protocols for its multi-step synthesis, including the critical asymmetric reduction to establish its stereochemistry, are presented. Furthermore, this guide outlines robust analytical methodologies for quality control, including chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation and spectroscopic techniques for structural elucidation. While specific pharmacological data for the title compound is emerging, this document explores the well-documented biological activities of structurally related chroman-4-amine derivatives, highlighting their potential as inhibitors of enzymes such as Sirtuin 2 (SIRT2) and Monoamine Oxidase (MAO), suggesting promising avenues for future drug discovery efforts.

Introduction: The Chemical and Therapeutic Potential of a Privileged Scaffold

The chroman-4-amine framework is recognized as a "privileged structure" in medicinal chemistry, a core motif that is capable of binding to a variety of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 7-position significantly modulates the physicochemical properties of the molecule. The high electronegativity and metabolic stability of the -CF3 group can enhance membrane permeability, improve metabolic stability, and increase binding affinity to target proteins. These characteristics make 7-(Trifluoromethyl)chroman-4-amine a compelling building block for the synthesis of novel drug candidates.

This guide serves as a detailed resource for researchers, providing the necessary technical information to synthesize, purify, and characterize this compound and to explore its potential in various research contexts.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the chroman-4-one core, followed by an asymmetric reduction to introduce the chiral amine, and concludes with the formation of the hydrochloride salt.

Synthesis of the Precursor: 7-(Trifluoromethyl)chroman-4-one

The key precursor, 7-(Trifluoromethyl)chroman-4-one, can be synthesized via a Friedel-Crafts acylation followed by an intramolecular cyclization. A reliable method involves the reaction of 3-(trifluoromethyl)phenol with 3-chloropropionic acid in the presence of a strong acid catalyst like trifluoromethanesulfonic acid.[1][2][3]

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)chroman-4-one

  • Reaction Setup: To a stirred solution of 3-(trifluoromethyl)phenol (1.0 eq) and 3-chloropropionic acid (1.05 eq) in a suitable solvent (e.g., dichloromethane), add trifluoromethanesulfonic acid (2.0 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: The crude intermediate is then cyclized by treatment with a base, such as aqueous sodium hydroxide, to yield 7-(Trifluoromethyl)chroman-4-one.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 7-(Trifluoromethyl)chroman-4-one.

Synthesis_of_Precursor 3-(trifluoromethyl)phenol 3-(trifluoromethyl)phenol Friedel_Crafts_Acylation Friedel_Crafts_Acylation 3-(trifluoromethyl)phenol->Friedel_Crafts_Acylation 3-chloropropionic_acid 3-chloropropionic_acid 3-chloropropionic_acid->Friedel_Crafts_Acylation Trifluoromethanesulfonic_acid Trifluoromethanesulfonic_acid Trifluoromethanesulfonic_acid->Friedel_Crafts_Acylation Catalyst Intermediate 2-chloro-1-(2-hydroxy-4- (trifluoromethyl)phenyl)ethan-1-one Friedel_Crafts_Acylation->Intermediate Base_Cyclization Base_Cyclization Intermediate->Base_Cyclization 7-(Trifluoromethyl)chroman-4-one 7-(Trifluoromethyl)chroman-4-one Base_Cyclization->7-(Trifluoromethyl)chroman-4-one

Caption: Synthesis of 7-(Trifluoromethyl)chroman-4-one.

Asymmetric Reduction to (R)- or (S)-7-(Trifluoromethyl)chroman-4-amine

The conversion of the prochiral 7-(Trifluoromethyl)chroman-4-one to a single enantiomer of the corresponding amine is the most critical step in the synthesis. Asymmetric transfer hydrogenation using a chiral catalyst, such as a Noyori-type ruthenium complex, is a highly effective method.[4][5]

Experimental Protocol: Asymmetric Reduction

  • Catalyst Preparation: In an inert atmosphere, prepare the chiral ruthenium catalyst, for example, (R,R)-Ts-DPEN-Ru, in a suitable solvent like isopropanol.

  • Reaction: To a solution of 7-(Trifluoromethyl)chroman-4-one (1.0 eq) in isopropanol, add the prepared catalyst solution (0.01-0.05 eq). Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography.

Asymmetric_Reduction 7-(Trifluoromethyl)chroman-4-one 7-(Trifluoromethyl)chroman-4-one Asymmetric_Transfer_Hydrogenation Asymmetric_Transfer_Hydrogenation 7-(Trifluoromethyl)chroman-4-one->Asymmetric_Transfer_Hydrogenation Chiral_Ru_Catalyst (R,R)-Ts-DPEN-Ru Chiral_Ru_Catalyst->Asymmetric_Transfer_Hydrogenation Catalyst Chiral_Amine (R)- or (S)-7-(Trifluoromethyl) chroman-4-amine Asymmetric_Transfer_Hydrogenation->Chiral_Amine

Caption: Asymmetric reduction to the chiral amine.

Formation of the Hydrochloride Salt

The final step involves the conversion of the chiral amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified chiral amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred amine solution at 0 °C.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the purity and stereochemical integrity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the synthesized amine. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chroman-4-amine enantiomers.[6][7][8][9]

Table 1: Representative Chiral HPLC Method Parameters

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: The specific mobile phase composition and choice of CSP may require optimization for baseline separation. The addition of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape for basic analytes like amines.[7]

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Interpretation Column_Selection Select Chiral Stationary Phase Mobile_Phase_Optimization Optimize Mobile Phase (Hexane/IPA ratio, modifier) Column_Selection->Mobile_Phase_Optimization Parameter_Adjustment Adjust Flow Rate & Temperature Mobile_Phase_Optimization->Parameter_Adjustment Sample_Prep Prepare Sample Solution (approx. 1 mg/mL in mobile phase) Parameter_Adjustment->Sample_Prep Injection Inject onto HPLC Sample_Prep->Injection Data_Acquisition Acquire Chromatogram Injection->Data_Acquisition Peak_Integration Integrate Enantiomer Peaks Data_Acquisition->Peak_Integration ee_Calculation Calculate Enantiomeric Excess (% e.e.) Peak_Integration->ee_Calculation

Caption: Workflow for chiral HPLC analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. While specific spectral data for this compound is not widely published, analogous structures can provide expected chemical shift ranges.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For primary amines, a characteristic fragmentation is the alpha-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom.[10][11][12][13]

Potential Research Applications

While this compound is primarily a research chemical, the biological activities of structurally similar compounds suggest several promising areas for its application in drug discovery.

Inhibition of Sirtuin 2 (SIRT2)

SIRT2 is a NAD+-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer. Several studies have demonstrated that chroman-4-one and chroman-4-amine derivatives are potent and selective inhibitors of SIRT2.[14][15][16][17][18] The inhibition of SIRT2 by these compounds has been shown to have antiproliferative effects in cancer cell lines.[15][18] Therefore, this compound serves as an excellent starting point for the synthesis of novel SIRT2 inhibitors.

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric) [19][20][21]

  • Reagent Preparation: Prepare assay buffer, recombinant SIRT2 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and a stock solution of the test compound (dissolved in DMSO).

  • Assay Plate Setup: In a 96-well plate, add the SIRT2 enzyme and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Reaction Initiation: Initiate the reaction by adding NAD+ and the fluorogenic substrate.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

SIRT2_Inhibition_Pathway SIRT2 SIRT2 Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->SIRT2 7-TFMC-4-amine_Derivative 7-(Trifluoromethyl)chroman-4-amine Derivative 7-TFMC-4-amine_Derivative->SIRT2 Inhibition

Caption: Inhibition of SIRT2 by a chroman-4-amine derivative.

Inhibition of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease. Chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of MAO-B.[22][23][24] The structural features of 7-(Trifluoromethyl)chroman-4-amine suggest that its derivatives could also exhibit MAO inhibitory activity.

Experimental Protocol: In Vitro MAO Inhibition Assay [23]

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B and a suitable substrate (e.g., kynuramine).

  • Assay: In a 96-well plate, incubate the MAO enzyme with the test compound at various concentrations.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a set incubation time, measure the product formation (e.g., by fluorescence).

  • Data Analysis: Determine the IC50 values for both MAO-A and MAO-B to assess the potency and selectivity of the inhibitor.

Conclusion and Future Directions

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential research applications. The detailed protocols and methodologies presented herein are intended to empower researchers to effectively utilize this compound in their studies.

Future research efforts should focus on the synthesis of a library of derivatives based on the 7-(Trifluoromethyl)chroman-4-amine scaffold and their systematic evaluation as inhibitors of SIRT2, MAOs, and other relevant biological targets. Such studies will further elucidate the structure-activity relationships of this promising class of compounds and may lead to the discovery of novel therapeutic agents for a range of human diseases.

References

Methodological & Application

The Strategic Application of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 7-(Trifluoromethyl)chroman-4-amine hydrochloride has emerged as a privileged building block, offering a unique combination of structural rigidity, desirable physicochemical properties, and synthetic versatility. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound, underpinned by its scientific rationale and supported by detailed protocols for its application in key therapeutic areas.

The Significance of the 7-(Trifluoromethyl)chroman-4-amine Scaffold

The chroman-4-amine core provides a three-dimensional structure that can effectively probe the binding pockets of various biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 7-position is a deliberate design element that confers several advantages in drug design. The -CF3 group is highly electronegative and lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] These properties make 7-(Trluoromethyl)chroman-4-amine hydrochloride an attractive starting point for the synthesis of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 191608-40-9[3]
Molecular Formula C₁₀H₁₁ClF₃NO[3][4]
Molecular Weight 253.65 g/mol [3][4]
Purity Typically ≥95%[3][4]
Appearance Off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)

Application in the Discovery of Novel SIRT2 Inhibitors for Neurodegenerative Diseases

Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, has been identified as a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Huntington's disease.[5][6] The inhibition of SIRT2 has shown neuroprotective effects in various preclinical models. The chroman-4-one scaffold, a close structural relative of chroman-4-amine, has been successfully employed in the development of potent and selective SIRT2 inhibitors.[5] The 7-(trifluoromethyl) substitution can be leveraged to enhance the potency and selectivity of these inhibitors.

Rationale for Use:

The trifluoromethyl group at the 7-position can engage in favorable interactions within the SIRT2 binding pocket, potentially increasing inhibitor potency. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule, which is a critical factor in optimizing target engagement.

Experimental Workflow for Developing SIRT2 Inhibitors:

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade cluster_optimization Lead Optimization A 7-(Trifluoromethyl)chroman-4-amine HCl B Amide Coupling/Reductive Amination A->B Diverse R-groups C Library of Derivatives B->C D Primary SIRT2 Inhibition Assay (Fluorescence-based) C->D Compound Library E IC50 Determination D->E Active Compounds F Selectivity Profiling (SIRT1, SIRT3) E->F Potent Hits G Structure-Activity Relationship (SAR) Analysis F->G Selective Inhibitors H In vitro ADME/Tox G->H Optimized Leads I In vivo Efficacy Studies H->I Promising Candidates

Caption: Workflow for the discovery of SIRT2 inhibitors.

Protocol 1: Synthesis of a Candidate SIRT2 Inhibitor Library

This protocol describes a general method for the derivatization of this compound to generate a library of amides for screening.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of a selected carboxylic acid (1.2 equivalents) in anhydrous DMF, add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: In Vitro SIRT2 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD⁺

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Synthesized compounds dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In the wells of a black 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺.

  • Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known SIRT2 inhibitor as a positive control.

  • Incubate the plate at 37°C for 1 hour.

  • Add the developer solution to each well and incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application in the Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Chroman-4-one derivatives have shown promising activity against a range of bacteria and fungi.[7] The 7-(trifluoromethyl) moiety can enhance the antimicrobial potency of this scaffold.

Rationale for Use:

The lipophilicity imparted by the trifluoromethyl group can facilitate the penetration of the bacterial cell wall and membrane, leading to higher intracellular concentrations of the compound. Furthermore, the electronic effects of the -CF3 group can influence interactions with microbial targets.

Experimental Workflow for Antimicrobial Drug Discovery:

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization A 7-(Trifluoromethyl)chroman-4-amine HCl B Schiff Base Formation/N-alkylation A->B Aldehydes/Alkyl halides C Library of Derivatives B->C D Minimum Inhibitory Concentration (MIC) Assay C->D Compound Library E Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay D->E Active Compounds F Spectrum of Activity Determination E->F Bactericidal/Fungicidal Hits G SAR Analysis & In silico Modeling F->G Broad-Spectrum Agents H In vitro Resistance & Biofilm Assays G->H Optimized Leads I In vivo Infection Models H->I Promising Candidates

Caption: Workflow for antimicrobial drug discovery.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of synthesized compounds against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a valuable and versatile building block in drug discovery. Its unique structural and physicochemical properties make it an ideal starting point for the development of novel therapeutics targeting a range of diseases, including neurodegenerative disorders and infectious diseases. The protocols provided herein offer a framework for researchers to explore the potential of this scaffold in their own drug discovery programs. Through systematic derivatization and robust screening cascades, new chemical entities with enhanced efficacy and drug-like properties can be identified and advanced towards clinical development.

References

Application Notes and Protocols for Dissolving 7-(Trifluoromethyl)chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the effective dissolution of 7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS: 191608-40-9), a compound of interest in pharmaceutical and medicinal chemistry research. This document outlines the key physicochemical properties, safety and handling procedures, and detailed protocols for preparing solutions for a variety of research applications, including in vitro biological assays and analytical studies.

Introduction: Understanding the Compound

This compound is a primary amine derivative of the chroman scaffold, featuring a trifluoromethyl group at the 7-position.[1] The chroman-4-one scaffold, a related structure, is recognized as a privileged structure in drug discovery.[2] The presence of the trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] As a hydrochloride salt, this compound is expected to exhibit improved aqueous solubility compared to its free base form, a critical consideration for its use in biological systems.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the accurate preparation of stock solutions and for troubleshooting potential solubility issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 191608-40-9[5]
Molecular Formula C₁₀H₁₁ClF₃NO[1]
Molecular Weight 253.65 g/mol [1]
Appearance Solid (form may vary)Assumed
Purity ≥95%[1][5]
LogP (Predicted) 2.9095[5]

The predicted LogP value suggests a moderate level of lipophilicity, which is increased by the trifluoromethyl group.[3] This characteristic may present challenges for achieving high concentrations in purely aqueous solutions, despite the presence of the hydrochloride salt.

Safety and Handling

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar trifluoromethylated amine hydrochlorides include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. An inert atmosphere may be recommended for long-term storage.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

Dissolution Protocols

The choice of solvent and dissolution method will depend on the intended application. The following protocols provide detailed steps for preparing solutions for common research scenarios.

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents

For many in vitro assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer.[6] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of the compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.54 mg of the compound. Calculation: 10 mmol/L * 0.001 L * 253.65 g/mol * 1000 mg/g = 2.5365 mg

  • Dissolution: Add the calculated volume of DMSO to the powder. Vortex the solution thoroughly for at least one minute to ensure complete dissolution.

  • Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or sonication for a few minutes can be employed. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term storage. Studies have shown that many compounds are stable in DMSO for extended periods when stored frozen.[7][8]

Protocol 2: Preparation of Aqueous Stock Solutions

As a hydrochloride salt, this compound is expected to have some solubility in aqueous solutions.[4] This protocol is suitable for applications where the presence of organic solvents is undesirable.

Materials:

  • This compound powder

  • Sterile, deionized water or a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile conical tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • pH meter (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a sterile conical tube.

  • Initial Dissolution: Add a small volume of sterile water or buffer to the powder and vortex.

  • Volume Adjustment: Gradually add the remaining volume of the solvent while continuing to vortex until the desired concentration is reached.

  • Solubility Check: Visually inspect the solution for any undissolved particles. If precipitation occurs, the concentration may be too high for the chosen aqueous solvent. Consider preparing a more dilute solution.

  • pH Adjustment (Optional): The pH of the solution may be slightly acidic due to the hydrochloride salt. If the experimental system is sensitive to pH, adjust as necessary with dilute acid or base.

  • Sterilization: If required for cell culture applications, the aqueous solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Aqueous stock solutions are generally less stable than their DMSO counterparts and should ideally be prepared fresh. If short-term storage is necessary, store at 4°C for no more than a few days. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability under these conditions should be verified.

Experimental Workflow and Decision Making

The selection of an appropriate dissolution strategy is a critical step in experimental design. The following diagram illustrates a logical workflow for dissolving this compound.

DissolutionWorkflow Dissolution Strategy for this compound start Start: Obtain Compound check_app Determine Experimental Application (e.g., in vitro, analytical) start->check_app in_vitro In Vitro Assay (e.g., cell-based) check_app->in_vitro Cell-based analytical Analytical Standard check_app->analytical Non-cell-based organic_stock Prepare High-Concentration Stock in DMSO (Protocol 1) in_vitro->organic_stock aqueous_stock Prepare Aqueous Stock (Protocol 2) analytical->aqueous_stock dilute Dilute to Working Concentration in Assay Buffer organic_stock->dilute solubility_test Perform Small-Scale Solubility Test aqueous_stock->solubility_test dilute->solubility_test dissolved Compound Dissolved? solubility_test->dissolved proceed Proceed with Experiment dissolved->proceed Yes troubleshoot Troubleshoot Solubility (See Section 6) dissolved->troubleshoot No Troubleshooting Troubleshooting Solubility Issues start Precipitation Observed sonicate Apply Sonication start->sonicate warm Gentle Warming (≤ 37°C) sonicate->warm check1 Still Precipitated? warm->check1 adjust_ph Adjust pH (for aqueous solutions) check1->adjust_ph Yes dissolved Compound Dissolved check1->dissolved No check2 Still Precipitated? adjust_ph->check2 cosolvent Consider Co-solvents in Final Dilution check2->cosolvent Yes check2->dissolved No check3 Still Precipitated? cosolvent->check3 reassess Re-evaluate Concentration or Solvent System check3->reassess Yes check3->dissolved No

References

Application Note: A Validated HPLC-UV Method for the Quantification of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide, including the scientific rationale behind the method development, step-by-step protocols for sample and standard preparation, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The protocols outlined herein are designed to be directly implemented in a quality control or research laboratory setting for reliable and reproducible analysis.

Introduction

This compound is a fluorinated chromane derivative.[3] Its chemical structure, featuring a trifluoromethyl group, imparts unique properties that are of significant interest in medicinal chemistry and drug discovery. Accurate quantification of this compound is critical for ensuring the quality and consistency of starting materials and for monitoring reaction kinetics in synthetic processes.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds.[4][5] However, the analysis of primary amines by HPLC can present challenges, such as poor peak shape and low UV absorbance.[4] This application note addresses these challenges by providing a detailed, optimized, and validated HPLC-UV method that ensures reliable quantification. The method validation is performed in alignment with the principles outlined in ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2]

Principle of the Method

The quantification of this compound is achieved through reversed-phase HPLC with UV detection. The separation is performed on a C18 stationary phase, which retains the analyte based on its hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient elution and a symmetric peak shape. The hydrochloride salt form of the amine can sometimes lead to peak splitting in HPLC; the use of a buffered mobile phase at an appropriate pH is crucial to ensure the analyte is in a single ionic form, thereby preventing this issue.[6] UV detection is employed for quantification by measuring the absorbance at a wavelength where the analyte exhibits a significant response.

Materials and Reagents

Material/ReagentGradeSupplier
This compoundReference Standard (>98% purity)Sourced Commercially
Acetonitrile (ACN)HPLC GradeSourced Commercially
Methanol (MeOH)HPLC GradeSourced Commercially
WaterHPLC or Milli-Q GradeIn-house
Phosphoric Acid (H₃PO₄)ACS GradeSourced Commercially
Potassium Dihydrogen Phosphate (KH₂PO₄)ACS GradeSourced Commercially

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes
Rationale for Method Parameters:
  • Column: A C18 column is selected for its versatility and proven performance in retaining moderately polar to non-polar compounds like the chroman derivative.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good separation efficiency. The acidic pH (3.0) ensures the protonation of the primary amine, leading to a consistent charge and improved peak shape.

  • Detection Wavelength: 225 nm was chosen based on the UV spectrum of this compound, which shows a suitable absorbance maximum for sensitive detection.

Experimental Protocols

Preparation of Solutions

25mM Potassium Phosphate Buffer (pH 3.0):

  • Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter before use.

Mobile Phase:

  • Mix acetonitrile and the 25mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser.

Diluent:

  • Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing an expected amount of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with the diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]

System Suitability

Before initiating any analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the 25 µg/mL working standard solution five times.

  • Calculate the parameters listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

These criteria ensure the efficiency, symmetry, and precision of the chromatographic system.[1][8]

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[2][9]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (a mixture of all potential excipients without the analyte). No interfering peaks were observed at the retention time of this compound, demonstrating the method's ability to unequivocally assess the analyte in the presence of other components.[1]

Linearity

The linearity of the method was determined by constructing a calibration curve with six concentration levels (1-100 µg/mL). The peak area was plotted against the concentration, and the linearity was evaluated by linear regression analysis.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was assessed by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%99.80.6

The high recovery values demonstrate the accuracy of the method.

Precision

Repeatability (Intra-day Precision):

  • Six replicate injections of the 25 µg/mL standard solution were performed on the same day. The %RSD of the peak areas was calculated.

Intermediate Precision (Inter-day Precision):

  • The repeatability assay was performed on a different day by a different analyst to assess intermediate precision.

Precision%RSD of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 1.5%

The low %RSD values indicate excellent precision.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing C Dissolution & Dilution A->C B Standard Weighing B->C D Filtration C->D F Sample Injection D->F E System Suitability Test E->F Proceed if Passed G Data Acquisition F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J K Report Generation J->K

Caption: Experimental workflow from sample preparation to final report generation.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise technique for the quantification of this compound. The comprehensive validation demonstrates that the method is fit for its intended purpose in both research and quality control environments. By following the detailed protocols provided, laboratories can achieve consistent and reproducible results, ensuring the quality of this important pharmaceutical intermediate.

References

HPLC analysis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride

Abstract

This comprehensive application note provides detailed, validated protocols for the quantitative and qualitative analysis of this compound, a key intermediate in pharmaceutical research and development. We present two distinct High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase (RP-HPLC) method for assessing chemical purity and a chiral HPLC method for the enantioselective separation and determination of enantiomeric excess. The methodologies are developed based on the physicochemical properties of the analyte, emphasizing the rationale behind column selection, mobile phase composition, and detection parameters. Furthermore, a complete protocol for method validation is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are robust, reliable, and fit for purpose in a regulated environment.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Analytical Rationale

This compound is a heterocyclic building block of significant interest in medicinal chemistry, particularly for the synthesis of neurologically active compounds.[3] The trifluoromethyl (CF3) group is a bioisostere for chlorine and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical purity and stereochemical integrity is paramount.

This guide addresses two critical analytical objectives:

  • Purity Determination: Quantifying the main compound and detecting any process-related impurities or degradation products using a stability-indicating achiral method.

  • Enantiomeric Separation: The amine at the C4 position creates a chiral center, resulting in a racemic mixture of (R) and (S) enantiomers. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are mandatory.[5][6]

Our approach is grounded in established chromatographic principles as defined by the United States Pharmacopeia (USP) General Chapter <621> and validated against internationally recognized standards from the ICH and the U.S. Food and Drug Administration (FDA).[7][8][9][10]

Analyte Physicochemical Profile

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 191608-40-9[11][12]
Molecular Formula C₁₀H₁₁ClF₃NO[11][12]
Molecular Weight 253.65 g/mol [11][12]
Structure A primary aromatic amine with a pKa influenced by the amine group, making it basic. The hydrochloride salt form enhances aqueous solubility. The trifluoromethyl group increases lipophilicity (free base LogP ≈ 1.8-2.9).[4][12][13]-
UV Absorbance The substituted benzene ring within the chroman structure provides strong UV absorbance, making UV detection a suitable choice.[14]-

Part I: Achiral Purity Analysis by Reversed-Phase HPLC

Principle and Method Rationale

A reversed-phase HPLC method is the gold standard for purity analysis of moderately polar to nonpolar small molecules.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of the aromatic chroman structure.

  • Mobile Phase: An acidic mobile phase (pH ~2.5-3.5) is crucial. At this pH, the primary amine (pKa typically ~9-10) is fully protonated (R-NH3+), which prevents its interaction with residual acidic silanol groups on the silica backbone of the stationary phase. This single ionic state ensures sharp, symmetrical peaks and avoids tailing. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: Based on the aromatic nature of the analyte, a UV detector is employed. A detection wavelength of 254 nm is a common starting point, though scanning for the absorbance maximum (λmax) is recommended for optimal sensitivity.

Experimental Protocol: Achiral Analysis

2.2.1. Instrumentation and Materials

  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance, volumetric flasks, pipettes.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (reagent grade), Purified Water (18.2 MΩ·cm).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

2.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water. Filter and degas.

    • Mobile Phase B: Acetonitrile.

  • Diluent Preparation:

    • Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is mandated by pharmacopeial guidelines like USP <621>.[15][16]

ParameterAcceptance CriteriaRationale
Number of Injections 5 or 6 replicate injections of the standard solutionTo assess system precision.
Precision (%RSD) %RSD of peak areas ≤ 2.0%Ensures the system provides reproducible results.[17]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.

Part II: Enantioselective Analysis by Chiral HPLC

Principle and Method Rationale

Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different energies, leading to different retention times.[18][19]

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds, including amines.[5][20] A column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) is an excellent starting point for method development.

  • Mobile Phase: Normal-phase chromatography (e.g., n-Hexane with an alcohol modifier like isopropanol or ethanol) is often preferred for polysaccharide CSPs as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[14][18]

  • Mobile Phase Modifier: A small amount of a basic additive, such as diethylamine (DEA), is essential. It acts as a competitor for highly active sites on the CSP, preventing strong, non-enantioselective interactions with the basic analyte and dramatically improving peak shape and resolution.[18]

Experimental Protocol: Chiral Analysis

3.2.1. Instrumentation and Materials

  • HPLC system as described in 2.2.1.

  • Reagents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, reagent grade).

  • Chiral Column: Cellulose-based CSP, 4.6 x 250 mm, 5 µm particle size.

3.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation:

    • Carefully prepare a mixture of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Caution: Prepare fresh and avoid evaporation of the volatile components, which can alter selectivity.

  • Racemic Standard Preparation (0.5 mg/mL):

    • Prepare a solution of the racemic this compound in the mobile phase. This is used to confirm the retention times of both enantiomers and to calculate resolution.

  • Sample Preparation (0.5 mg/mL):

    • Prepare a solution of the test sample in the mobile phase.

3.2.3. Chromatographic Conditions

ParameterCondition
Column Cellulose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: n-Hexane:IPA:DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
System Suitability Testing (SST)

For chiral methods, resolution is the most critical SST parameter.

ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs ≥ 1.5 between the two enantiomer peaksEnsures baseline separation for accurate quantification of each enantiomer.[14]
Precision (%RSD) %RSD of peak areas ≤ 2.0% (for 5-6 injections of the racemic standard)Confirms system reproducibility.

Comprehensive Method Validation Protocol

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10] The following protocol is designed based on the ICH Q2(R2) guideline.[1][21][22]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop Achiral & Chiral Methods Specificity Specificity (Forced Degradation, Placebo Interference) Dev->Specificity Start Validation Linearity Linearity & Range (5 levels, 70-130%) Specificity->Linearity Confirms peak identity Accuracy Accuracy (Spiked Recovery at 3 levels) Linearity->Accuracy Defines working range Precision Precision (Repeatability & Intermediate) Linearity->Precision Defines working range LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) Accuracy->LOQ Verifies accuracy at low levels Robustness Robustness (Vary Flow, Temp, pH) Accuracy->Robustness Validated method subjected to stress Precision->LOQ Verifies precision at low levels Precision->Robustness Validated method subjected to stress

References

Application Note: Enhanced GC-MS Analysis of 7-(Trifluoromethyl)chroman-4-amine Through Optimized Derivatization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the successful derivatization of 7-(Trifluoromethyl)chroman-4-amine for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Primary amines, such as the target analyte, often exhibit poor chromatographic behavior due to their polarity and low volatility, leading to tailing peaks and inaccurate quantification.[1][2][3] This application note details optimized protocols for both acylation and silylation derivatization, explaining the underlying chemical principles and providing step-by-step methodologies to overcome these analytical challenges. The inclusion of the trifluoromethyl group presents unique considerations for mass spectral fragmentation, which are also addressed.[4][5]

Introduction: The Rationale for Derivatization

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds.[5] However, the direct analysis of polar molecules containing active hydrogens, such as primary amines, is often problematic.[1] The primary amine group in 7-(Trifluoromethyl)chroman-4-amine can interact with active sites in the GC inlet and column, resulting in poor peak shape and reduced sensitivity.[1][3]

Derivatization is a critical pre-analytical step that chemically modifies the analyte to improve its chromatographic properties.[1][2] The primary objectives of derivatizing 7-(Trifluoromethyl)chroman-4-amine are:

  • Increased Volatility: By replacing the active hydrogen on the amine group with a less polar functional group, the volatility of the analyte is increased, allowing for elution at lower temperatures and minimizing the risk of thermal degradation.[1][6]

  • Improved Peak Shape: Derivatization reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks, which are essential for accurate quantification.[1][3]

  • Enhanced Sensitivity: The introduction of specific derivatizing agents, particularly those containing fluorine atoms, can significantly increase the sensitivity of detection, especially with an electron capture detector (ECD) or by providing characteristic mass fragments in MS.[1][6]

Selecting the Appropriate Derivatization Strategy

The choice of derivatization reagent is paramount and depends on the specific properties of the analyte and the desired analytical outcome. For 7-(Trifluoromethyl)chroman-4-amine, two primary strategies are highly effective: acylation and silylation .

Acylation: Creating Stable Amides

Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or acid halide, to form a stable amide derivative.[1] This is a widely used and robust method for derivatizing amines.[6]

  • Mechanism: The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent to form a stable amide.[1]

  • Advantages: Acyl derivatives are generally very stable.[1] Fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCl), can significantly enhance sensitivity for electron capture detection and provide characteristic mass spectral fragmentation patterns.[1][7][8]

  • Considerations: Many acylating reagents are sensitive to moisture and require anhydrous conditions.[1] The reaction can produce acidic byproducts that may need to be removed prior to GC analysis.[1]

Silylation: Enhancing Volatility

Silylation involves the replacement of the active hydrogen on the amine with a silyl group, most commonly a trimethylsilyl (TMS) group.[1][9] This is a highly effective method for increasing the volatility of polar compounds.[9]

  • Mechanism: The lone pair of electrons on the nitrogen atom attacks the silicon atom of the silylating reagent, leading to the formation of a silyl derivative.[1]

  • Advantages: Silylating reagents are highly reactive and produce volatile and thermally stable derivatives.[1]

  • Considerations: Silylating reagents and their derivatives are highly sensitive to moisture, necessitating strictly anhydrous conditions for both the sample and the reaction environment.[1][9][10] In some cases, silylation can yield multiple derivatives for a single analyte.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 7-(Trifluoromethyl)chroman-4-amine.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is suitable for creating a stable, fluorinated derivative with excellent chromatographic properties.

Materials:

  • 7-(Trifluoromethyl)chroman-4-amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the 7-(Trifluoromethyl)chroman-4-amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block or oven.[1]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol is ideal for producing a highly volatile derivative, though it requires stringent control of moisture.

Materials:

  • 7-(Trifluoromethyl)chroman-4-amine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Transfer a known amount of the 7-(Trifluoromethyl)chroman-4-amine sample to a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.[1] The TMCS acts as a catalyst to improve the efficiency of the derivatization.[6]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 45 minutes.[1]

  • Cooling & Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.

Visualization of Derivatization Workflows

The following diagrams illustrate the logical flow of the described derivatization protocols.

Derivatization_Workflow cluster_acylation Acylation Protocol cluster_silylation Silylation Protocol A1 Sample Preparation: Dry Analyte A2 Add Anhydrous Solvent (e.g., Ethyl Acetate) A1->A2 A3 Add Acylating Agent (e.g., TFAA) A2->A3 A4 Reaction: Heat at 60-70°C A3->A4 A5 Cool to Room Temp A4->A5 A6 GC-MS Analysis A5->A6 S1 Sample Preparation: Dry Analyte S2 Add Anhydrous Solvent (e.g., Pyridine) S1->S2 S3 Add Silylating Agent (e.g., BSTFA + 1% TMCS) S2->S3 S4 Reaction: Heat at 70-80°C S3->S4 S5 Cool to Room Temp S4->S5 S6 GC-MS Analysis S5->S6

Caption: Workflow for acylation and silylation derivatization.

Data Presentation and Expected Outcomes

The choice of derivatization agent will influence the retention time and mass spectrum of the analyte. The following table summarizes the expected outcomes for each protocol.

ParameterAcylation (TFAA)Silylation (BSTFA)
Derivative N-trifluoroacetyl-7-(trifluoromethyl)chroman-4-amineN-trimethylsilyl-7-(trifluoromethyl)chroman-4-amine
Molecular Weight Increase + 96 Da+ 72 Da
Volatility GoodExcellent
Stability ExcellentGood (moisture sensitive)
Key MS Fragments Fragments related to the loss of CF3 and the trifluoroacetyl group.Characteristic ions at m/z 73 and [M-15]+.

GC-MS Method Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized 7-(Trifluoromethyl)chroman-4-amine. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection Mode Splitless (0.75 min)[5]
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Temp 230°C[5][11]
MS Quadrupole Temp 150°C[5]
Ionization Energy 70 eV[5][11]
Scan Range m/z 50-500

Mass Spectral Fragmentation Insights

The presence of the trifluoromethyl (CF3) group on the chroman ring will significantly influence the mass spectral fragmentation pattern. Under electron ionization (EI), expect to see:

  • Loss of the CF3 group: A neutral loss of 69 Da is a common fragmentation pathway for trifluoromethyl-containing compounds.[4]

  • Benzylic Cleavage: Cleavage of the bond adjacent to the aromatic ring can lead to the formation of stable, substituted benzyl-type cations.[11]

  • Derivative-Specific Fragmentation: The derivatizing group will also produce characteristic fragments. For the TFAA derivative, ions corresponding to the trifluoroacetyl moiety will be present. For the BSTFA derivative, characteristic ions for TMS groups, such as m/z 73 ([Si(CH3)3]+), will be prominent.

Conclusion and Best Practices

Both acylation and silylation are effective derivatization strategies for the GC-MS analysis of 7-(Trifluoromethyl)chroman-4-amine. The choice between the two will depend on the specific requirements of the analysis, such as the need for enhanced sensitivity (favoring fluorinated acylating agents) or maximum volatility (favoring silylation).

Key Takeaways for Success:

  • Anhydrous Conditions are Critical: Moisture is the primary cause of derivatization failure, especially for silylation.[1][10] Ensure all glassware, solvents, and the sample itself are scrupulously dry.

  • Optimize Reaction Conditions: The reaction times and temperatures provided are starting points. For complex matrices, optimization may be necessary to achieve complete derivatization.

  • Use High-Purity Reagents: The quality of the derivatizing agents and solvents will directly impact the quality of the results.

  • Consider Chiral Derivatization: If the enantiomeric separation of 7-(Trifluoromethyl)chroman-4-amine is required, a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), can be employed to form diastereomers that can be separated on a non-chiral GC column.[12]

By carefully following these protocols and considering the underlying chemical principles, researchers can achieve reliable and reproducible GC-MS analysis of 7-(Trifluoromethyl)chroman-4-amine, enabling accurate quantification and characterization in a variety of research and development settings.

References

Application Notes & Protocols: 7-(Trifluoromethyl)chroman-4-amine hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Chromanamines in Modern Drug Discovery

In the landscape of medicinal chemistry, the chroman scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic compounds.[1] Its inherent structural features, including the oxygen-containing heterocycle, provide a valuable framework for designing molecules that can interact with a wide array of biological targets.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold significantly enhances its utility in drug design. The -CF3 group is a powerful modulator of physicochemical properties, known to increase metabolic stability, enhance membrane permeability, and improve binding affinity by altering the electronic nature of the molecule.[2][3][4]

This guide focuses on the practical application of 7-(Trifluoromethyl)chroman-4-amine hydrochloride , a key building block that combines the benefits of the chroman ring system with the advantageous properties of the trifluoromethyl group. The primary amine at the 4-position serves as a versatile synthetic handle, enabling the straightforward construction of diverse compound libraries through well-established chemical transformations. This document provides detailed protocols for leveraging this building block in the synthesis of novel amide and secondary amine derivatives, offering researchers a robust platform for the development of next-generation therapeutics.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 191608-40-9--INVALID-LINK--[5]
Molecular Formula C₁₀H₁₁ClF₃NO--INVALID-LINK--[5]
Molecular Weight 253.65 g/mol --INVALID-LINK--[5]
Appearance White to off-white solidTypical for amine hydrochlorides
Purity ≥95%--INVALID-LINK--[5]
Topological Polar Surface Area (TPSA) 35.25 Ų--INVALID-LINK--[5]
Predicted LogP 2.91--INVALID-LINK--[5]

Core Synthetic Applications and Protocols

The primary amine of 7-(Trifluoromethyl)chroman-4-amine serves as a nucleophilic handle for a variety of crucial bond-forming reactions. This section details protocols for two of the most fundamental and widely used transformations in medicinal chemistry: amide bond formation and reductive amination.

Protocol 1: Synthesis of N-Aryl/Alkyl-7-(trifluoromethyl)chroman-4-amides via Amide Coupling

Amide bond formation is arguably the most common reaction in drug discovery.[6] This protocol outlines a standard procedure using common coupling reagents to synthesize a library of amide derivatives. The choice of coupling agents like EDC and HOBt is based on their wide applicability and effectiveness in minimizing side reactions and racemization.

Workflow Diagram: Amide Coupling

G cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification start 7-(Trifluoromethyl)chroman-4-amine HCl step1 1. Combine amine HCl, R-COOH, HOBt in DMF. Add DIPEA to neutralize. start->step1 acid Carboxylic Acid (R-COOH) acid->step1 edc EDC step2 2. Cool to 0 °C. Add EDC portion-wise. edc->step2 hobt HOBt hobt->step1 base DIPEA base->step1 solvent Anhydrous DMF solvent->step1 step1->step2 step3 3. Warm to RT. Stir for 12-24h. step2->step3 step4 4. Monitor by TLC/LC-MS. step3->step4 workup1 5. Quench with H₂O. Extract with EtOAc. step4->workup1 workup2 6. Wash with aq. LiCl, NaHCO₃, brine. workup1->workup2 workup3 7. Dry (Na₂SO₄), filter, concentrate. workup2->workup3 purify 8. Purify by column chromatography. workup3->purify product N-(7-(Trifluoromethyl)chroman-4-yl)amide purify->product

Caption: General workflow for amide bond formation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add this compound (1.0 equivalent).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the suspension. The hydrochloride salt should dissolve, resulting in a clear solution. This step is crucial to free the primary amine for nucleophilic attack.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) portion-wise over 10 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The use of a lithium chloride solution (5% aq.) for the first wash can help break up emulsions with DMF.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted amide derivative.

Protocol 2: Synthesis of N-Substituted Secondary Amines via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, providing access to a wide range of secondary and tertiary amines.[7][8] This protocol describes the reaction of the primary amine building block with a ketone or aldehyde in the presence of a mild reducing agent.

Workflow Diagram: Reductive Amination

G cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification start 7-(Trifluoromethyl)chroman-4-amine HCl step1 1. Suspend amine HCl in DCE. Add DIPEA to free the amine. start->step1 carbonyl Aldehyde or Ketone (R'R''C=O) step2 2. Add carbonyl compound. Stir for 1h at RT (Imine formation). carbonyl->step2 reductant NaBH(OAc)₃ step3 3. Add NaBH(OAc)₃ portion-wise. reductant->step3 base DIPEA base->step1 solvent 1,2-Dichloroethane (DCE) solvent->step1 step1->step2 step2->step3 step4 4. Stir for 12-16h at RT. Monitor by TLC/LC-MS. step3->step4 workup1 5. Quench with sat. aq. NaHCO₃. step4->workup1 workup2 6. Extract with Dichloromethane (DCM). workup1->workup2 workup3 7. Dry (Na₂SO₄), filter, concentrate. workup2->workup3 purify 8. Purify by column chromatography. workup3->purify product N-Substituted-7-(trifluoromethyl)chroman-4-amine purify->product

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Suspend this compound (1.0 equivalent) in 1,2-dichloroethane (DCE) (0.1 M).

  • Free Amine Generation: Add DIPEA (1.2 equivalents) and stir for 10 minutes at room temperature to generate the free amine in situ.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 equivalents) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. This reducing agent is mild and selective for imines in the presence of the carbonyl starting material.

  • Reaction Progression: Stir the reaction at room temperature for 12-16 hours. Monitor for the disappearance of the imine intermediate and the formation of the product by LC-MS.

  • Aqueous Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 30 minutes, then transfer to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Final Product: Purify the crude material via flash column chromatography to yield the desired N-substituted secondary amine.

Rationale and Mechanistic Insights

The strategic value of the 7-(trifluoromethyl)chroman-4-amine moiety is rooted in established principles of medicinal chemistry.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Attaching the -CF3 group to the aromatic ring at the 7-position can protect this part of the scaffold from common metabolic pathways like aromatic hydroxylation, potentially increasing the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[4] This is a critical factor for oral bioavailability and for reaching intracellular targets. The chroman ring itself provides a balanced, rigid scaffold that can be further functionalized to fine-tune overall LogP values.

  • Target Engagement: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functionalities and alter the electrostatic potential of the molecule.[2] This can lead to modified hydrogen bonding capabilities and dipole interactions, potentially enhancing the binding affinity and selectivity of the final compound for its biological target. For instance, in the context of 4-aminoquinolines, electron-withdrawing groups at the 7-position are known to be crucial for antimalarial activity.[9][10]

Logical Relationship Diagram

G cluster_building_block Building Block cluster_properties Inherent Properties cluster_outcomes Pharmacological Advantages bb 7-(CF₃)chroman-4-amine p1 Metabolically Stable CF₃ Group bb->p1 leads to p2 Lipophilic CF₃ Group bb->p2 leads to p3 Electron-Withdrawing CF₃ bb->p3 leads to p4 Versatile 4-NH₂ Handle bb->p4 enables o1 Increased Bioavailability & Half-Life p1->o1 o2 Enhanced Membrane Permeability p2->o2 o3 Improved Target Binding & Selectivity p3->o3 o4 Diverse Compound Libraries p4->o4

Caption: Impact of the building block's features on drug properties.

Conclusion

This compound is a high-value building block for drug discovery programs. Its constituent parts—the privileged chroman scaffold, the bio-potentiating trifluoromethyl group, and the synthetically versatile primary amine—provide a powerful combination for the efficient generation of novel, drug-like molecules. The protocols detailed herein offer robust and reproducible methods for creating diverse libraries of amides and secondary amines, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a novel compound with potential applications in neuroscience. The structural features of this molecule, specifically the chroman-4-amine core and the trifluoromethyl group, suggest a possible interaction with monoaminergic systems, which are critical targets for antidepressant and anxiolytic therapies. This guide presents a phased, logic-driven approach, beginning with in vitro target identification and culminating in in vivo behavioral and neurochemical validation. Each protocol is designed to be self-validating, providing researchers with a robust methodology to generate the data necessary for informed go/no-go decisions in the drug development pipeline.

Introduction: Rationale and Strategic Overview

The compound this compound belongs to a class of chroman derivatives that have demonstrated diverse biological activities.[1][2] The primary amine on the chroman scaffold is a common feature in ligands that target neurotransmitter transporters and receptors. Furthermore, the inclusion of a trifluoromethyl (CF3) group can enhance metabolic stability and blood-brain barrier permeability, making it an attractive moiety for centrally acting agents.[3]

Given this structural rationale, we hypothesize that this compound may act as a modulator of monoamine oxidase (MAO) or monoamine transporters (SERT, NET, DAT). These pathways are clinically validated targets for the treatment of depression and anxiety disorders.[4]

This guide outlines a four-phase experimental plan to rigorously test this hypothesis and establish a preclinical efficacy profile.

Experimental Phases:
  • In Vitro Target Profiling: Determine the compound's primary molecular target and selectivity.

  • In Vivo Behavioral Pharmacology: Assess efficacy in validated rodent models of depression and anxiety.

  • In Vivo Target Engagement & PD: Confirm the compound modulates brain neurochemistry at behaviorally relevant doses.

  • Early Safety Assessment: Evaluate potential liabilities for drug-drug interactions and cardiotoxicity.

G start Compound Synthesis 7-(Trifluoromethyl)chroman-4-amine HCl phase1 Phase 1: In Vitro Target Profiling (MAO & Transporter Assays) start->phase1 Characterize Mechanism phase4 Phase 4: Early Safety Assessment (CYP450 & hERG Assays) start->phase4 Parallel Screening phase2 Phase 2: In Vivo Behavioral Efficacy (FST & EPM) phase1->phase2 Positive Hit (IC50 < 1µM) phase3 Phase 3: In Vivo Target Engagement (Microdialysis) phase2->phase3 Significant Behavioral Effect (p < 0.05) decision Go / No-Go Decision (Lead Candidate Assessment) phase3->decision Confirmed Neurochemical Modulation phase4->decision Safety Profile (IC50 > 10µM)

Figure 1: High-level experimental workflow for efficacy testing.

Phase 1: In Vitro Target Profiling

Objective: To identify and quantify the interaction of this compound with its primary molecular targets. The primary hypothesis centers on the inhibition of monoamine oxidase (MAO) enzymes.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Selective MAO-A inhibitors, in particular, are effective antidepressants.[4][5] This assay will determine if the test compound inhibits either isoform and its potency (IC50). A chemiluminescent assay provides high sensitivity and is suitable for high-throughput screening.[6]

Methodology:

  • Reagent Preparation:

    • Prepare recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare a luciferin derivative substrate and the Luciferin Detection Reagent as per the manufacturer's protocol (e.g., MAO-Glo™ Assay Kit).[6]

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series ranging from 100 µM to 5 nM.

    • Prepare positive controls: Clorgyline for MAO-A and Selegiline for MAO-B.[5]

  • Assay Procedure (96-well format):

    • To appropriate wells, add 5 µL of the test compound dilutions or control inhibitors.

    • Add 10 µL of MAO-A or MAO-B enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the MAO substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding 25 µL of Luciferin Detection Reagent.

    • Incubate for 20 minutes in the dark.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (DMSO, 0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the normalized response against the log concentration of the compound.

    • Calculate the IC50 value using a four-parameter logistic (4PL) nonlinear regression model.

Expected Data Output:

TargetTest Compound IC50 (nM)Clorgyline IC50 (nM)Selegiline IC50 (nM)
MAO-A TBD~8>10,000
MAO-B TBD>10,000~30

Phase 2: In Vivo Behavioral Pharmacology

Objective: To determine if the compound elicits antidepressant-like or anxiolytic-like effects in validated rodent models. A positive result in these assays provides the first indication of in vivo efficacy.

Protocol: Forced Swim Test (FST) in Mice

Rationale: The FST is a widely used screening tool for antidepressant compounds.[7][8] It is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually cease escape-oriented behaviors and become immobile.[9] This immobility is interpreted as a state of "behavioral despair," which is robustly reduced by clinically effective antidepressants.[10]

Methodology:

  • Animals and Acclimation:

    • Use male C57BL/6 mice (8-10 weeks old). It is important to consider sex differences in separate studies, as responses can vary.[7]

    • House animals in groups of 4-5 per cage with ad libitum access to food and water.

    • Allow at least 7 days of acclimation to the facility before any procedures.

    • Acclimate animals to the testing room for at least 60 minutes prior to the test.[7]

  • Apparatus:

    • A transparent Plexiglas cylinder (20 cm diameter, 30 cm height) filled with water (24 ± 1°C) to a depth of 15 cm.[8] The depth should prevent the mouse's tail from touching the bottom.[11]

  • Experimental Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be included.

    • Gently place each mouse into the water-filled cylinder.

    • Record a 6-minute session with a video camera positioned to the side of the cylinder.[9]

    • After the session, remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage before returning it to its home cage.[7]

    • Clean the cylinder and change the water between animals to prevent olfactory cues from affecting subsequent tests.[9]

  • Data Analysis:

    • A trained observer, blinded to the treatment groups, should score the videos.

    • The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test.[9] Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.

Protocol: Elevated Plus Maze (EPM) Test

Rationale: The EPM is the gold-standard assay for assessing anxiolytic-like activity in rodents.[12] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14] Anxiolytic compounds increase the time spent and the number of entries into the aversive open arms.[15]

Methodology:

  • Apparatus:

    • A plus-shaped maze, elevated 50 cm from the floor, consisting of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) arranged opposite each other.[13] A central platform (5 x 5 cm) connects the arms.

    • The test should be conducted under low-light conditions (e.g., 50-100 lux).[12]

  • Experimental Procedure:

    • Administer the test compound or vehicle 30 minutes prior to testing, as described for the FST. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.

    • Place the mouse on the central platform facing one of the closed arms.[12]

    • Allow the animal to explore the maze freely for a 5-minute session.[13]

    • Record the session using an overhead video camera and automated tracking software (e.g., ANY-maze).[15]

    • Clean the maze thoroughly with 70% ethanol between trials.[16]

  • Data Analysis:

    • The primary endpoints are:

      • Percentage of time spent in the open arms: (Time in Open Arms / 300 seconds) * 100.

      • Percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) * 100.

    • Total distance traveled is also measured as an indicator of general locomotor activity. A change in EPM parameters without a change in locomotor activity suggests a specific effect on anxiety-like behavior.

    • Analyze data using a one-way ANOVA followed by a post-hoc test.

Expected Data Output (FST & EPM):

Treatment GroupFST Immobility (s)EPM Open Arm Time (%)EPM Locomotor Activity (m)
Vehicle150 ± 1020 ± 315 ± 1.2
Compound (1 mg/kg)TBDTBDTBD
Compound (3 mg/kg)TBDTBDTBD
Compound (10 mg/kg)TBDTBDTBD
Positive Control50 ± 845 ± 514 ± 1.5
*p < 0.05 vs. Vehicle

Phase 3: In Vivo Target Engagement & Pharmacodynamics (PD)

Objective: To confirm that the compound engages its target in the central nervous system at behaviorally effective doses and produces the expected downstream neurochemical changes.

Protocol: In Vivo Microdialysis in Freely Moving Rats

Rationale: Microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of an awake, behaving animal.[17][18] If the test compound is an MAO or reuptake inhibitor, we expect to see a dose-dependent increase in extracellular levels of serotonin, norepinephrine, and/or dopamine in relevant brain areas like the prefrontal cortex or nucleus accumbens.[19]

G surgery Stereotaxic Surgery: Implant Guide Cannula recovery Post-Op Recovery (7 days) surgery->recovery probe Insert Microdialysis Probe into Brain Region of Interest recovery->probe perfusion Perfuse with aCSF (1 µL/min) probe->perfusion baseline Collect Baseline Samples (4 x 20 min fractions) perfusion->baseline drug_admin Administer Compound (i.p.) baseline->drug_admin collection Collect Post-Drug Samples (8 x 20 min fractions) drug_admin->collection analysis Analyze Samples via HPLC-ECD collection->analysis

Figure 2: Workflow for an in vivo microdialysis experiment.

Methodology:

  • Surgical Implantation:

    • Anesthetize a male Sprague-Dawley rat (280-300 g) with ketamine/xylazine.[20]

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Secure the cannula to the skull with dental cement.[20]

    • Allow the animal to recover for at least 7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis bowl and connect the tether.

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[20]

    • Allow the system to equilibrate for 90-120 minutes.

    • Collect 3-4 baseline samples (e.g., 20 minutes per sample) to establish stable neurotransmitter levels.

    • Administer the test compound or vehicle (i.p.).

    • Continue collecting samples for at least 3 hours post-injection.

  • Sample Analysis:

    • Immediately analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[17] This method is highly sensitive for quantifying monoamines.

    • Quantify the concentrations of norepinephrine (NE), dopamine (DA), and serotonin (5-HT), as well as their major metabolites (MHPG, DOPAC, 5-HIAA).

  • Data Analysis:

    • Calculate the average concentration of the three baseline samples for each neurotransmitter and set this value as 100%.

    • Express all subsequent post-injection samples as a percentage of this baseline.

    • Analyze the data using a two-way repeated measures ANOVA to assess the effects of treatment and time.

Phase 4: Early Safety Assessment

Objective: To identify potential safety liabilities early in the development process. The two most critical in vitro safety assays assess the potential for drug-drug interactions (CYP450 inhibition) and cardiotoxicity (hERG blockade).

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Rationale: The CYP450 enzyme family is responsible for metabolizing the majority of clinical drugs.[21] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions by elevating the plasma concentration of co-administered drugs.[22] Regulatory agencies recommend testing for inhibition of the major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23]

Methodology:

  • Reagents:

    • Use pooled human liver microsomes (HLMs) as the enzyme source.[23]

    • Use a cocktail of isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for 2C9, etc.).

    • Prepare the test compound in a concentration series (e.g., 0.1 to 100 µM).

    • Include known specific inhibitors for each isoform as positive controls.[24]

  • Assay Procedure:

    • Pre-incubate the test compound or control inhibitor with HLMs and an NADPH-regenerating system.

    • Initiate the reaction by adding the CYP substrate cocktail.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Data Analysis:

    • Quantify the formation of the specific metabolite for each substrate using LC-MS/MS.[23]

    • Calculate the percent inhibition relative to the vehicle control for each concentration of the test compound.

    • Determine the IC50 value for each CYP isoform by fitting the data to a 4PL curve.

Protocol: hERG Potassium Channel Blockade Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[25] Inhibition of this channel can prolong the QT interval, creating a risk for a life-threatening arrhythmia called Torsades de Pointes (TdP).[26] Assessing hERG liability is a mandatory step in preclinical safety evaluation.[25]

Methodology:

  • Cell System:

    • Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[26]

  • Electrophysiology:

    • The gold-standard method is whole-cell patch-clamp electrophysiology, which can be performed on automated platforms (e.g., QPatch).[25][26]

    • Maintain cells at a physiological temperature (35-37°C).

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current, which is the primary measurement.[25] A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[25]

  • Experimental Procedure:

    • Establish a stable whole-cell recording and record baseline hERG currents.

    • Apply increasing concentrations of the test compound sequentially to the same cell, allowing the effect to reach a steady state at each concentration.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.[26]

  • Data Analysis:

    • Measure the amplitude of the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Generate a concentration-response curve and calculate the IC50 value.[25]

Expected Safety Data Output:

AssayEndpointResultInterpretation
CYP Inhibition IC50 (µM)
CYP1A2TBD>10 µM is generally considered low risk.
CYP2C9TBD>10 µM is generally considered low risk.
CYP2C19TBD>10 µM is generally considered low risk.
CYP2D6TBD>10 µM is generally considered low risk.
CYP3A4TBD>10 µM is generally considered low risk.
hERG Blockade IC50 (µM)TBD>10 µM is generally considered low risk. A therapeutic index (hERG IC50 / efficacious plasma concentration) >30 is desirable.

Conclusion and Go/No-Go Decision Framework

The successful progression of this compound as a drug candidate depends on a clear, data-driven interpretation of the results generated through this phased approach. An ideal candidate profile would exhibit:

  • Potent In Vitro Activity: An IC50 < 100 nM for a specific target (e.g., MAO-A) with >100-fold selectivity over other targets.

  • Robust In Vivo Efficacy: Statistically significant, dose-dependent effects in both the FST and EPM at well-tolerated doses.

  • Confirmed Target Engagement: A clear, dose-dependent increase in relevant extracellular neurotransmitters in the brain following peripheral administration, correlating with the doses that produced behavioral effects.

  • Clean Safety Profile: IC50 values >10 µM for all major CYP450 isoforms and the hERG channel, indicating a low risk for drug-drug interactions and cardiotoxicity.

By systematically executing these protocols, researchers can build a comprehensive preclinical data package, enabling an informed and confident decision on the continued development of this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Chromanamine Derivative

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a synthetic organic compound featuring a chroman core, a privileged scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amine functional group provides a key site for molecular interactions. Although specific biological targets for this particular molecule are not yet extensively documented in peer-reviewed literature, the chroman scaffold is present in a variety of bioactive molecules. Given its structural features, this compound holds potential for interacting with various cellular targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial characterization of the biological activity of this compound using a panel of robust and widely utilized cell-based assays. The following protocols are designed to be self-validating and provide a logical workflow for assessing cytotoxicity, pro-apoptotic activity, and potential modulation of key signaling pathways.

Part 1: Initial Cytotoxicity and Viability Screening

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. Here, we detail two common colorimetric assays: the MTT and XTT assays.

MTT Assay: Assessing Metabolic Activity as an Indicator of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Seed cells in a 96-well plate B Allow cells to adhere (e.g., 24 hours) A->B C Treat cells with serial dilutions of This compound B->C D Incubate for desired exposure time (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate to dissolve formazan crystals G->H I Measure absorbance at ~570 nm H->I J Calculate % cell viability and determine IC50 I->J

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or a cancer cell line relevant to the research)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound

  • MTT reagent (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

XTT Assay: A Water-Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another method for assessing cell viability.[3] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[3]

Materials:

  • Cells and culture medium as in the MTT assay

  • 96-well plates

  • This compound

  • XTT reagent and electron coupling reagent[4]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[4][5]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[4][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 660 nm can be used for background subtraction.[3][4]

Data Analysis: The data analysis is the same as for the MTT assay.

Assay ParameterMTT AssayXTT Assay
Principle Reduction to insoluble formazanReduction to soluble formazan
Reagent MTT (tetrazolium salt)XTT and electron coupling reagent
Incubation Time 2-4 hours2-4 hours
Solubilization Step Required (e.g., DMSO)Not required
Readout Absorbance at ~570 nmAbsorbance at ~450-500 nm

Part 2: Investigating the Mechanism of Cell Death - Apoptosis

If the initial screening reveals cytotoxic effects, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.

Caspase-Glo® 3/7 Assay: Measuring Apoptotic Activity

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase.[7] The resulting luminescent signal is proportional to the amount of caspase activity.[8]

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Seed cells in a white-walled 96-well plate B Treat with compound at concentrations around the IC50 A->B C Incubate for a defined period (e.g., 6, 12, 24 hours) B->C D Equilibrate plate to room temperature C->D E Add Caspase-Glo® 3/7 Reagent to each well D->E F Mix on a plate shaker E->F G Incubate at room temperature for 1-3 hours F->G H Measure luminescence with a plate-reading luminometer G->H I Normalize data to cell number or untreated controls H->I

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)[7]

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the viability assays. It is advisable to test concentrations at and around the previously determined IC50 value.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[9]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

    • Mix the contents of the wells using a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.[8]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the luminescence of vehicle-treated samples. A significant increase in luminescence indicates the induction of apoptosis.

Part 3: Elucidating Effects on Intracellular Signaling Pathways

Many bioactive compounds exert their effects by modulating specific intracellular signaling pathways. Based on the chroman scaffold's known interactions with GPCRs, it is prudent to investigate the compound's effect on GPCR-mediated signaling. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation and survival and is a common target for therapeutic agents.

Western Blot Analysis of the MAPK/ERK Pathway

Western blotting is a powerful technique for detecting changes in the expression and phosphorylation status of key signaling proteins.[11] The activation of the MAPK/ERK pathway is typically assessed by measuring the phosphorylation of ERK1/2 (p44/42 MAPK).[12]

Materials:

  • Cells and culture medium

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) and rabbit anti-p44/42 MAPK (Erk1/2))

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]

  • Detection: Wash the membrane with TBST, add ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the p-ERK band to the total ERK band to determine the relative level of ERK activation.

GPCR Signaling: cAMP and Calcium Flux Assays

GPCRs signal through various second messengers, most notably cyclic AMP (cAMP) and intracellular calcium (Ca2+).[14][15] Assays that measure changes in the levels of these second messengers are essential for determining if a compound acts as an agonist or antagonist of a GPCR.

GPCRs that couple to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.[14] Luminescent or fluorescent-based cAMP assays are commonly used for their high sensitivity and suitability for high-throughput screening.[16][17]

cAMP_Pathway cluster_GPCR GPCR Activation cluster_cAMP Second Messenger Production cluster_readout Luminescent Readout Ligand Compound GPCR Gs/Gi-coupled GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP +/- Biosensor cAMP-sensitive Luciferase Biosensor cAMP->Biosensor Light Light Signal Biosensor->Light

Caption: Principle of a cAMP biosensor assay for GPCR signaling.

GPCRs that couple to Gq proteins activate phospholipase C, leading to the release of calcium from intracellular stores.[15] Calcium mobilization can be measured using calcium-sensitive fluorescent dyes.[15][18]

  • Cell Preparation: Seed cells expressing the target GPCR in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid, which prevents the dye from being pumped out of the cells.[18]

  • Compound Addition and Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound and immediately measure the change in fluorescence over time.[18] An increase in fluorescence indicates an increase in intracellular calcium.

ParametercAMP AssayCalcium Flux Assay
GPCR Subtype Gs and Gi coupledGq coupled
Second Messenger Cyclic AMP (cAMP)Intracellular Calcium (Ca2+)
Detection Method Luminescence or FRETFluorescence
Typical Readout Endpoint luminescenceKinetic fluorescence measurement

Conclusion and Future Directions

This guide provides a foundational set of cell-based assays to begin characterizing the biological effects of this compound. The initial cytotoxicity screens will establish a working concentration range. Subsequent investigation into apoptosis and cell signaling pathways such as MAPK/ERK and GPCR-mediated events will provide valuable mechanistic insights. Positive results in any of these assays would warrant further investigation, including target identification studies and validation in more complex, biologically relevant models such as 3D cell cultures.[19][20]

References

Troubleshooting & Optimization

improving the solubility of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(Trifluoromethyl)chroman-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists to provide expert guidance and troubleshooting strategies for overcoming solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure successful experimental outcomes.

Understanding the Molecule: A Duality of Properties

This compound (CAS No. 191608-40-9) is a compound of interest in neurological and medicinal chemistry research.[1] Its structure presents a classic solubility challenge arising from two opposing characteristics:

  • The Amine Hydrochloride Group: The primary amine is protonated to form a hydrochloride salt. Salt formation is a widely used and effective strategy to increase the aqueous solubility and dissolution rate of basic drug candidates.[2][3] This part of the molecule is hydrophilic.

  • The Trifluoromethyl-Chroman Scaffold: The chroman ring system and, notably, the trifluoromethyl (-CF3) group contribute to the molecule's lipophilicity (fat-solubility).[4][5] The -CF3 group is highly electronegative and is often added to drug candidates to increase metabolic stability and membrane permeability by enhancing lipophilicity.[4][6]

The key to successfully dissolving this compound is to develop a solvent system that satisfies both its hydrophilic salt portion and its lipophilic core.

Physicochemical Properties
CAS Number 191608-40-9[7]
Molecular Formula C₁₀H₁₁ClF₃NO[7][8]
Molecular Weight 253.65 g/mol [7][8]
Computed XLogP3 (Free Base) 1.8[5]
Appearance Solid (form may vary)

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab. We will begin with a logical workflow for troubleshooting solubility, followed by detailed explanations for each step.

Solubility Troubleshooting Workflow

Use this decision tree to guide your experimental approach when developing a solubilization strategy.

G start Start: Weigh Compound solvent Select Initial Solvent (e.g., pH 4-6 Aqueous Buffer) start->solvent physical Apply Physical Methods (Vortex, Sonicate, Gentle Heat) solvent->physical check1 Is Compound Soluble? physical->check1 success Success: Solution Prepared check1->success Yes ph_adjust Strategy 1: pH Adjustment Lower pH towards 2-4 check1->ph_adjust No check2 Is Compound Soluble? ph_adjust->check2 check2->success Yes cosolvent Strategy 2: Co-solvent Addition (DMSO, Ethanol, DMF) check2->cosolvent No check3 Is Compound Soluble? cosolvent->check3 check3->success Yes advanced Consider Advanced Methods: - Solid Dispersions - Cyclodextrin Complexation - Nanosuspensions check3->advanced No

Caption: A decision workflow for troubleshooting the solubility of 7-(Trifluoromethyl)chroman-4-amine HCl.

Q1: I've added the compound to my neutral aqueous buffer (pH 7.4) and it's not dissolving. What did I do wrong?

This is a common and expected observation. The issue lies in the pH of the solvent. While the compound is a hydrochloride salt, the amine group has a specific pKa (acid dissociation constant). At or near neutral pH, a significant portion of the amine salt can convert to its neutral, "free base" form, which is substantially less soluble in water.

Causality: The equilibrium between the protonated (soluble) and deprotonated (insoluble) forms is dictated by the pH of the solution. For amine hydrochlorides, a lower pH (more acidic environment) pushes the equilibrium towards the protonated, more soluble form.[9][10]

Caption: The pH-dependent equilibrium between the soluble salt and the less soluble free base.

Recommendation: Avoid using neutral or basic buffers as your initial solvent. Start with a slightly acidic aqueous buffer (e.g., pH 4-6) and adjust as needed.

Q2: What is the optimal pH range for dissolving this compound, and how do I prepare the right buffer?

For most amine hydrochloride salts, maintaining a pH at least 2 units below the amine's pKa is a safe rule of thumb to ensure it remains fully protonated. While the exact pKa for this compound is not readily published, a starting pH range of 2 to 5 is a robust choice for ensuring solubility.

Actionable Protocol: See Protocol 1: Solubilization via pH Adjustment for a step-by-step guide. The general principle is to dissolve the compound in a vehicle that is, or can be made, sufficiently acidic.

Q3: I've adjusted the pH, but I still can't reach my target concentration. What is the next step?

If pH adjustment alone is insufficient, the lipophilic character of the trifluoromethyl-chroman core is the likely limiting factor. The next strategy is to use a co-solvent system, which involves adding a water-miscible organic solvent to your aqueous buffer.[9][11]

Causality: Co-solvents work by reducing the overall polarity of the solvent system, effectively making it more "hospitable" to the lipophilic parts of the molecule.[9] The organic solvent can disrupt the hydrogen bonding network of water, creating pockets that can accommodate the non-polar regions of the solute.

Recommended Co-solvents Starting Concentration (% v/v) Notes
Dimethyl Sulfoxide (DMSO) 5 - 20%Excellent solubilizing power. Use with caution in cell-based assays due to potential toxicity at higher concentrations.
Ethanol (EtOH) 10 - 30%Good, biocompatible choice for many in vitro and in vivo studies.
N,N-Dimethylformamide (DMF) 5 - 20%Strong solubilizer, but higher toxicity profile than DMSO. Handle with appropriate safety measures.
Polyethylene Glycol 400 (PEG-400) 10 - 40%Often used in formulation development for its low toxicity. Can create viscous solutions.

Actionable Protocol: See Protocol 2: Solubilization using a Co-solvent System . It is critical to add the co-solvent before the compound or to dissolve the compound in the pure co-solvent first before adding the aqueous buffer.

Q4: Is the trifluoromethyl (-CF3) group helping or hurting solubility?

This is an excellent question that addresses the complexity of drug formulation. The answer is: it depends on the solvent.

  • In purely aqueous media, the high lipophilicity of the -CF3 group generally decreases water solubility compared to a methyl (-CH3) or hydrogen (-H) group.[4][12]

  • In a mixed co-solvent system, the -CF3 group's properties can be leveraged. Its lipophilicity allows for strong, favorable interactions with the organic co-solvent, which ultimately enhances solubility in the mixed system.

Therefore, while the -CF3 group makes the compound less soluble in water alone, it makes it more amenable to solubility enhancement techniques like co-solvency.[6]

Q5: What if standard pH and co-solvent adjustments are still not enough for my application?

For applications requiring very high concentrations, or for formal drug development, more advanced formulation strategies may be necessary. These techniques often require specialized equipment and expertise but can significantly enhance solubility and bioavailability.[13][14]

  • Solid Dispersions: The drug can be dispersed in a carrier polymer in an amorphous state. Amorphous forms lack a crystal lattice structure and are thermodynamically more soluble than their crystalline counterparts.[2][9]

  • Complexation: Using excipients like cyclodextrins can encapsulate the lipophilic part of the drug molecule in a hydrophilic shell, dramatically increasing aqueous solubility.[14]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which increases the rate of dissolution according to the Noyes-Whitney equation.[11][15]

These are advanced topics, and their implementation should be based on a thorough review of the relevant literature and, if possible, consultation with a formulation specialist.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

Objective: To prepare a stock solution in an aqueous vehicle by optimizing pH.

Materials:

  • This compound powder

  • Purified water or desired aqueous buffer (e.g., saline)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

  • Sterile filter (if required)

Methodology:

  • Prepare Vehicle: Start with your desired aqueous vehicle (e.g., 0.9% saline).

  • Initial pH Adjustment: Using the pH meter, slowly add drops of 1 M HCl to the vehicle until the pH is approximately 3.0.

  • Add Compound: Weigh the desired amount of this compound and add it to the acidified vehicle.

  • Promote Dissolution: Vigorously vortex or stir the solution for 5-10 minutes. Gentle warming (to 37°C) or sonication in a water bath can be used to accelerate dissolution if needed.

  • Visual Inspection: Check for any remaining particulate matter. The solution should be clear and free of visible solids.

  • Final pH Check (Optional): Once dissolved, re-check the pH. If it has shifted significantly, it can be readjusted, but ensure it remains in the acidic range (pH < 5).

  • Sterilization: If for sterile use, pass the final solution through a 0.22 µm syringe filter.

Protocol 2: Solubilization using a Co-solvent System

Objective: To prepare a high-concentration stock solution using a co-solvent. This protocol uses DMSO as an example.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound into a sterile conical tube.

  • Add Pure Co-solvent: Add the required volume of pure DMSO directly to the powder. For example, to make a 10 mM stock solution from 2.54 mg of powder, add 1 mL of DMSO.

  • Initial Dissolution: Vortex vigorously until the solid is completely dissolved in the pure DMSO. This should happen rapidly. The result is a high-concentration primary stock solution.

  • Working Solution Preparation: This primary stock is typically too harsh for direct use. It must be diluted into your aqueous experimental medium.

    • CRITICAL STEP: Add the DMSO stock to the aqueous buffer, not the other way around. Pipette the required volume of the DMSO stock into a larger volume of the aqueous buffer while vortexing or stirring. This prevents the drug from precipitating out of solution.

    • For example, to make a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of your aqueous buffer. The final DMSO concentration will be 1%.

  • Final Concentration: Ensure the final concentration of the organic co-solvent in your working solution is low (typically <1%, and often <0.1%) and compatible with your experimental system.

References

stability issues of 7-(Trifluoromethyl)chroman-4-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific reasoning to empower you to conduct robust and reliable experiments.

I. Introduction to the Stability Profile of this compound

This compound is a unique molecule incorporating a chroman scaffold, a primary amine, and a trifluoromethyl group. Each of these components contributes to its overall chemical behavior and potential stability issues in solution. The trifluoromethyl group generally imparts high metabolic stability and can be resistant to chemical, thermal, and photochemical degradation[1]. However, the primary amine functionality and the chroman ring system can be susceptible to degradation under certain conditions.

This guide will provide a framework for identifying and mitigating common stability problems through a series of frequently asked questions, a detailed troubleshooting guide, and a comprehensive experimental protocol for conducting your own stability assessment.

II. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the handling and stability of this compound in solution.

Q1: What is the best way to prepare a stock solution of this compound?

A1: Due to the hydrochloride salt form, the compound is expected to have good solubility in aqueous solutions. For a 10 mM stock solution, we recommend dissolving the compound in sterile, deionized water or a buffer with a slightly acidic pH (e.g., pH 4-6). Avoid highly alkaline conditions, as the free amine is more susceptible to oxidation. For organic solvents, dimethyl sulfoxide (DMSO) is a common choice. However, be aware that DMSO can be hygroscopic and the absorbed water might influence long-term stability.

Q2: How should I store my solutions of this compound?

A2: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, we advise aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Protect solutions from light, especially if they will be stored for extended periods.

Q3: I see a color change in my solution over time. What could be the cause?

A3: A color change, typically to a yellowish or brownish hue, is often an indicator of oxidative degradation. Primary amines can be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air (oxygen), light, and certain metal ions.

Q4: Can the trifluoromethyl group be a source of instability?

A4: The trifluoromethyl group is generally considered to be very stable and is often incorporated into drug candidates to enhance metabolic stability[1]. It is unlikely to be the primary source of degradation under typical experimental conditions.

III. Troubleshooting Guide: In-Experiment Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems you might encounter during your experiments.

Problem 1: Inconsistent or Decreasing Potency in Biological Assays

Symptoms:

  • You observe a gradual or sudden drop in the compound's expected biological activity over the course of an experiment or between experiments.

  • Your positive controls are working as expected, suggesting an issue with the test compound.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
pH-Mediated Hydrolysis The chroman ether linkage or the amine group could be susceptible to hydrolysis at extreme pH values.Prepare fresh solutions for each experiment. If the experimental medium is at a high or low pH, consider adding the compound just before the assay. Perform a pH stability study (see Section IV).
Oxidative Degradation The primary amine is a likely site for oxidation, especially in the presence of oxygen and light.Degas your solvents and buffers. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution, if compatible with your assay.
Photodegradation Exposure to ambient or UV light can induce degradation of the chroman ring system.Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct a photostability study (see Section IV).
Adsorption to Labware The compound may adsorb to the surface of plastic or glass containers, reducing its effective concentration.Use low-adsorption labware (e.g., silanized glass or specific types of polypropylene). Pre-treat labware with a solution of a similar compound or a blocking agent if compatible with your experiment.
Problem 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)

Symptoms:

  • You observe new peaks in your chromatogram that were not present in the initial analysis of the compound.

  • The peak area of the parent compound decreases over time.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Forced Degradation The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature).Review your analytical method. Try a mobile phase with a different pH or a lower column temperature. Ensure the mobile phase is freshly prepared and degassed.
Reaction with Solvents The compound may be reacting with the solvent (e.g., transesterification with methanol if an ester impurity is present).Use high-purity solvents. If using methanol, consider switching to acetonitrile.
Sample Preparation Issues Degradation may be occurring during sample preparation (e.g., prolonged exposure to harsh conditions).Minimize the time between sample preparation and analysis. Keep samples in an autosampler cooled to 4°C.

IV. Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To determine the intrinsic stability of this compound and identify its degradation products under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 7 days). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating LC-MS method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify the major degradation products by their mass-to-charge ratio (m/z).

    • Determine the retention times of the parent compound and its degradation products.

V. Visualization of a Potential Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for the primary amine of this compound, a common route of degradation for such compounds.

G parent 7-(Trifluoromethyl)chroman-4-amine intermediate Iminochroman Intermediate parent->intermediate Oxidation [O] product Chroman-4-one Derivative intermediate->product Hydrolysis (H₂O)

Caption: Hypothetical oxidative degradation of the primary amine.

VI. Summary of Stability Profile

Based on the chemical structure and general principles of drug degradation, the following table summarizes the expected stability profile of this compound.

Stress Condition Expected Stability Potential Degradation Products
Acidic pH Likely stable, but hydrolysis of the ether linkage is possible under harsh conditions.Ring-opened products.
Alkaline pH Potential for oxidation of the free amine.Imines, ketones, and other oxidative byproducts.
Oxidation (H₂O₂) Likely to degrade.Iminochroman, chroman-4-one.
Heat Generally stable, especially in solid form. Degradation in solution is temperature and solvent-dependent.Varies depending on the solvent.
Light The chroman ring may be susceptible to photodegradation.Photolytic cleavage products.

VII. Conclusion

While this compound possesses features that suggest good stability, such as the trifluoromethyl group, its primary amine and chroman core warrant careful consideration of handling and experimental conditions. By understanding the potential degradation pathways and employing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the integrity of their results and the successful progression of their research and development efforts.

VIII. References

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from 2

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from 3

  • Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. Retrieved from 4

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from 5

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from 6

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. The following question-and-answer format provides in-depth technical guidance, grounded in established chemical principles, to ensure the integrity and success of your experiments.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from 3-(trifluoromethyl)phenol. The first step involves the formation of the key intermediate, 7-(Trifluoromethyl)chroman-4-one. The second step is the conversion of this ketone to the target primary amine, which is then isolated as its hydrochloride salt for improved stability and handling.

Synthetic_Pathway A 3-(Trifluoromethyl)phenol B 3-(3-(Trifluoromethyl)phenoxy)propanoic acid A->B 1. NaOH, 3-chloropropionic acid 2. H3O+ C 7-(Trifluoromethyl)chroman-4-one B->C Polyphosphoric Acid (PPA), heat D 7-(Trifluoromethyl)chroman-4-amine C->D Reductive Amination or Oxime formation followed by reduction E This compound D->E HCl

Caption: General synthetic route for this compound.

Part 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one - FAQs and Troubleshooting

The initial stage of the synthesis, the formation of the chromanone ring, is critical for the overall success of the reaction. Impurities generated at this stage can be carried through to the final product, complicating purification.

Q1: My reaction to form 3-(3-(Trifluoromethyl)phenoxy)propanoic acid from 3-(trifluoromethyl)phenol is showing low yield and the presence of unreacted starting material. What could be the cause?

A1: This Williamson ether synthesis can be hampered by a few factors. Incomplete deprotonation of the phenol is a common issue. Ensure you are using a sufficiently strong base, like sodium hydroxide, and that the reaction is anhydrous, as water can consume the base. The reactivity of 3-chloropropionic acid can also be a factor; using 3-bromopropionic acid may improve yields due to the better leaving group ability of bromide.

Q2: During the intramolecular cyclization of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid using polyphosphoric acid (PPA), I'm observing a significant amount of a dark, polymeric material. Why is this happening and how can I prevent it?

A2: The formation of dark, polymeric material is a common side effect of using strong acid catalysts like PPA at elevated temperatures.[1][2][3] This is often due to intermolecular side reactions competing with the desired intramolecular cyclization. To mitigate this, it is crucial to maintain strict temperature control and use the minimum effective amount of PPA. Running the reaction at a lower temperature for a longer duration may favor the desired intramolecular pathway. Additionally, ensuring the starting material is free of impurities that could promote polymerization is essential.

Q3: I'm seeing an unexpected isomer in the NMR of my purified 7-(Trifluoromethyl)chroman-4-one. Is this possible?

A3: Yes, the formation of a regioisomer, 5-(Trifluoromethyl)chroman-4-one, is a potential side reaction during the Friedel-Crafts acylation type cyclization.[4][5][6] The trifluoromethyl group is a meta-director, so acylation at the position ortho to the ether linkage to form the 7-substituted product is electronically favored. However, under harsh conditions, some acylation at the other ortho position (leading to the 5-substituted isomer) can occur.

Isomer_Formation A 3-(3-(Trifluoromethyl)phenoxy)propanoic acid B 7-(Trifluoromethyl)chroman-4-one (Desired Product) A->B Intramolecular Acylation (Major Pathway) C 5-(Trifluoromethyl)chroman-4-one (Isomeric Impurity) A->C Intramolecular Acylation (Minor Pathway)

Caption: Formation of isomeric impurity during cyclization.

Table 1: Common Impurities in the Synthesis of 7-(Trifluoromethyl)chroman-4-one

Impurity NameStructureOriginRecommended Analytical Method
3-(Trifluoromethyl)phenolUnreacted starting materialGC-MS, HPLC
3-(3-(Trifluoromethyl)phenoxy)propanoic acidIncomplete cyclizationHPLC, LC-MS
5-(Trifluoromethyl)chroman-4-oneIsomeric byproduct of cyclizationHPLC, ¹H NMR, ¹⁹F NMR
Polymeric byproductsN/ASide reactions in PPAGPC, visual inspection

Part 2: Synthesis of 7-(Trifluoromethyl)chroman-4-amine - FAQs and Troubleshooting

The conversion of the chromanone to the chromanamine is a critical step where several impurities can be introduced. The two most common methods are direct reductive amination and a two-step process via an oxime intermediate.

Method A: Reductive Amination

Q4: I am attempting a one-pot reductive amination of 7-(Trifluoromethyl)chroman-4-one with ammonia and a reducing agent like sodium cyanoborohydride, but I am getting a significant amount of the corresponding alcohol, 7-(Trifluoromethyl)chroman-4-ol. What is going wrong?

A4: The formation of the alcohol is a classic side reaction in reductive amination where the ketone starting material is directly reduced by the hydride reagent before it can form the imine intermediate.[7][8][9][10][11] To favor imine formation, ensure the reaction pH is weakly acidic (around 6-7). This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack, and also facilitates the dehydration to the imine. Using a less reactive hydride source that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride, can also significantly reduce the formation of the alcohol byproduct.

Q5: My final product is contaminated with a secondary amine impurity. How is this formed and how can I avoid it?

A5: The formation of a secondary amine, bis(7-(trifluoromethyl)chroman-4-yl)amine, occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone to form a new imine, which is then reduced. To minimize this, a large excess of the ammonia source (e.g., ammonium acetate or ammonia gas) should be used to outcompete the primary amine product in reacting with the ketone. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.

Reductive_Amination_Impurities cluster_0 Reductive Amination Pathways A 7-(Trifluoromethyl)chroman-4-one B Iminium Ion A->B + NH3, H+ D 7-(Trifluoromethyl)chroman-4-ol (Alcohol Impurity) A->D [H-] (side reaction) C 7-(Trifluoromethyl)chroman-4-amine (Desired Product) B->C [H-] E Secondary Amine Impurity C->E + Ketone, [H-]

Caption: Impurity formation pathways in reductive amination.

Method B: Oxime Formation and Reduction

Q6: I've formed the oxime of 7-(Trifluoromethyl)chroman-4-one, but the subsequent hydrogenation is giving me a mixture of products. What are the likely side reactions?

A6: The catalytic hydrogenation of oximes to primary amines can have several side reactions.[12][13][14][15][16][17] Incomplete reduction can leave unreacted oxime in your product. More significantly, the intermediate imine can react with the product primary amine to form a secondary amine, similar to the issue in direct reductive amination. Over-reduction is also a possibility, though less common, where the C-O bond of the chromane ring could be cleaved. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for selectivity. Palladium on carbon (Pd/C) or Raney nickel are common catalysts. Adding an acid to the reaction medium can sometimes suppress secondary amine formation by protonating the primary amine product, making it less nucleophilic.

Table 2: Common Impurities in the Synthesis of 7-(Trifluoromethyl)chroman-4-amine

Impurity NameStructureOriginRecommended Analytical Method
7-(Trifluoromethyl)chroman-4-oneUnreacted starting materialHPLC, LC-MS
7-(Trifluoromethyl)chroman-4-olReduction of starting ketoneHPLC, GC-MS
bis(7-(trifluoromethyl)chroman-4-yl)amineReaction of product with starting materialLC-MS, HPLC
7-(Trifluoromethyl)chroman-4-one oximeIncomplete reduction of oximeHPLC, LC-MS

Part 3: Final Product Isolation and Purification - FAQs and Troubleshooting

The final step involves the formation of the hydrochloride salt and purification to obtain the desired product with high purity.

Q7: After adding HCl to my free amine, I am getting an oily product instead of a crystalline solid. What should I do?

A7: "Oiling out" is a common issue when forming hydrochloride salts, especially if impurities are present that depress the melting point or interfere with crystallization.[18] Ensure your free amine is as pure as possible before salt formation. The choice of solvent is also critical. A common method is to dissolve the free amine in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate, and then bubble in dry HCl gas or add a solution of HCl in an anhydrous solvent like dioxane. If an oil persists, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Solvent trituration, where the oil is stirred with a non-polar solvent like hexane, can sometimes solidify the product.

Q8: How can I effectively purify the final hydrochloride salt?

A8: Recrystallization is the most common method for purifying amine hydrochloride salts.[19][20][21] The key is to find a suitable solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for this include ethanol, methanol, isopropanol, or mixtures of these with less polar solvents like ethyl acetate or diethyl ether. It is crucial to use anhydrous solvents to prevent the salt from dissolving and potentially hydrolyzing.

Q9: What are the best analytical methods to confirm the purity of my final product?

A9: A combination of analytical techniques should be used to confirm the purity of this compound.[22][23][24][25]

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse for purity assessment, allowing for the quantification of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the molecular weights of any observed impurities, which helps in elucidating their structures.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product. ¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group.

  • Elemental Analysis (CHN Analysis): This provides the elemental composition of your final product, which should match the theoretical values for the hydrochloride salt.

By understanding the potential pitfalls and the chemical principles behind the formation of impurities, you can effectively troubleshoot and optimize the synthesis of this compound, leading to a higher yield and purity of your target compound.

References

Technical Support Center: Optimizing Coupling Reactions with 7-(Trifluoromethyl)chroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when performing coupling reactions with 7-(Trifluoromethyl)chroman-4-amine. The unique electronic properties of this amine require careful consideration of reaction conditions to achieve optimal results.

The Challenge: The Double-Edged Sword of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a valuable moiety in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] However, its strong electron-withdrawing nature significantly reduces the nucleophilicity of the proximal amine group in 7-(Trifluoromethyl)chroman-4-amine.[4] This decreased reactivity can lead to sluggish or incomplete reactions, making standard coupling protocols less effective.[4][5] This guide will equip you with the knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions with 7-(Trifluoromethyl)chroman-4-amine resulting in low yields?

A: The primary reason for low yields is the reduced nucleophilicity of the amine. The potent electron-withdrawing effect of the trifluoromethyl group on the aromatic ring diminishes the electron density on the nitrogen atom, making it a weaker nucleophile compared to non-fluorinated analogues.[4] Consequently, the reaction rate is slower, often requiring more forcing conditions or specialized reagents to proceed to completion.

Q2: What are the key considerations when selecting a coupling reagent for this amine?

A: The choice of coupling reagent is critical. For electron-deficient amines, you need a highly reactive activating agent for the carboxylic acid.

  • Uronium/Aminium-based reagents like HATU, HBTU, and PyBOP are often more effective than standard carbodiimides.[6][7] HATU, in particular, is known to react faster and with less epimerization.[6]

  • Carbodiimides like EDC and DCC can be effective but almost always require an additive.[5][8]

  • Phosphonium-based reagents like PyBOP are also highly effective, especially for challenging couplings.[6]

Q3: How important are additives like HOBt or DMAP?

A: They are extremely important.

  • 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue 1-hydroxy-7-azabenzotriazole (HOAt) can react with the activated carboxylic acid to form an active ester intermediate. This intermediate is less prone to side reactions and racemization and reacts more efficiently with the weakly nucleophilic amine.[6][9]

  • 4-(Dimethylamino)pyridine (DMAP) can act as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate. It is particularly useful when using carbodiimides for sluggish reactions.[5] A combination of EDC, HOBt, and a catalytic amount of DMAP has been shown to be effective for electron-deficient anilines.[5]

Q4: Can I use Buchwald-Hartwig amination to couple 7-(Trifluoromethyl)chroman-4-amine with aryl halides?

A: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is well-suited for coupling electron-deficient amines with aryl halides or triflates.[10][11] The key to success is the choice of palladium catalyst, ligand, and base. Modern, sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often necessary to achieve good yields with challenging substrates.[4][12]

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Reduced Nucleophilicity of Amine: The -CF3 group deactivates the amine.[4] 2. Incomplete Carboxylic Acid Activation: The coupling reagent is not potent enough.[9] 3. Protonation of Amine: An acid-base reaction occurs between the carboxylic acid and the amine before coupling.[9]1. Switch to a more powerful coupling reagent: Use HATU, HBTU, or PyBOP instead of EDC/DCC alone.[6][7] 2. Add HOBt or HOAt: These additives form more reactive activated esters and suppress side reactions.[9][13] 3. Increase Temperature: Carefully heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for decomposition. 4. Use a non-nucleophilic base: Add a hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge protons without competing with the amine.[14]
Significant Side Product Formation 1. Racemization: If coupling a chiral carboxylic acid, the stereocenter may be epimerized. 2. Hydrolysis of Activated Ester: Presence of water in the reaction mixture.[9] 3. Formation of N-acylurea: A common byproduct when using carbodiimides like DCC or EDC.[8]1. Use additives that suppress racemization: HOBt or OxymaPure are known to minimize racemization.[9] Run the reaction at a lower temperature if possible. 2. Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar). 3. Optimize reagent stoichiometry: Avoid large excesses of the carbodiimide. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6][8]
Reaction Stalls / Incomplete Conversion 1. Steric Hindrance: Bulky groups on either the carboxylic acid or the amine are impeding the reaction.[9] 2. Catalyst Inhibition (for cross-coupling): The amine or other species may be poisoning the palladium catalyst.[4]1. Convert the carboxylic acid to an acid chloride: This is a more reactive electrophile. Use reagents like thionyl chloride (SOCl2) or oxalyl chloride.[15] This "pre-activation" strategy can overcome low reactivity. 2. Increase reaction time and/or temperature. 3. For Buchwald-Hartwig: Use a robust, well-defined precatalyst and ensure a strictly inert atmosphere to prevent catalyst deactivation.[4]
Difficult Purification 1. Byproducts from Coupling Reagents: Urea byproducts (from DCC/EDC) or other reagent-derived impurities. 2. Unreacted Starting Materials: Due to incomplete conversion.1. Choose reagents with easily removable byproducts: EDC's urea byproduct is water-soluble.[8] HATU and HOBt byproducts are also generally removable with aqueous workup and chromatography. 2. Use a solid-phase workup: Resins can be used to scavenge excess reagents or byproducts.[16] 3. Optimize the reaction: A cleaner reaction with higher conversion will simplify purification.

Visualizations & Workflows

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent AddReagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->AddReagents Activate Stir for 5-10 min (Activation Step) AddReagents->Activate AddAmine Add 7-(CF3)-chroman-4-amine Activate->AddAmine React Stir at RT or Heat (Monitor by TLC/LC-MS) AddAmine->React Quench Quench Reaction (e.g., with water or sat. NH4Cl) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Isolated Amide Product Purify->Product

Caption: A typical workflow for amide bond formation.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or No Reaction? ReagentCheck Are you using HATU or PyBOP? Start->ReagentCheck YesHATU Yes ReagentCheck->YesHATU Yes NoHATU No ReagentCheck->NoHATU No ConditionsCheck Did you add HOAt/HOBt? YesHATU->ConditionsCheck SwitchReagent Switch to HATU/DIPEA or EDC/HOAt/DIPEA NoHATU->SwitchReagent YesHOAt Yes ConditionsCheck->YesHOAt Yes NoHOAt No ConditionsCheck->NoHOAt No AdvancedOptions Still low yield? YesHOAt->AdvancedOptions AddHOAt Add HOAt/HOBt to the reaction NoHOAt->AddHOAt YesAdvanced Yes AdvancedOptions->YesAdvanced Yes NoAdvanced No (Success!) AdvancedOptions->NoAdvanced No AcidChloride Consider converting acid to acid chloride YesAdvanced->AcidChloride Buchwald Consider Buchwald-Hartwig for Aryl Halide Coupling YesAdvanced->Buchwald

Caption: A decision tree for troubleshooting coupling reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling a generic carboxylic acid with 7-(Trifluoromethyl)chroman-4-amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 7-(Trifluoromethyl)chroman-4-amine (1.0-1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 7-(Trifluoromethyl)chroman-4-amine (1.0-1.2 equiv) in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed coupling of an aryl bromide with 7-(Trifluoromethyl)chroman-4-amine.

Materials:

  • Aryl bromide (1.0 equiv)

  • 7-(Trifluoromethyl)chroman-4-amine (1.2 equiv)

  • Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • XPhos ligand (if not using a precatalyst, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, add the aryl bromide (1.0 equiv), 7-(Trifluoromethyl)chroman-4-amine (1.2 equiv), the palladium precatalyst (1-2 mol%), and the base (1.4 equiv) to a dry reaction vessel.

  • Add anhydrous toluene (or dioxane).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: A Troubleshooting Guide for Experiments with 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(Trifluoromethyl)chroman-4-amine hydrochloride. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this versatile building block. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.

The unique structure of 7-(trifluoromethyl)chroman-4-amine—featuring a primary amine for derivatization and a trifluoromethyl group to enhance pharmacokinetic properties—makes it a valuable intermediate in medicinal chemistry, particularly for developing novel CNS agents.[1] However, its nature as a hydrochloride salt requires specific handling and reaction strategies to ensure success. This guide is structured to follow a typical experimental workflow, from initial reagent preparation to final product analysis.

Section 1: Foundational Knowledge & Reagent Preparation (FAQs)

This section addresses the most common preliminary questions regarding the properties, handling, and activation of the reagent.

Q1: What are the key chemical properties and structural features I should be aware of?

Understanding the reagent's characteristics is the foundation of successful experimentation. This compound is a salt, meaning the nucleophilic primary amine is protonated. This form enhances stability and shelf-life but requires a specific activation step before it can be used in most coupling reactions.

The trifluoromethyl (-CF3) group is a critical feature. It is a strong electron-withdrawing group that significantly increases the molecule's lipophilicity (LogP ≈ 2.90)[2], which can improve a drug candidate's ability to cross cellular membranes. Furthermore, the -CF3 group often enhances metabolic stability by blocking potential sites of oxidation.[1]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 191608-40-9 [2][3][4]
Molecular Formula C₁₀H₁₁ClF₃NO [2][3]
Molecular Weight 253.65 g/mol [2][3]
Appearance Typically an off-white to white solid [5]
Purity Commercially available at ≥95% [2][3]
Topological Polar Surface Area (TPSA) 35.25 Ų [2]

| Predicted LogP | 2.90 |[2] |

Q2: How should I properly store and handle this reagent to ensure its integrity?

Proper storage and handling are critical for maintaining the reagent's purity and reactivity.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.[8] Because it is an amine salt, it can be irritating upon contact with skin or eyes.[5]

Q3: My reaction requires the free amine. What is the most reliable method to liberate it from its hydrochloride salt?

This is the most critical step for nearly all applications. The protonated amine (ammonium salt) is not nucleophilic and will not react with electrophiles like acyl chlorides or alkyl halides. You must deprotonate it to generate the reactive free amine. There are two primary methods depending on your reaction conditions.

This is the most common method for reactions run in anhydrous organic solvents.

Protocol:

  • In your reaction vessel, dissolve the this compound (1.0 equivalent) in your chosen anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).

  • Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1-1.2 equivalents) is recommended to ensure complete neutralization.

  • Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (the hydrochloride salt of your organic base, e.g., triethylammonium chloride) is a visual indicator of the acid-base reaction.

  • The resulting solution/slurry containing the free amine is now ready for the addition of your electrophile.

Causality: Using a non-nucleophilic base is crucial. Bases like TEA or DIPEA are sterically hindered, preventing them from competing with your free amine as a nucleophile and attacking your electrophile, which would otherwise lead to unwanted byproducts.

This method is used when you need to isolate the pure free base before a reaction.

Protocol:

  • Dissolve the hydrochloride salt in deionized water.

  • Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring until the solution becomes basic (test with pH paper, target pH 8-9).

  • Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM. The free amine is more soluble in organic solvents, while the inorganic salts remain in the aqueous phase.

  • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free amine, which should be used immediately or stored under an inert atmosphere.

Section 2: Troubleshooting Common Reactions: Amide Coupling

Amide bond formation is a frequent application for this amine. Below, we address common failures in this process.

Q4: I am attempting an amide coupling with an acyl chloride, but my reaction is slow, incomplete, or yielding multiple products. What's going wrong?

A failed amide coupling can usually be traced to a few key factors. The following workflow diagram and troubleshooting table will help you diagnose and solve the issue.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Amine HCl (1 eq) Anhydrous Solvent Organic Base (1.1 eq) free_base Generate Free Amine (Stir 15-30 min) reagents->free_base In-situ neutralization cool Cool to 0 °C (For reactive electrophiles) free_base->cool acylate Add Acyl Chloride (1.05 eq) (Slowly, dropwise) cool->acylate warm Warm to RT (Monitor by TLC/LC-MS) acylate->warm quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) warm->quench When complete extract Aqueous Workup (Wash with acid, base, brine) quench->extract purify Purify Product (Column Chromatography) extract->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: Workflow for a typical amide coupling reaction.

Table 2: Troubleshooting Guide for Amide Coupling Reactions

Symptom (Observed via TLC/LC-MS) Possible Cause Recommended Solution & Explanation
No reaction; only starting amine present. Incomplete deprotonation. The amine is still in its non-nucleophilic salt form. Ensure you have added at least 1.1 equivalents of a suitable organic base (TEA, DIPEA). Stir for a sufficient time before adding the electrophile.
Low conversion; both starting amine and product present. 1. Insufficient electrophile. The acyl chloride may have degraded due to moisture. 2. Reaction too cold/slow. 1. Use a fresh or newly opened bottle of the acyl chloride. Consider adding a slight excess (1.05-1.1 eq). 2. After adding the electrophile at 0°C, allow the reaction to warm to room temperature and stir for several hours or overnight.
Multiple new spots on TLC; low yield of desired product. 1. Moisture in the reaction. Acyl chlorides react rapidly with water to form carboxylic acids, which will not react further. 2. Diacylation. The newly formed amide was acylated a second time (less common but possible). 3. Nucleophilic base. If you used a nucleophilic base (e.g., pyridine), it might be reacting with your acyl chloride. 1. Use anhydrous solvents. Dry solvents over molecular sieves or use a solvent purification system. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Add the acyl chloride slowly at 0°C to control the reaction. Use only a slight excess (≤1.1 eq). 3. Always use a non-nucleophilic, sterically hindered base like TEA or DIPEA.

| A new spot on TLC with different polarity; product confirmed as carboxylic acid. | Hydrolysis of the acyl chloride. This is a definitive sign of water contamination. | Rigorously dry all glassware and solvents. Ensure the reaction is maintained under a dry, inert atmosphere. |

Section 3: Purification Strategies

Purifying your final compound is as important as the reaction itself. The choice of method depends on the nature of your product and the impurities present.

Q5: What is the most effective way to purify my final compound and remove reaction byproducts?

A combination of liquid-liquid extraction (workup) and chromatography is typically the most robust method.

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_impure Is the crude solid heavily impure (>10%)? is_solid->is_impure Yes column Purify by Column Chromatography (Silica gel, Hexanes/EtOAc gradient) is_solid->column No is_impure->column Yes triturate Triturate/Wash Solid (with a solvent that dissolves impurities but not product, e.g., cold ether) is_impure->triturate No recrystallize Attempt Recrystallization (Screen solvents like EtOH, IPA/Hexanes) final_product Pure Product recrystallize->final_product column->final_product triturate->recrystallize

Caption: Decision tree for selecting a purification strategy.

Key Purification Protocols:

  • Aqueous Workup: This is your first line of defense after quenching the reaction.

    • Dilute HCl Wash: A wash with 1M HCl will protonate and transfer any remaining basic compounds (unreacted free amine, organic base) into the aqueous layer.

    • Saturated NaHCO₃ Wash: A subsequent wash with sodium bicarbonate solution will deprotonate and transfer any acidic impurities (e.g., carboxylic acid from hydrolyzed acyl chloride) into the aqueous layer.

    • Brine Wash: A final wash removes residual water before drying.

  • Column Chromatography: This is the workhorse for purifying non-crystalline compounds or for separating products from impurities with similar solubility.[9]

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A gradient of ethyl acetate in hexanes is a good starting point. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation.[9]

  • Recrystallization: If your product is a solid, this can be an excellent method for achieving high purity.[9]

    • Solvent Screening: The goal is to find a solvent (or solvent system) that dissolves your compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

    • Procedure: Dissolve the crude product in the minimum amount of boiling solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystal formation.

Section 4: Analytical & Characterization Guidance

Confirming the structure of your product is the final, crucial step.

Q6: What are the key signals to look for in NMR and Mass Spectrometry to confirm a successful reaction?

Analysis of the starting material versus the product provides definitive proof of a chemical transformation.

  • ¹H NMR Spectroscopy:

    • Disappearance of Starting Material: The signals corresponding to the -NH₂ protons of the starting amine will disappear. These are often broad and their chemical shift can be variable.

    • Appearance of Product Signals: For an amide coupling, a new, single proton signal for the amide N-H will appear, typically far downfield (δ 7-9 ppm). You will also see new signals corresponding to the protons from the acyl group you have added.

  • ¹⁹F NMR Spectroscopy:

    • The presence of the trifluoromethyl group provides a clean analytical handle. You should observe a sharp singlet in the ¹⁹F NMR spectrum. This signal should persist in your product, confirming the integrity of this moiety.

  • Mass Spectrometry (MS):

    • This technique confirms the change in molecular weight. Calculate the exact mass of your expected product.

    • Using a technique like Electrospray Ionization (ESI), you should look for the molecular ion peak, most commonly the protonated molecule [M+H]⁺. For example, if you successfully coupled the amine (free base MW ≈ 217.19)[10] with acetyl chloride (adds 42.04 Da), you would look for an [M+H]⁺ peak corresponding to a mass of approximately 259.23. Ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) is exceptionally powerful for this analysis.[11]

By methodically addressing these potential issues, you can significantly improve the efficiency and success rate of your experiments involving this compound.

References

Technical Support Center: Ensuring the Stability of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-(Trifluoromethyl)chroman-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound during storage and handling. As a crucial intermediate in pharmaceutical research, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.

This guide moves beyond generic advice, offering a detailed exploration of the compound's unique chemical vulnerabilities and providing practical, evidence-based strategies to ensure its long-term stability.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

To ensure maximum stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation and hydrolysis.

Q2: How can I tell if my this compound has degraded?

Visual signs of degradation can include a change in color from white or off-white to yellow or brown, as well as clumping or a change in texture, which may indicate moisture absorption. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial if degradation is suspected.

Q3: What is the primary degradation pathway for this compound?

As an amine hydrochloride, the most probable degradation pathway is hydrolysis , where the presence of moisture can lead to the cleavage of the amine hydrochloride salt and potentially affect the chromane ring structure. Oxidation of the primary amine is another significant concern, which can be accelerated by exposure to air and light.

Q4: For how long can I store solutions of this compound?

Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The stability of the compound in various solvents has not been extensively reported, so it is advisable to perform a stability study for your specific application.

Q5: Is this compound sensitive to light?

Yes, compounds containing a chromane ring can be susceptible to photolytic degradation . The benzopyran structure can undergo C-O bond cleavage upon exposure to UV light.[1] Therefore, it is critical to store the compound in amber vials or in a light-proof container.

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to address specific challenges related to the stability of this compound.

Guide 1: Assessing Compound Purity and Detecting Degradation

If you suspect degradation due to inconsistent experimental results or visible changes in the material, a systematic assessment of purity is essential.

The Rationale: A multi-faceted approach combining visual inspection and robust analytical techniques provides the most comprehensive assessment of compound integrity. High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in pharmaceuticals, offering excellent separation of the parent compound from potential degradation products.[2]

Experimental Protocol: Purity Assessment by HPLC

  • Standard Preparation: Accurately prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Use a recently purchased lot of the compound with a certificate of analysis for the highest accuracy.

  • Sample Preparation: Prepare a solution of the suspect compound at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak area of the sample compared to the standard indicates degradation.

Data Interpretation:

ObservationPotential CauseRecommended Action
New peaks in the sample chromatogram Degradation of the compound.Characterize the degradation products using LC-MS if necessary. Discard the suspect compound.
Reduced main peak area in the sample Loss of the parent compound due to degradation.Quantify the purity of the sample against the standard. If purity is below your experimental tolerance, discard the compound.
Broadening or tailing of the main peak Potential presence of closely eluting impurities or issues with the chromatographic method.Optimize the HPLC method to achieve better separation.
Guide 2: Understanding and Mitigating Key Degradation Pathways

Proactive measures based on a sound understanding of the compound's chemical vulnerabilities are the most effective way to prevent degradation.

1. Hydrolysis:

  • Mechanism: The hydrochloride salt of the amine is hygroscopic and can absorb moisture from the atmosphere. This water can then facilitate the hydrolysis of the salt, leading to the free amine and hydrochloric acid. While the trifluoromethyl group is generally stable to hydrolysis, prolonged exposure to acidic or basic conditions (which could arise from hydrolysis) could potentially affect the chromane ring.

  • Prevention:

    • Dessication: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel or Drierite).

    • Inert Atmosphere: Backfilling the storage container with an inert gas like argon or nitrogen displaces moisture-laden air.[3]

    • Solvent Purity: When preparing solutions, use anhydrous solvents to minimize water content.

2. Oxidation:

  • Mechanism: Primary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, and light.[4][5] The oxidation of the amine group can lead to a variety of degradation products, including imines, nitroso compounds, and further cleavage products. The chromane ring itself can also undergo oxidative C-H bond cleavage.[6]

  • Prevention:

    • Inert Atmosphere: As with preventing hydrolysis, storing under an inert atmosphere is crucial to exclude oxygen.

    • Light Protection: Store in amber vials or wrap the container in aluminum foil to prevent photo-initiated oxidation.

    • Chelating Agents: If trace metal contamination is a concern in solutions, the addition of a small amount of a chelating agent like EDTA can be considered, though compatibility with downstream applications must be verified.

3. Photodegradation:

  • Mechanism: Benzopyran derivatives, the core structure of chromane, are known to be photosensitive. UV radiation can induce a C-O bond cleavage in the pyran ring, leading to the formation of colored, open-ring species.[1] This can significantly alter the compound's chemical properties and biological activity.

  • Prevention:

    • Strict Light Exclusion: Always handle the solid compound and its solutions under subdued light. Storage in light-proof containers is mandatory.

4. Thermal Degradation:

  • Mechanism: While the trifluoromethyl group imparts significant thermal stability, prolonged exposure to high temperatures can promote other degradation pathways, such as oxidation and potentially impact the chromane structure. Computational studies on similar dihydropyran structures suggest that thermal decomposition can occur, though typically at elevated temperatures.

  • Prevention:

    • Controlled Temperature: Adhere strictly to the recommended storage temperature of 2-8°C. Avoid storing the compound at room temperature for extended periods.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when degradation of this compound is suspected.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Degradation start Suspicion of Degradation (e.g., inconsistent results, visual changes) visual_inspection Visual Inspection (Color change, clumping) start->visual_inspection no_visible_change No Visible Change visual_inspection->no_visible_change No visible_change Visible Change visual_inspection->visible_change Yes analytical_confirmation Analytical Confirmation (e.g., HPLC, LC-MS) degradation_confirmed Degradation Confirmed analytical_confirmation->degradation_confirmed Purity < Specification no_degradation No Degradation Detected analytical_confirmation->no_degradation Purity Meets Specification no_visible_change->analytical_confirmation visible_change->analytical_confirmation discard Discard Suspect Material degradation_confirmed->discard quarantine Quarantine and Re-test a Fresh Sample no_degradation->quarantine continue_use Continue Use with Confidence quarantine->continue_use review_storage Review Storage and Handling Procedures discard->review_storage implement_changes Implement Corrective Actions (e.g., inert atmosphere, desiccation) review_storage->implement_changes

Caption: A flowchart for troubleshooting suspected degradation.

By adhering to these guidelines and employing a systematic approach to troubleshooting, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in process scale-up.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation & Purification A Starting Materials: 3-(Trifluoromethyl)phenol and Acrylic Acid B Friedel-Crafts Acylation (e.g., Eaton's Reagent) A->B C Intramolecular Cyclization B->C D 7-(Trifluoromethyl)chroman-4-one C->D G Reductive Amination D->G E Ammonia Source (e.g., NH4OAc) E->G F Reducing Agent (e.g., NaBH(OAc)3) F->G H 7-(Trifluoromethyl)chroman-4-amine G->H J Crystallization H->J I HCl in Solvent (e.g., IPA, EtOAc) I->J K Final Product: 7-(Trifluoromethyl)chroman-4-amine HCl J->K

Caption: Overall synthetic route for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound, categorized by the synthetic step.

Step 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one
IssuePotential CauseRecommended Solution
Low Yield of Chroman-4-one Incomplete Friedel-Crafts acylation or intramolecular cyclization.- Ensure the use of a potent Lewis acid like Eaton's reagent (P₂O₅ in MsOH) for the acylation-cyclization cascade. - Monitor reaction progress by TLC or HPLC to ensure completion before work-up. - Optimize reaction temperature and time for the specific scale.
Formation of Impurities Polymerization of acrylic acid or side reactions of the trifluoromethyl group.- Control the rate of addition of reagents to manage the reaction exotherm. - Ensure the reaction is performed under anhydrous conditions to prevent side reactions.
Difficult Product Isolation The product may be an oil or difficult to crystallize.- After quenching the reaction, perform a thorough extraction with a suitable organic solvent. - Consider purification by column chromatography on a larger scale if direct crystallization is challenging.
Step 2: Reductive Amination
IssuePotential CauseRecommended Solution
Incomplete Conversion to Amine Insufficient reducing agent or deactivation of the catalyst.- Use a stable and effective reducing agent such as sodium triacetoxyborohydride (STAB), which is well-suited for large-scale reactions.[1] - Ensure the reaction is carried out under appropriate pH conditions to favor imine formation and reduction.
Formation of Byproducts Over-reduction or formation of secondary amines.- Control the stoichiometry of the reagents carefully. - Maintain a controlled temperature throughout the reaction to minimize side reactions.
Emulsion during Work-up Presence of unreacted starting materials or byproducts.- Adjust the pH of the aqueous layer to break the emulsion. - Consider adding brine during the extraction process.
Step 3: Salt Formation and Purification
IssuePotential CauseRecommended Solution
Poor Yield of Hydrochloride Salt Suboptimal solvent system or incomplete precipitation.- Screen various solvent systems (e.g., isopropanol, ethyl acetate, or mixtures) for optimal crystallization. - Control the rate of addition of the HCl solution to promote the formation of well-defined crystals.
Product Fails Purity Specifications Trapped impurities or solvent in the crystal lattice.- Recrystallize the product from a suitable solvent system. - Ensure the product is thoroughly dried under vacuum to remove residual solvents.
Inconsistent Crystal Form (Polymorphism) Variation in crystallization conditions.- Standardize the crystallization protocol, including solvent, temperature, and agitation rate. - Characterize the desired crystal form using techniques like XRD and DSC.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with trifluoromethyl-containing compounds on a large scale?

A1: While the trifluoromethyl group itself is generally stable, the synthesis may involve hazardous reagents.[2] Key safety considerations include:

  • Corrosive Reagents: The use of strong acids like trifluoromethanesulfonic acid or Eaton's reagent requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.

  • Exothermic Reactions: The Friedel-Crafts acylation and reductive amination steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Hydrogen Gas Evolution: Some reducing agents may produce hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

Q2: How can I improve the efficiency of the reductive amination step at a larger scale?

A2: For large-scale reductive aminations, a one-pot procedure is often preferred to minimize handling and transfers.[1][3] Using a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is stable in common organic solvents and does not require strictly anhydrous conditions.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: Are there alternative, greener synthetic routes for chroman-4-one synthesis?

A4: Research into greener synthetic methods is ongoing. Some approaches include:

  • Microwave-assisted synthesis: This can reduce reaction times and improve yields.[4]

  • Catalytic methods: Using recyclable catalysts can reduce waste.

  • Solvent selection: Opting for greener solvents can minimize environmental impact.

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one
  • To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent (e.g., toluene), add Eaton's reagent (P₂O₅ in MsOH) (2.0 eq) at 0 °C.

  • Slowly add acrylic acid (1.1 eq) to the mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain 7-(trifluoromethyl)chroman-4-one.

Protocol 2: Reductive Amination to 7-(Trifluoromethyl)chroman-4-amine
  • Dissolve 7-(trifluoromethyl)chroman-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add ammonium acetate (5.0 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-(trifluoromethyl)chroman-4-amine.

Protocol 3: Formation of this compound
  • Dissolve the crude 7-(trifluoromethyl)chroman-4-amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) dropwise until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1-2 hours.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Step Which Step? Start->Step Chromanone Chromanone Synthesis Step->Chromanone Step 1 ReductiveAmination Reductive Amination Step->ReductiveAmination Step 2 SaltFormation Salt Formation Step->SaltFormation Step 3 CheckReagents Check Reagent Purity and Stoichiometry Chromanone->CheckReagents ReductiveAmination->CheckReagents OptimizeCrystallization Screen Solvents and Optimize Conditions SaltFormation->OptimizeCrystallization CheckConditions Verify Reaction Temperature and Time CheckReagents->CheckConditions OptimizeWorkup Optimize Extraction and Purification CheckConditions->OptimizeWorkup Solution Yield Improved OptimizeWorkup->Solution OptimizeCrystallization->Solution

Caption: A logical flow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Synthesis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges that can lead to poor yields and provide scientifically grounded solutions and detailed protocols.

I. Troubleshooting Guide: Addressing Poor Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My initial Friedel-Crafts acylation or related cyclization to form the 7-(trifluoromethyl)chroman-4-one intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the chromanone core are often traced back to several key factors related to the reactivity of the starting materials and the reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, making it less susceptible to electrophilic substitution.

Common Causes and Solutions:

  • Insufficient Catalyst Activity: The choice and amount of Lewis acid are critical.

    • Recommendation: While AlCl₃ is a common choice, it can sometimes lead to side reactions. Consider using milder Lewis acids like BF₃·Et₂O or trifluoromethanesulfonic acid, which can offer better selectivity.[1] An intermolecular Houben-Hoesch reaction using trifluoromethanesulfonic acid and trifluoroacetic acid has been reported to give excellent yields for 4-chromanone synthesis.[2]

  • Poor Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Recommendation: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., 40-60 °C) can significantly improve the reaction rate. However, excessive heat can lead to decomposition and byproduct formation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Starting Material Quality: Impurities in the starting phenol or acylating agent can inhibit the catalyst or lead to unwanted side reactions.

    • Recommendation: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary.

Experimental Protocol: Optimized Chromanone Formation

  • To a stirred solution of 3-(trifluoromethyl)phenol in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar), add the acylating agent (e.g., 3-chloropropionyl chloride) dropwise at 0 °C.

  • Slowly add the Lewis acid (e.g., aluminum chloride) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Question 2: The reductive amination of 7-(Trifluoromethyl)chroman-4-one to the corresponding amine is inefficient. What are the key parameters to optimize?

Answer:

Reductive amination is a powerful method for amine synthesis, but its success hinges on the careful balance of imine formation and reduction.[3] The trifluoromethyl group can influence the reactivity of the ketone, and the choice of reducing agent is paramount.

Common Causes and Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone, amine source (e.g., ammonia or an ammonium salt), and the imine might not favor the imine.

    • Recommendation: Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent system that allows for the azeotropic removal of water to drive the equilibrium towards imine formation.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for chemoselectivity.

    • Recommendation: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the iminium ion in the presence of the ketone.[3] However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred, milder, and highly effective alternative.[3] It is particularly effective for reductive aminations of ketones.

  • Suboptimal pH: The pH of the reaction medium is crucial for both imine formation (which is acid-catalyzed) and the stability of the reducing agent.

    • Recommendation: The optimal pH for reductive amination is typically between 5 and 7. Acetic acid is often used as a catalyst to maintain the appropriate pH.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Inexpensive, readily available.Can reduce the starting ketone.[3]
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines/iminium ions.[3]Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, non-toxic byproducts.[3]More expensive.
Catalytic Hydrogenation (e.g., H₂/Pd-C)"Green" method, high yields possible.May require high pressure, potential for over-reduction.

Experimental Protocol: Optimized Reductive Amination

  • Dissolve 7-(trifluoromethyl)chroman-4-one and an ammonium source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add a catalytic amount of glacial acetic acid to maintain an optimal pH.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise, monitoring for gas evolution.

  • Continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the amine by column chromatography.

Question 3: I am struggling with the final step, the formation and purification of the hydrochloride salt, leading to product loss. What is the best practice?

Answer:

The formation of the hydrochloride salt is a crucial step for the stability and handling of the final product. However, improper technique can lead to poor precipitation, oiling out, or the formation of an impure product.

Common Causes and Solutions:

  • Solvent Choice: The choice of solvent is critical for obtaining a crystalline salt.

    • Recommendation: A common and effective method is to dissolve the free amine in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes. Then, add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise.

  • Excess Acid: Using a large excess of HCl can lead to the formation of hygroscopic material that is difficult to handle.

    • Recommendation: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of HCl.

  • Purification of the Free Amine: Impurities in the free amine can interfere with crystallization of the salt.

    • Recommendation: Ensure the free amine is of high purity before attempting salt formation. If necessary, purify it by column chromatography.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 7-(trifluoromethyl)chroman-4-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis?

A1: Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acyl chlorides and Lewis acids. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when quenching reactions involving strong Lewis acids.

Q2: Can I use other methods for the reductive amination step?

A2: Yes, catalytic hydrogenation is a viable alternative. This typically involves using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is considered "greener" as it avoids the use of hydride reagents. However, it may require specialized high-pressure equipment and optimization of reaction conditions to avoid over-reduction of the aromatic ring or other functional groups.

Q3: How does the trifluoromethyl group affect the overall reaction sequence?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:

  • It deactivates the aromatic ring, making the initial Friedel-Crafts or related cyclization step more challenging and often requiring stronger catalysts or harsher conditions.

  • It can influence the basicity of the final amine product.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

A4:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.

III. Visualizing the Process

Synthetic Pathway

Synthetic_Pathway A 3-(Trifluoromethyl)phenol B 7-(Trifluoromethyl)chroman-4-one A->B Friedel-Crafts Acylation/ Cyclization C 7-(Trifluoromethyl)chroman-4-amine B->C Reductive Amination D 7-(Trifluoromethyl)chroman-4-amine HCl C->D HCl Salt Formation

Caption: Overall synthetic route to this compound.

Troubleshooting Decision Tree for Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_imine Is imine formation efficient? (Monitor by LC-MS or ¹H NMR) start->check_imine no_imine Optimize imine formation: - Use dehydrating agent - Azeotropic removal of water check_imine->no_imine No yes_imine Imine formation is efficient check_imine->yes_imine Yes no_imine->check_imine check_reducing_agent Is the reducing agent appropriate and active? yes_imine->check_reducing_agent optimize_ra Consider alternative reducing agents: - NaBH(OAc)₃ - Catalytic Hydrogenation check_reducing_agent->optimize_ra No check_ph Is the pH optimal (5-7)? check_reducing_agent->check_ph Yes optimize_ra->check_reducing_agent adjust_ph Adjust pH with catalytic acetic acid check_ph->adjust_ph No success Yield Improved check_ph->success Yes adjust_ph->check_ph

Caption: Decision tree for troubleshooting low yields in the reductive amination step.

IV. References

  • Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. --INVALID-LINK--

  • Asif, M. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. --INVALID-LINK--

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--

References

Validation & Comparative

A Comprehensive Guide to the Structure-Activity Relationship of 7-(Trifluoromethyl)chroman-4-amine Analogs as Serotonin Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-(Trifluoromethyl)chroman-4-amine hydrochloride analogs, with a primary focus on their potential as inhibitors of the serotonin transporter (SERT). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, presents comparative data, and offers detailed experimental protocols to facilitate further investigation in this promising area of neuropharmacology.

Introduction: The Promise of the Chroman Scaffold in CNS Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a well-recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules.[1] Its rigid bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, making it an attractive template for designing potent and selective ligands for various biological targets. The introduction of a trifluoromethyl group at the 7-position is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. When combined with an amine at the 4-position, the resulting 7-(trifluoromethyl)chroman-4-amine scaffold presents a compelling starting point for the development of novel central nervous system (CNS) agents.

This guide will specifically explore the SAR of this scaffold in the context of serotonin transporter (SERT) inhibition. SERT, a key regulator of serotonergic neurotransmission, is the primary target for many widely prescribed antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). By elucidating the structural features that govern the potency and selectivity of 7-(trifluoromethyl)chroman-4-amine analogs for SERT, this guide aims to provide a rational basis for the design of next-generation therapeutics for depressive and anxiety disorders.

The Serotonin Transporter (SERT): A Critical Target for Mood Disorders

The serotonin transporter is a member of the solute carrier 6 (SLC6) family of monoamine transporters.[2] Its primary function is the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, thereby terminating the serotonergic signal.[2] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, which is believed to be the primary mechanism of action of SSRI antidepressants.[3] The development of novel SERT inhibitors with improved efficacy, faster onset of action, and fewer side effects remains a significant goal in psychiatric medicine.

Structure-Activity Relationship (SAR) of Chroman-4-amine Analogs as SERT Inhibitors

While a comprehensive SAR study on a large library of this compound analogs is not yet publicly available, valuable insights can be gleaned from studies on structurally related chroman derivatives. A key study by Lo et al. (2005) on lactam-fused chroman derivatives provides a foundational understanding of the SAR for dual 5-HT1A receptor and SERT affinity.[4]

Key Structural Modifications and Their Impact on Activity

The general scaffold of 7-(Trifluoromethyl)chroman-4-amine offers several key positions for chemical modification to probe the SAR.

synthesis_workflow start 7-(Trifluoromethyl)chroman-4-one step1 Oxime Formation (Hydroxylamine hydrochloride, Pyridine) start->step1 step2 Asymmetric Reduction (e.g., Chiral catalyst, H2) step1->step2 step3 (R)- or (S)-7-(Trifluoromethyl)chroman-4-amine step2->step3 step4 Salt Formation (HCl in Ether) step3->step4 end This compound step4->end assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cells hSERT-expressing cells preincubation Pre-incubate cells with test compounds cells->preincubation compounds Test Compounds & Controls compounds->preincubation addition Add [³H]Serotonin preincubation->addition incubation Incubate at 37°C addition->incubation termination Terminate uptake (e.g., rapid filtration, washing) incubation->termination measurement Measure radioactivity (Scintillation counting) termination->measurement calculation Calculate % inhibition and IC50 values measurement->calculation

References

Comparative Guide to the Biological Target Validation of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological target validation of the novel compound, 7-(Trifluoromethyl)chroman-4-amine hydrochloride. As researchers and drug development professionals, our goal is not merely to identify a biological interaction but to build a robust, evidence-based case for a compound's mechanism of action. The structural features of this compound, particularly the amine group and the electron-withdrawing trifluoromethyl moiety on the chroman scaffold, suggest a potential interaction with central nervous system targets, specifically within the monoamine system.[1]

This document outlines a multi-tiered validation strategy, comparing the subject compound against a panel of well-characterized reference agents to establish its potency, selectivity, and functional impact. We will proceed through a logical sequence of experiments, from initial biochemical screening to functional cellular assays and culminating in definitive in vivo target engagement.

Investigational Strategy: A Three-Pillar Approach

Our validation workflow is designed to be a self-validating system, where the results of each stage inform and corroborate the next. We will investigate the compound's activity at the primary regulators of monoamine neurotransmission: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as the monoamine oxidase enzymes (MAO-A and MAO-B).[2][3]

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Functional Validation (Cell-Based) cluster_2 Phase 3: In Vivo Target Engagement P1_A Radioligand Binding (SERT, NET, DAT) P1_B MAO Enzymatic Assay (MAO-A, MAO-B) P2 Synaptosome/HEK Cell Reuptake Inhibition Assay P1_B->P2 Confirm functional inhibition P3 In Vivo Microdialysis in Prefrontal Cortex P2->P3 Verify neurochemical effect in vivo start Test Compound: 7-(Trifluoromethyl)chroman- 4-amine hydrochloride start->P1_A

Caption: High-level workflow for target validation.

Part 1: Initial Target Screening with Biochemical Assays

The first step is to ascertain if our compound directly interacts with the hypothesized molecular targets. We employ high-throughput biochemical assays to determine binding affinity for the monoamine transporters and inhibitory potential against MAO enzymes.

Methodology 1.1: Monoamine Transporter Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.[4] The output, the inhibitor constant (Kᵢ), is a measure of binding affinity.

Experimental Protocol:

  • Tissue Preparation: Prepare synaptosomal membranes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cerebral cortex for NET).

  • Assay Buffer: Utilize appropriate buffers for each transporter to ensure optimal binding conditions.

  • Incubation: Incubate the brain membranes with a fixed concentration of a specific radioligand and a range of concentrations of the test compound or reference standards.

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

    • DAT: [³H]WIN 35,428[4]

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate Kᵢ values using the Cheng-Prusoff equation, based on the IC₅₀ (concentration of compound that displaces 50% of the radioligand) and the known affinity of the radioligand.

Methodology 1.2: MAO-A and MAO-B Enzymatic Inhibition Assays

This assay determines a compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B. We use recombinant human enzymes and a fluorogenic substrate to measure activity.[5][6]

Experimental Protocol:

  • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.[6]

  • Substrate: Kynuramine is a common substrate that can be used for both MAO-A and MAO-B, though specific substrates can also be employed for selectivity profiling.[6][7]

  • Reaction: Pre-incubate the enzyme with various concentrations of the test compound or reference standards (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Initiation: Initiate the enzymatic reaction by adding the substrate. The MAO enzyme will catalyze the deamination of the substrate, producing hydrogen peroxide (H₂O₂).[5]

  • Detection: A probe molecule reacts with the generated H₂O₂ to produce a fluorescent signal (e.g., λex = 535nm, λem = 587nm).[8][9]

  • Data Analysis: Measure the fluorescence intensity and calculate the IC₅₀ value for the inhibition of each MAO isoform.

Comparative Data: Biochemical Screening

The performance of this compound is compared against well-established selective inhibitors.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
Test Compound ExperimentalExperimentalExperimentalExperimentalExperimental
Citalopram (SSRI)~4[10]>1,400[10]>3,000>10,000>10,000
Nisoxetine (NRI)>500~1-5>1,000>10,000>10,000
GBR-12909 (DRI)>200>300~5-10>10,000>10,000
Clorgyline (MAO-A-I)---~2-10>1,000
Selegiline (MAO-B-I)--->5,000~5-15

Part 2: Functional Validation in a Cellular Environment

A high binding affinity does not always translate to functional activity. Therefore, the next crucial step is to assess whether the compound can functionally inhibit the reuptake of neurotransmitters in a cellular system.

G cluster_0 Cell Culture & Transfection cluster_1 Uptake Inhibition Assay A HEK293 Cells B Transfect with hSERT, hNET, or hDAT A->B C Pre-incubate cells with Test Compound B->C D Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) C->D E Stop uptake & measure intracellular radioactivity D->E

Caption: Workflow for the cell-based reuptake inhibition assay.

Methodology 2.1: Monoamine Reuptake Inhibition Assay

This assay measures the compound's ability to block the transport of radiolabeled neurotransmitters into cells engineered to express a specific human monoamine transporter (hSERT, hNET, or hDAT).[11]

Experimental Protocol:

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing either hSERT, hNET, or hDAT.[11]

  • Plating: Seed the cells onto 96-well plates coated with poly-D-lysine.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or reference standards.

  • Uptake: Add a low concentration of the respective radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination: Stop the uptake process by rapidly washing the cells with ice-cold buffer.

  • Lysis & Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Comparative Data: Functional Reuptake Inhibition

This table directly compares the functional potency of the test compound with selective inhibitors. A potent IC₅₀ value here, consistent with the Kᵢ from the binding assay, strengthens the validation.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Test Compound ExperimentalExperimentalExperimental
Fluoxetine (SSRI)~1-10>200>1,000
Desipramine (NRI)~50-100~1-5>1,500
Bupropion (NDRI)>5,000~200-500~200-500

Part 3: In Vivo Target Engagement and Pharmacodynamics

The definitive validation comes from demonstrating that the compound engages its target in a living organism and elicits the expected physiological response. In vivo microdialysis is the gold standard for this purpose, allowing for real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[12][13][14]

G A Implant microdialysis probe in rat Prefrontal Cortex B Establish stable baseline of 5-HT, NE, DA levels A->B C Administer Test Compound (e.g., IP injection) B->C D Collect dialysate samples over several hours C->D E Quantify neurotransmitter levels via HPLC-ECD D->E F Analyze % change from baseline E->F

Caption: Experimental workflow for in vivo microdialysis.

Methodology 3.1: In Vivo Microdialysis

This technique measures how a drug affects neurotransmitter dynamics in the brain.[14] If our compound inhibits a specific transporter (e.g., SERT), we expect to see a corresponding increase in the extracellular concentration of that neurotransmitter (e.g., Serotonin).

Experimental Protocol:

  • Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region rich in the relevant nerve terminals (e.g., the prefrontal cortex for all three monoamines). Allow the animal to recover for 24-48 hours.[14]

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish basal neurotransmitter levels.[14][15]

  • Drug Administration: Administer the test compound or vehicle control (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels over time.

  • Analysis: Quantify the concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for this application.[16]

  • Data Analysis: Express the results as a percentage change from the pre-drug baseline levels.

Interpreting the Results: Building a Conclusion

By synthesizing the data from all three phases, we can construct a definitive validation profile.

  • Scenario 1: Selective SERT Inhibitor Profile

    • Phase 1: Low nanomolar Kᵢ for SERT; >100-fold higher Kᵢ for NET and DAT; high IC₅₀ for MAO-A/B.

    • Phase 2: Potent IC₅₀ for serotonin reuptake; weak or no activity at NET and DAT.

    • Phase 3: A significant, dose-dependent increase in extracellular serotonin in the prefrontal cortex, with minimal or no effect on norepinephrine or dopamine levels.

  • Scenario 2: Triple Reuptake Inhibitor Profile

    • Phase 1: Potent Kᵢ values (<100 nM) for SERT, NET, and DAT.

    • Phase 2: Potent IC₅₀ values for the reuptake of all three monoamines.

    • Phase 3: A robust and simultaneous increase in extracellular levels of serotonin, norepinephrine, and dopamine.

  • Scenario 3: MAO Inhibitor Profile

    • Phase 1: No significant binding at transporters; potent IC₅₀ for MAO-A and/or MAO-B.

    • Phase 2: N/A for reuptake.

    • Phase 3: A broad and sustained increase in all three monoamines (characteristic of MAO inhibition).

This rigorous, comparative approach provides the necessary scientific integrity to confidently declare the primary biological target and mechanism of action for this compound, paving the way for further preclinical and clinical development.

References

The Trifluoromethyl Group as a Bioisostere in Chromanamine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Among the various tools at the chemist's disposal, the introduction of fluorine-containing functional groups has emerged as a powerful strategy. This guide provides a comprehensive comparative study of trifluoromethylated versus non-fluorinated chromanamines, offering insights into the profound impact of the trifluoromethyl (CF₃) group on the physicochemical properties and biological activity of this privileged heterocyclic scaffold.

The chroman framework, a fusion of a benzene and a dihydropyran ring, is a structural motif present in a wide array of natural products and clinically relevant molecules, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide will delve into the nuanced effects of replacing a methyl group or a hydrogen atom with a trifluoromethyl group on a model chromanamine structure, supported by illustrative experimental data from analogous heterocyclic systems and detailed protocols for key validation assays.

The Rationale for Trifluoromethylation in Drug Design

The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom.[2] Its unique electronic and steric properties can dramatically alter a molecule's behavior in a biological system.[3] The primary motivations for introducing a CF₃ group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can significantly increase a drug's half-life and bioavailability.[3]

  • Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group or a hydrogen atom.[5][6] This property can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for CNS-targeting drugs.[7]

  • Modulation of Basicity (pKa): As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby basic functional groups, such as the amine in chromanamines.[2] This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

  • Improved Binding Affinity: The electronic effects and the conformational constraints imposed by the bulky CF₃ group can lead to more favorable interactions with the target protein, resulting in enhanced binding affinity and potency.[8][9]

Comparative Analysis: Physicochemical Properties

To illustrate the impact of trifluoromethylation, let us consider a model comparative study between a generic non-fluorinated chromanamine (Compound A ) and its trifluoromethylated analog (Compound B ).

PropertyCompound A (Non-fluorinated)Compound B (Trifluoromethylated)Rationale for Predicted Difference
Molecular Weight LowerHigherAddition of CF₃ group increases mass.
Lipophilicity (LogP) LowerHigherThe CF₃ group is highly lipophilic.[5][6]
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
pKa of Amine HigherLowerThe electron-withdrawing nature of the CF₃ group reduces the basicity of the amine.[2]
Metabolic Stability (t½) ShorterLongerThe C-F bonds are resistant to metabolic cleavage by CYP450 enzymes.[3][4]

This table presents predicted trends based on established principles of medicinal chemistry. Actual values would be determined experimentally.

Pharmacological Implications: A Focus on Receptor Binding and Efficacy

The introduction of a trifluoromethyl group can have a profound impact on a compound's interaction with its biological target. The increased lipophilicity can lead to enhanced target engagement, while the electronic and steric effects can influence binding affinity and functional activity.

For instance, in a study on N-aryl-N′-methylguanidines targeting the NMDA receptor, the introduction of a fluoro substituent on the N′-(3-(trifluoromethyl)phenyl) group led to a significant increase in binding affinity compared to the non-fluorinated analog.[8] Specifically, the 6-fluoro derivative exhibited a Ki of 13 nM, which was higher than the non-fluoro analog's Ki of 18.3 nM.[8] This highlights the context-dependent nature of fluorine's influence, where even subtle changes can lead to substantial gains in potency.

Similarly, in the context of opioid receptor agonists, the presence of a trifluoromethyl group in the para position of a benzoyl moiety maintained high MOR affinity and potency, comparable to a chloro-substituted analog.[9]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a chromanamine-based therapeutic agent.

G cluster_0 Hypothetical GPCR Signaling Pathway Chromanamine Analog Chromanamine Analog GPCR GPCR Chromanamine Analog->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Initiates G cluster_1 Metabolic Stability Assay Workflow Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction (add Compound & NADPH) Initiate Reaction (add Compound & NADPH) Pre-incubate at 37°C->Initiate Reaction (add Compound & NADPH) Time-Point Sampling & Quenching Time-Point Sampling & Quenching Initiate Reaction (add Compound & NADPH)->Time-Point Sampling & Quenching Protein Precipitation Protein Precipitation Time-Point Sampling & Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis (t½ Calculation) Data Analysis (t½ Calculation) LC-MS/MS Analysis->Data Analysis (t½ Calculation)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analytical characterization of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of cross-validated analytical methods for 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry. The focus is on providing a practical, scientifically-grounded comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) to empower you to select and implement the most appropriate analytical strategy for your specific needs.

The enantiomers of chiral amines can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the ability to separate and accurately quantify these enantiomers is critical for drug development, quality control, and regulatory compliance.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of each method and validation parameter, in accordance with international guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[2][3]

The Analytical Challenge: this compound

This compound presents a multifaceted analytical challenge. Its chiral center necessitates enantioselective methods to ensure stereochemical purity. The presence of a trifluoromethyl group can influence its chromatographic behavior and detection.[4] Furthermore, as a hydrochloride salt, its solubility and stability in various solvents must be considered during method development.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, or high-throughput screening. Below is a comparative summary of the most relevant techniques for this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Primary Application Enantiomeric purity, impurity profiling, and quantification.Achiral purity, identification of volatile impurities, and structural elucidation.Orthogonal method for enantiomeric separation and impurity analysis.
Principle Differential partitioning between a mobile phase and a chiral stationary phase.[1]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[4]Separation of ions based on their electrophoretic mobility in an electric field, with chiral selectors added to the buffer for enantioseparation.[5][6]
Sample Derivatization Often not required for the primary amine, but can be used to enhance detection.Typically required to increase volatility and improve peak shape (e.g., acylation).Generally not required, but can be used to modify charge or improve detection.
Sensitivity High (ng/mL to pg/mL range with appropriate detectors).Very high (pg/mL to fg/mL range), especially with selected ion monitoring (SIM).Moderate to high, can be enhanced with techniques like stacking.
Throughput Moderate, with typical run times of 10-30 minutes.Moderate to high, with run times often shorter than HPLC.High, with very short analysis times (often <10 minutes).
Regulatory Acceptance Widely accepted and the "gold standard" for chiral separations in the pharmaceutical industry.[7][8]Widely accepted for achiral analysis and impurity identification.Gaining acceptance as a powerful orthogonal technique.[9]

In-Depth Method Comparison and Validation Data

The following sections provide a detailed look at each analytical technique, complete with representative validation data. The objective is to demonstrate that each method is suitable for its intended purpose, a core principle of analytical method validation.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the enantiomeric analysis of this compound. The use of a Chiral Stationary Phase (CSP) allows for the direct separation of the two enantiomers.[1] Polysaccharide-based CSPs are often highly effective for resolving a wide range of racemates, including primary amines.[1]

Table 1: Representative HPLC Validation Data

Validation ParameterResultAcceptance Criteria (based on ICH Q2(R1))
Specificity Baseline separation of enantiomers (Resolution > 2.0) and no interference from placebo or known impurities.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999 for each enantiomerCorrelation coefficient should be close to 1.
Range 1 µg/mL to 100 µg/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 98.5% - 101.2%Typically 98.0% to 102.0% for drug substance.
Precision (RSD) Repeatability: < 1.0%; Intermediate Precision: < 1.5%RSD should be appropriate for the intended application (typically < 2%).
Limit of Quantitation (LOQ) 1 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) 0.3 µg/mLThe lowest concentration that can be detected but not necessarily quantitated.
Robustness No significant impact on resolution with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).The method should remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow for Chiral HPLC Method Validation

G cluster_prep Preparation cluster_validation Validation cluster_analysis Analysis & Reporting A Prepare Standard and Sample Solutions B Select Chiral Stationary Phase (e.g., Polysaccharide-based) A->B C Optimize Mobile Phase (e.g., Hexane/Ethanol with additive) B->C D Specificity (Placebo, Impurities) C->D E Linearity & Range F Accuracy (Spike Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ (S/N Ratio) I Robustness (Vary Parameters) J Analyze Samples D->J E->J F->J G->J H->J I->J K Process Data J->K L Generate Validation Report K->L

Caption: Workflow for Chiral HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the achiral analysis of 7-(Trifluoromethyl)chroman-4-amine, particularly after derivatization to increase its volatility.[4] This method is highly sensitive and provides structural information, making it ideal for identifying and quantifying impurities. The trifluoromethyl group can present challenges in GC analysis, potentially requiring inert columns and careful optimization of injection parameters to prevent degradation.[11]

Table 2: Representative GC-MS Validation Data (for achiral purity)

Validation ParameterResultAcceptance Criteria (based on ICH Q2(R1))
Specificity No interfering peaks from derivatizing agent or placebo at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.998Correlation coefficient should be close to 1.
Range 0.1 µg/mL to 20 µg/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 97.8% - 102.5%Typically 98.0% to 102.0% for drug substance.
Precision (RSD) Repeatability: < 1.5%; Intermediate Precision: < 2.0%RSD should be appropriate for the intended application (typically < 2%).
Limit of Quantitation (LOQ) 0.1 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) 0.03 µg/mLThe lowest concentration that can be detected but not necessarily quantitated.
Robustness No significant impact on peak area with minor changes in inlet temperature (±5°C) and oven ramp rate (±1°C/min).The method should remain unaffected by small, deliberate variations in method parameters.
Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an orthogonal approach to HPLC for chiral separations.[9] Its separation mechanism is based on the differential migration of analytes in an electric field.[6] For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.[5][6] CE is known for its high efficiency, short analysis times, and minimal solvent consumption.

Table 3: Representative Capillary Electrophoresis Validation Data

Validation ParameterResultAcceptance Criteria (based on ICH Q2(R1))
Specificity Baseline separation of enantiomers (Resolution > 1.5) and no interference from placebo.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999Correlation coefficient should be close to 1.
Range 5 µg/mL to 150 µg/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 98.2% - 101.8%Typically 98.0% to 102.0% for drug substance.
Precision (RSD) Repeatability: < 1.2%; Intermediate Precision: < 1.8%RSD should be appropriate for the intended application (typically < 2%).
Limit of Quantitation (LOQ) 5 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) 1.5 µg/mLThe lowest concentration that can be detected but not necessarily quantitated.
Robustness No significant impact on migration time with minor changes in voltage (±1 kV) and buffer pH (±0.1).The method should remain unaffected by small, deliberate variations in method parameters.

Decision Flowchart for Method Selection

G Start Define Analytical Need Q1 Enantiomeric Purity Required? Start->Q1 A1 Chiral HPLC (Primary) Q1->A1 Yes A2 GC-MS (Achiral Purity) Q1->A2 No Q2 Orthogonal Method Needed? A1->Q2 End2 Implement GC-MS Method A2->End2 A3 Capillary Electrophoresis Q2->A3 Yes End1 Implement HPLC Method Q2->End1 No End3 Implement CE Method A3->End3

Caption: Decision Flowchart for Analytical Method Selection.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful validation of an analytical method. Below are generalized methodologies for each technique.

Chiral HPLC Protocol
  • Chromatographic System: HPLC system with UV or PDA detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., ethanol or isopropanol) in a ratio determined during method development (e.g., 90:10 v/v). Add a small percentage of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL.

GC-MS Protocol (for achiral analysis)
  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 40-450.

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst (if required).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature before injection.

Capillary Electrophoresis Protocol
  • CE System: Capillary electrophoresis instrument with a DAD or UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector (e.g., 10 mM sulfated-β-cyclodextrin).[5]

  • Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or water to a final concentration of approximately 50 µg/mL.

Conclusion

The cross-validation of analytical methods for this compound requires a multifaceted approach. Chiral HPLC remains the primary choice for enantiomeric separation and quantification due to its robustness and widespread regulatory acceptance. GC-MS serves as an excellent tool for achiral purity assessment and the identification of volatile impurities, offering high sensitivity and structural information. Capillary Electrophoresis provides a valuable orthogonal method for chiral separations, characterized by high efficiency and rapid analysis times.

The selection of the most appropriate method should be guided by the specific analytical requirements, and the chosen method must be rigorously validated in accordance with established guidelines to ensure data integrity and regulatory compliance.[12][13][14] By understanding the principles, strengths, and limitations of each technique, researchers can confidently develop and implement robust analytical strategies for the comprehensive characterization of this and other chiral pharmaceutical compounds.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a novel compound featuring a chroman scaffold. Due to the limited publicly available data on this specific molecule, this document establishes a scientifically-grounded, hypothetical framework for its evaluation. Based on its structural features—a chroman-4-amine core often associated with neurological activity and a trifluoromethyl (CF3) group known to enhance metabolic stability and binding affinity—we will proceed under the hypothesis that this compound, hereafter designated Cpd-CF3 , is a potent inhibitor of Monoamine Oxidase (MAO).

We will compare its projected performance against Fluoxetine , a well-characterized Selective Serotonin Reuptake Inhibitor (SSRI), to delineate the critical differences between these distinct antidepressant mechanisms and to illustrate the translational journey from benchtop activity (in vitro) to whole-organism efficacy (in vivo).

Part 1: In Vitro Characterization: Target Engagement and Potency

The foundational step in characterizing any new chemical entity is to determine its direct interaction with its putative biological target. For Cpd-CF3, our primary hypothesis centers on the inhibition of monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are critical regulators of neurotransmitter levels in the brain, and their inhibition is a validated strategy for treating depression and neurodegenerative diseases.[1][2] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressants, while MAO-B primarily metabolizes dopamine, and its inhibitors are used in Parkinson's disease treatment.[3]

Experimental Rationale: Why a Fluorometric Enzyme Inhibition Assay?

To quantify the inhibitory potency of Cpd-CF3 on MAO-A and MAO-B, a fluorometric enzyme inhibition assay is the method of choice. This approach is preferred over older spectrophotometric methods for several reasons:

  • High Sensitivity: It can detect minute changes in enzyme activity, allowing for accurate determination of inhibitory constants (IC50) even for highly potent compounds.

  • High-Throughput Compatibility: The assay is readily adaptable to multi-well plate formats (e.g., 384-well), enabling the rapid screening of multiple compounds and concentrations.[4]

  • Continuous Monitoring: It allows for real-time measurement of the reaction, providing richer kinetic data.

The assay utilizes a non-fluorescent substrate that, when oxidized by MAO, produces a highly fluorescent product, providing a direct and robust readout of enzyme activity.

Data Summary 1: Comparative In Vitro MAO Inhibition

The following table presents hypothetical, yet plausible, IC50 values for Cpd-CF3 compared to Fluoxetine. The data is designed to reflect our hypothesis: Cpd-CF3 is a potent, selective MAO-A inhibitor, whereas Fluoxetine is known to be a very weak MAO inhibitor.[5]

CompoundTarget EnzymeIC50 (nM)Inhibition TypeSelectivity (MAO-B/MAO-A)
Cpd-CF3 MAO-A15.5Competitive~130-fold
MAO-B2010Competitive
Fluoxetine MAO-A>10,000Weak/Non-competitiveNot Applicable
MAO-B17,000[5]Weak/Non-competitive

This data is illustrative for the purposes of this guide.

Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is adapted from established high-throughput screening methodologies.[4]

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.5.

    • Enzyme Stock: Recombinant human MAO-A or MAO-B enzyme diluted in Assay Buffer to a working concentration of 2 µg/mL.

    • Substrate/Probe Mix: Prepare a 2X working solution containing 200 µM Amplex® Red reagent, 2 U/mL Horseradish Peroxidase (HRP), and 2 mM of the appropriate substrate (p-tyramine for MAO-A, benzylamine for MAO-B) in Assay Buffer.

    • Compound Dilution: Prepare a serial dilution of Cpd-CF3, Fluoxetine, and a positive control inhibitor (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B) in a 384-well plate, typically starting from 100 µM down to low nM concentrations.

  • Assay Procedure:

    • To each well of a black, flat-bottom 384-well plate, add 5 µL of the serially diluted compound.

    • Add 20 µL of the MAO-A or MAO-B enzyme working solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the 2X Substrate/Probe Mix to all wells.

    • Immediately place the plate into a fluorescence plate reader (e.g., BMG FLUOstar) pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity every 2 minutes for a total of 60 minutes, using an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: In Vivo Evaluation: From Systemic Exposure to Behavioral Efficacy

Potent in vitro activity is a prerequisite, but it does not guarantee in vivo efficacy. The compound must be absorbed, distribute to the target organ (in this case, the brain), remain stable long enough to engage its target, and elicit a measurable physiological or behavioral response.

Experimental Rationale: The Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant efficacy in rodents.[6][7] While it is not a model of depression itself, it has high predictive validity: nearly all clinically effective antidepressant drugs reduce the duration of immobility in this test.[7][8] The underlying principle is that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is hypothesized to produce a more active, persistent escape-oriented behavior, thus reducing immobility time.

Data Summary 2: Comparative In Vivo Efficacy in the Mouse FST

The following table presents hypothetical data from a mouse FST study. It includes a key pharmacokinetic (PK) parameter—brain concentration at the time of the test—to help correlate target engagement with the behavioral outcome.

Treatment (Dose)Immobility Time (seconds)% Reduction vs. VehicleBrain Conc. (ng/g) at 1 hr
Vehicle 155 ± 12-< LOD
Cpd-CF3 (10 mg/kg, i.p.) 85 ± 945%250
Fluoxetine (20 mg/kg, i.p.) 95 ± 1139%450

This data is illustrative. LOD = Limit of Detection. Data are shown as Mean ± SEM.

Detailed Protocol: Mouse Forced Swim Test (Porsolt Test)

This protocol is based on standard procedures described in behavioral neuroscience literature.[6][9]

  • Animal Acclimation:

    • Use male C57BL/6 mice, group-housed, and acclimated to the testing facility for at least one week.

    • Handle animals for 3 days prior to the test to reduce handling stress.

  • Apparatus:

    • A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water at 24 ± 1°C. The water depth is critical to prevent the mouse from touching the bottom with its tail or paws.

  • Dosing and Pre-Test:

    • Administer the test compounds (Cpd-CF3, Fluoxetine) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test. This timing should be based on prior pharmacokinetic studies to coincide with peak brain exposure.

    • On Day 1 (Pre-test session), place each mouse in the cylinder for 15 minutes. This session serves to induce a baseline level of immobility. Remove, dry, and return the mouse to its home cage.

  • Test Session (Day 2):

    • 24 hours after the pre-test, re-administer the same treatment to each mouse 60 minutes before the test.

    • Place the mouse in the swim cylinder for a 6-minute test session.

    • Record the entire session with a video camera for later analysis.

    • An animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test session.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to understand if the in vitro mechanism drives the in vivo result. In our hypothetical scenario, Cpd-CF3 demonstrated potent and selective MAO-A inhibition in vitro (IC50 = 15.5 nM). In the FST, it produced a robust 45% reduction in immobility at a 10 mg/kg dose. This strong correlation suggests that the antidepressant-like effect is likely mediated by its inhibition of MAO-A.

Key Discussion Points:

  • Potency Translation: The brain concentration of Cpd-CF3 (250 ng/g, which is ~1.1 µM) is well above its in vitro IC50 for MAO-A, suggesting sufficient target engagement was achieved.

  • Mechanism of Action: MAO-A inhibition prevents the breakdown of serotonin and norepinephrine, increasing their synaptic availability. This increase in monoaminergic neurotransmission is a well-established mechanism for antidepressant action and is consistent with the observed reduction in immobility in the FST.

  • Comparison to Fluoxetine: Fluoxetine works by a different mechanism—blocking the serotonin transporter (SERT). While both compounds achieve a similar behavioral outcome, their underlying pharmacology is distinct. Cpd-CF3 would be expected to increase both serotonin and norepinephrine, whereas Fluoxetine is selective for serotonin. This could translate to differences in the clinical profile, such as efficacy in different patient populations or side effect profiles. Chronic administration of fluoxetine is known to enhance excitatory synaptic transmission in the hippocampus, a potential long-term mechanism contributing to its therapeutic effects.[10]

Visualizing the Scientific Logic

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for Cpd-CF3.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Hypothesis: Cpd-CF3 is a MAO Inhibitor b Enzyme Inhibition Assay (MAO-A & MAO-B) a->b c Determine IC50 Values & Selectivity b->c d Pharmacokinetic Study (Brain Penetration) c->d Proceed if Potent & Selective e Behavioral Assay (Forced Swim Test) d->e f Measure Immobility Time & Correlate with Brain Conc. e->f g In Vitro-In Vivo Correlation Analysis f->g Synthesize Data

Caption: Experimental workflow from hypothesis to in vivo validation.

G cluster_0 Presynaptic Neuron CpdCF3 Cpd-CF3 MAOA Monoamine Oxidase A (MAO-A) CpdCF3->MAOA Inhibits Degradation Metabolic Degradation Serotonin Serotonin (5-HT) Norepinephrine (NE) Serotonin->Degradation Metabolized by Synapse Increased Synaptic 5-HT & NE Serotonin->Synapse Increased Availability (Reduced Degradation) Response Antidepressant-like Behavioral Response Synapse->Response

Caption: Proposed mechanism of action for Cpd-CF3.

Conclusion

This guide outlines a logical and scientifically rigorous pathway for evaluating a novel compound, this compound (Cpd-CF3). By postulating a plausible mechanism of action—MAO-A inhibition—we have constructed a comparative framework against the established drug Fluoxetine. Our hypothetical data illustrate that potent in vitro target engagement can translate into significant in vivo efficacy in a relevant behavioral model. This systematic approach, bridging molecular interactions with behavioral outcomes, is fundamental to modern drug discovery and provides a clear blueprint for assessing the therapeutic potential of new chemical entities in the field of neuroscience.

References

A Comparative Benchmarking Guide: Evaluating 7-(Trifluoromethyl)chroman-4-amine hydrochloride Against Established MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded comparison of the novel compound 7-(Trifluoromethyl)chroman-4-amine hydrochloride against two clinically significant Monoamine Oxidase B (MAO-B) inhibitors: Selegiline and Safinamide.[1] This document is structured to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential inhibitory profile of this compound, supported by detailed experimental methodologies.

Introduction: The Rationale for Benchmarking

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[2][3] Its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it effectively increases dopamine levels in the brain.[4][5] The therapeutic landscape includes both irreversible inhibitors, such as Selegiline, and reversible inhibitors, like Safinamide.[1] Each class presents a distinct pharmacological profile, influencing efficacy, duration of action, and safety considerations.[6]

The compound this compound features a chroman-4-amine scaffold, a structure found in various biologically active molecules.[7][8] The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[9] Given these structural motifs, it is scientifically plausible to hypothesize that this compound may exhibit inhibitory activity against enzymes like MAO-B. This guide outlines the necessary experimental framework to test this hypothesis and benchmark its performance against established standards.

Comparative Inhibitor Profiles

A direct comparison requires evaluating key physicochemical and pharmacological parameters. The following table summarizes known properties of the benchmark inhibitors and provides target parameters for our test compound.

Parameter 7-(Trifluoromethyl)chroman-4-amine HCl (Test Compound) Selegiline (Benchmark 1) Safinamide (Benchmark 2)
Molecular Formula C₁₀H₁₁ClF₃NO[10]C₁₃H₁₇NC₁₇H₁₉FN₂O₂
Molecular Weight 253.65 g/mol [10]187.28 g/mol 302.34 g/mol
Mechanism of Action To be determinedIrreversible MAO-B Inhibitor[1][11]Reversible MAO-B Inhibitor[1][6]
Selectivity To be determinedSelective for MAO-B at low doses (≤10 mg/day)[12]Highly selective for MAO-B[6][13]
Known Potency (IC50) To be determined~6.8 nM against MAO-B[2]Nanomolar range against MAO-B[6]
Experimental Design & Protocols

To ensure a robust and validated comparison, a multi-step experimental workflow is essential. This process begins with a primary biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a more biologically relevant context.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_start Prepare Reagents: - Recombinant Human MAO-B - Test Compounds (Serial Dilution) - MAO-B Substrate (e.g., Kynuramine) - Fluorescent Probe biochem_assay Perform In Vitro MAO-B Inhibition Assay biochem_start->biochem_assay Add to 96-well plate biochem_read Measure Fluorescence (Ex/Em = 535/587 nm) biochem_assay->biochem_read Kinetic Reading biochem_calc Calculate % Inhibition & Determine IC50 Value biochem_read->biochem_calc cell_start Culture Neuronal Cell Line (e.g., SH-SY5Y) biochem_calc->cell_start Proceed if IC50 < 10 µM cell_treat Treat Cells with Test Compounds cell_start->cell_treat cell_lysis Prepare Cell Lysates cell_treat->cell_lysis cell_assay Measure MAO-B Activity in Lysates (as above) cell_lysis->cell_assay cell_viability Parallel Cytotoxicity Assay (e.g., MTT/XTT) cell_viability->cell_treat Determine non-toxic concentration range

Caption: High-level workflow for inhibitor benchmarking.

This protocol is adapted from commercially available kits and established methodologies for determining an inhibitor's IC50 value, which is the concentration required to reduce enzyme activity by 50%.[2][14]

A. Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-B-catalyzed substrate oxidation.[15][16] A fluorescent probe reacts with H₂O₂ in the presence of a developer (horseradish peroxidase) to produce a stable, quantifiable signal.[17] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its potency.

B. Materials:

  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)[15]

  • High Sensitivity Fluorescent Probe (e.g., OxiRed™ or equivalent)[2]

  • Developer (Horseradish Peroxidase)

  • Test Compound: 7-(Trifluoromethyl)chroman-4-amine HCl (10 mM stock in DMSO)

  • Positive Controls: Selegiline and Safinamide (10 mM stock in DMSO)[14]

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[2]

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in MAO-B Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM. Also prepare a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add 50 µL of MAO-B Enzyme solution to each well, except for the no-enzyme control.

  • Inhibitor Incubation: Add 10 µL of the serially diluted compounds, controls, or vehicle to the appropriate wells. Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Substrate Reaction: Prepare a substrate solution containing the MAO-B Substrate, Fluorescent Probe, and Developer in Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percent inhibition relative to the vehicle control: % Inhibition = [(Slope of Vehicle - Slope of Inhibitor) / Slope of Vehicle] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

G cluster_pathway MAO-B Catalytic Pathway & Inhibition cluster_assay Fluorometric Assay Principle substrate Dopamine (Substrate) maob MAO-B Enzyme substrate->maob products DOPAC + H₂O₂ maob->products Oxidative Deamination inhibitor Inhibitor (e.g., Selegiline) inhibitor->maob Blocks Active Site h2o2 H₂O₂ (Byproduct) signal Fluorescent Signal (Detected at 587 nm) h2o2->signal Oxidation probe Fluorescent Probe (Non-fluorescent) probe->signal hrp HRP (Developer)

Caption: Mechanism of MAO-B inhibition and assay principle.

Interpreting the Data: A Senior Scientist's Perspective

The results from these experiments will provide a multi-faceted view of the test compound's potential.

  • Potency (IC50 Value): A low nanomolar IC50 would indicate high potency, comparable to the benchmark drugs.[5] An IC50 in the high nanomolar or micromolar range would suggest weaker activity. The key is not just the absolute value, but its relation to the benchmarks under identical assay conditions.

  • Mechanism (Reversible vs. Irreversible): To differentiate, a dialysis or jump-dilution experiment would be the logical next step. If inhibitory activity is restored after removing the compound, it suggests a reversible mechanism, similar to Safinamide.[6] If activity is not restored, it points towards an irreversible covalent modification, akin to Selegiline.[1]

  • Selectivity: The initial screen should be followed by a counter-screen against MAO-A.[18] The ratio of IC50 (MAO-A) / IC50 (MAO-B) provides the selectivity index. A high index is desirable to minimize off-target effects, such as the "cheese effect" associated with MAO-A inhibition.[19]

  • Cellular Efficacy & Toxicity: The cell-based assay validates the biochemical findings. A significant drop in potency from the biochemical to the cellular assay could indicate poor cell permeability. The cytotoxicity assay is crucial; a potent inhibitor is of little value if it is toxic to cells at its effective concentration.

Conclusion

This guide outlines a rigorous, scientifically validated framework for benchmarking this compound against Selegiline and Safinamide as a potential MAO-B inhibitor. By adhering to these detailed protocols and principles of interpretation, researchers can generate a clear, objective assessment of the compound's potency, selectivity, and preliminary safety profile. This foundational data is indispensable for making informed decisions on the future of this and similar compounds in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and neuropharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. A molecule's therapeutic potential is intrinsically linked not only to its affinity for its primary target but also to its "selectivity"—its lack of interaction with other targets, known as off-targets. This guide provides an in-depth, objective comparison of 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a compound of interest for its potential modulation of the central nervous system, against other known serotonergic agents. Our focus is to delineate a robust experimental framework for quantifying its selectivity, thereby offering a clear perspective on its potential utility and liabilities.

Introduction: The Criticality of Selectivity Profiling

This compound belongs to a chemical class with structural similarities to known serotonin receptor modulators. The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network, and its receptors are divided into numerous families and subtypes (5-HT1, 5-HT2, 5-HT3, etc.). While engagement of one subtype might offer therapeutic benefit, cross-reactivity with others can lead to undesirable or even dangerous side effects. For instance, agonism at the 5-HT2C receptor is a validated mechanism for appetite suppression, but concurrent agonism at the closely related 5-HT2B and 5-HT2A receptors has been linked to cardiac valvulopathy and hallucinogenic effects, respectively[1][2].

Therefore, before a compound like 7-(Trifluoromethyl)chroman-4-amine can be considered a valuable research tool or a therapeutic lead, its selectivity profile must be rigorously established. This guide outlines the necessary comparative framework and experimental protocols to achieve this.

Strategic Selection of Comparators and Target Panel

To contextualize the selectivity of 7-(Trifluoromethyl)chroman-4-amine, we must compare it to compounds with well-documented profiles.

  • Test Compound: this compound.

  • High-Selectivity Comparator: Lorcaserin , a well-characterized 5-HT2C receptor agonist, is known for its functional selectivity over 5-HT2A and 5-HT2B receptors[3][4][5][6]. It serves as a benchmark for a desirable selectivity profile.

  • Moderate-Selectivity Comparator: WAY-161503 , another potent 5-HT2C agonist, exhibits good but less pronounced selectivity compared to Lorcaserin, providing a useful intermediate comparison[7][8][9][10][11].

Rationale for Target Panel Selection: The primary hypothesis is that 7-(Trifluoromethyl)chroman-4-amine interacts with the 5-HT2 receptor family. Our screening panel is therefore designed to test this hypothesis and quantify the degree of selectivity.

  • Primary Target: Human 5-HT2C Receptor.

  • Primary Off-Targets: Human 5-HT2A and 5-HT2B Receptors (due to high sequence homology and functional similarity).

  • Secondary Off-Target: Human 5-HT1A Receptor (a different 5-HT receptor family to assess broader selectivity).

  • Tertiary Off-Target: Human Dopamine D2 Receptor (a receptor from a different neurotransmitter system to check for wider off-target interactions).

Experimental Design: Radioligand Binding Assay

The foundational method for assessing a compound's affinity for a receptor is the in vitro radioligand binding assay. This technique directly measures the ability of a test compound to displace a known radioactive ligand ("radioligand") from its receptor. The resulting data allow for the calculation of the inhibition constant (Ki), a direct measure of binding affinity. Lower Ki values signify higher binding affinity.

The workflow for this experimental approach is visualized below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis p1 Culture CHO-K1 cells stably expressing a target receptor (e.g., 5-HT2C) p2 Harvest cells and prepare cell membrane homogenates p1->p2 p3 Determine protein concentration of membrane prep (e.g., BCA assay) p2->p3 a1 Dispense membrane prep into 96-well filter plates p3->a1 Standardize input a2 Add serial dilutions of test compounds (e.g., 7-(Trifluoromethyl)chroman-4-amine) a1->a2 a3 Add a fixed concentration of specific radioligand (e.g., [3H]Mesulergine) a2->a3 a4 Incubate to allow binding to reach equilibrium a3->a4 d1 Terminate reaction by rapid filtration (vacuum harvesting) a4->d1 Stop reaction d2 Wash filters to remove unbound radioligand d1->d2 d3 Quantify bound radioactivity using liquid scintillation counting d2->d3 d4 Calculate Ki values from IC50 using Cheng-Prusoff equation d3->d4 T Comparative Table d4->T S Selectivity Ratios d4->S

Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay using cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptor of interest. CHO-K1 cells are chosen as they provide a relatively null background for many G-protein coupled receptors (GPCRs), ensuring that the measured binding is specific to the recombinantly expressed target[12][13][14].

A. Materials and Reagents:

  • Cell Membranes: CHO-K1 cell membranes stably expressing human 5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A, or D2 receptors.

  • Radioligands:

    • For 5-HT2A/2C: [³H]Ketanserin or [³H]Mesulergine.

    • For 5-HT2B: [³H]5-HT.

    • For 5-HT1A: [³H]8-OH-DPAT.

    • For D2: [³H]Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 7-(Trifluoromethyl)chroman-4-amine HCl, Lorcaserin, WAY-161503, dissolved in DMSO and serially diluted in assay buffer.

  • Non-specific Determinate: High concentration of a known non-radioactive ligand (e.g., 10 µM Mianserin for 5-HT2 receptors).

  • Equipment: 96-well filter plates (GF/B or GF/C), vacuum manifold/cell harvester, liquid scintillation counter, scintillation fluid[15][16][17].

B. Procedure:

  • Plate Preparation: Pre-soak 96-well filter plates for at least 2 hours in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material[15].

  • Assay Setup: In each well of the filter plate, combine the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific determinate (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd value).

    • 100 µL of diluted cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium[16].

  • Harvesting: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from unbound radioligand[18].

  • Counting: Dry the filter mat, place it in a scintillation vial (or use a filter plate-compatible counter), add scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter[7][16].

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Inhibition Curves: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[7].

Comparative Data Summary & Interpretation

The following table presents hypothetical, yet plausible, binding affinity (Ki) data derived from the described protocol. This data structure allows for a direct and objective comparison of selectivity.

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)
7-(Trifluoromethyl)chroman-4-amine 25 450 980 >10,000 >10,000
Lorcaserin152701560>10,000>10,000
WAY-161503424240>10,000>10,000

Note: Data are representative. Actual experimental results may vary.

Selectivity Ratios (Ki Off-Target / Ki On-Target):

Compoundvs. 5-HT2Avs. 5-HT2B
7-(Trifluoromethyl)chroman-4-amine 18-fold 39-fold
Lorcaserin18-fold104-fold
WAY-1615036-fold60-fold

Interpretation:

  • 7-(Trifluoromethyl)chroman-4-amine demonstrates a clear preference for the 5-HT2C receptor, with a Ki value of 25 nM. Its selectivity over the 5-HT2A receptor (18-fold) is comparable to that of Lorcaserin[3]. Its selectivity against the 5-HT2B receptor (39-fold) is moderate, less pronounced than Lorcaserin but better than some other agonists[4][10]. The lack of significant affinity for the 5-HT1A and D2 receptors at concentrations up to 10,000 nM suggests good selectivity outside the 5-HT2 family.

  • Lorcaserin performs as the established benchmark, showing excellent selectivity against the 5-HT2B receptor (104-fold), which is a critical feature for mitigating the risk of cardiac valvulopathy[3][5].

  • WAY-161503 shows the highest potency at the 5-HT2C receptor (Ki = 4 nM) but has the lowest selectivity against the 5-HT2A receptor (6-fold), indicating a higher potential for 5-HT2A-mediated off-target effects at efficacious doses[7][11].

Mechanistic Context: 5-HT2C Receptor Signaling

Understanding the downstream consequences of receptor binding is crucial. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding initiates a cascade that leads to the activation of Phospholipase C (PLC), ultimately resulting in an increase in intracellular calcium[7][19].

G Agonist 5-HT2C Agonist (e.g., 7-(CF3)-chroman-4-amine) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gαq/11 G-Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Canonical Gq/11 Signaling Pathway of the 5-HT2C Receptor.

While binding affinity is a critical first step, it is essential to follow up with functional assays (e.g., calcium mobilization or inositol phosphate accumulation assays) to confirm that binding translates to receptor activation (agonism) and to explore potential biased agonism, where a ligand may preferentially activate one signaling pathway over another[19][20].

Conclusion

This guide provides a comprehensive framework for assessing the selectivity of this compound. Based on the presented experimental design and representative data, the compound emerges as a potent 5-HT2C ligand with a promising selectivity profile, particularly concerning its differentiation from the 5-HT2A receptor. Its selectivity against 5-HT2B is moderate and warrants further functional characterization to fully assess its safety profile. By employing rigorous, comparative in vitro methods as detailed here, researchers can confidently position novel compounds within the complex landscape of serotonergic modulators, paving the way for more precise pharmacological tools and safer therapeutic candidates.

References

A Guide to Comparative Docking Studies of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 7-(Trifluoromethyl)chroman-4-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the in-silico evaluation of this promising class of compounds. This document will delve into the scientific rationale, experimental design, and data interpretation, offering insights grounded in established medicinal chemistry principles.

Introduction: The Therapeutic Potential of Fluorinated Chromans

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique heterocyclic structure provides a versatile template for designing molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance their therapeutic potential.[6][7][8][9] The high electronegativity and lipophilicity of the -CF3 group can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[9][10]

This guide focuses on this compound and its derivatives as a case study for comparative molecular docking. While the parent compound is commercially available, its therapeutic potential remains largely unexplored in publicly available literature.[11] Given the established neuroprotective and enzyme-inhibitory activities of related chroman structures, we will explore the potential of these derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease.[12][13]

Rationale for Target Selection: Acetylcholinesterase (AChE)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[12][14] Several approved drugs for Alzheimer's, such as Donepezil and Galantamine, are AChE inhibitors.[12][15]

Chroman-based structures have been identified as potent AChE inhibitors, making AChE an ideal target for a comparative docking study of this compound derivatives.[12][13][16] This in-silico approach allows for the rapid and cost-effective evaluation of a series of compounds, providing valuable insights into their potential binding modes and structure-activity relationships (SAR).

Design of Hypothetical Derivatives for Comparative Analysis

To illustrate the process of a comparative docking study, a series of hypothetical derivatives of this compound were designed. These derivatives feature modifications at the 4-amino group, a common site for derivatization to explore SAR. The goal is to assess how different substituents at this position influence the binding affinity and interaction with the AChE active site.

Table 1: Hypothetical Derivatives of 7-(Trifluoromethyl)chroman-4-amine for Docking Studies

Compound IDR-Group (Substitution at 4-amino group)
Parent -H
Derivative 1 -C(O)CH3 (Acetyl)
Derivative 2 -C(O)Ph (Benzoyl)
Derivative 3 -CH2Ph (Benzyl)
Derivative 4 -SO2Ph (Benzenesulfonyl)

Detailed Protocol for Comparative Molecular Docking

A rigorous and well-validated docking protocol is essential for obtaining meaningful and reproducible results. The following section outlines a step-by-step workflow for a comparative docking study using widely accepted software and methodologies.

Software and Force Fields
  • Docking Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.[17] Other commercial software like Glide or GOLD can also be employed.[18]

  • Visualization Software: Discovery Studio, PyMOL, or Chimera are excellent tools for visualizing protein-ligand interactions.

  • Force Field: The choice of force field is critical for accurate energy calculations. For protein-ligand docking, force fields like AMBER or CHARMM are commonly used.

Experimental Workflow

The overall workflow for the comparative docking study is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Preparation (PDB ID: 4EY7) Grid Grid Box Generation (Centering on Active Site) PDB->Grid Ligand Ligand Preparation (Derivative Sketching & Energy Minimization) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Grid->Dock Scoring Scoring & Ranking (Binding Affinity) Dock->Scoring Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction SAR SAR Analysis Interaction->SAR G cluster_pathway Simplified AChE Inhibition Pathway ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Blocked Inhibited AChE Inhibitor Chroman Derivative Inhibitor->AChE Binding

References

A Senior Application Scientist's Guide to Evaluating Pharmacokinetic Differences in Chromanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Pharmacokinetics in Analog Development

In the realm of medicinal chemistry, the chromanamine scaffold has emerged as a privileged structure, particularly for targeting central nervous system (CNS) receptors such as dopamine agonists.[1] The strategic modification of this core structure yields a series of analogs, each with potentially unique pharmacological profiles. However, efficacy is not solely determined by a molecule's affinity for its target. The journey of that molecule through the body—its absorption, distribution, metabolism, and excretion (ADME)—is the gatekeeper to its therapeutic success. This journey is defined by its pharmacokinetics (PK).[2][3]

Understanding the nuanced pharmacokinetic differences between structurally similar analogs is paramount. A minor structural tweak can dramatically alter a compound's oral bioavailability, its ability to cross the blood-brain barrier, its metabolic stability, or its duration of action.[4] Neglecting a rigorous comparative PK evaluation can lead to the advancement of suboptimal candidates, wasting significant time and resources.

This guide provides an in-depth framework for the systematic evaluation and comparison of the pharmacokinetic profiles of chromanamine analogs. It is designed to move beyond mere protocol recitation, offering insights into the causal relationships between chemical structure, experimental design, and pharmacokinetic outcomes. Our objective is to equip researchers with the knowledge to design self-validating studies that generate clear, comparable, and actionable data for informed candidate selection.

The Interplay of Structure and Pharmacokinetics

The journey to understanding an analog's PK profile begins with its chemical structure. Subtle modifications to the chromanamine core can have profound and predictable impacts on its physicochemical properties, which in turn govern its ADME profile.

  • Lipophilicity (LogP/LogD): The addition or removal of lipophilic groups (e.g., alkyl chains) or polar groups (e.g., hydroxyls) directly influences a molecule's ability to cross biological membranes. Higher lipophilicity often enhances absorption and blood-brain barrier penetration but can also increase metabolic clearance and non-specific tissue binding.[5]

  • Ionization (pKa): The amine group in chromanamines is typically basic. Its pKa determines the charge state at physiological pH. A neutral form is generally favored for passive diffusion across membranes, while the ionized form can be critical for solubility and target interaction.[6]

  • Hydrogen Bonding: The presence and position of hydroxyl groups can impact solubility and provide handles for metabolic enzymes, potentially leading to faster clearance.[1]

These properties do not exist in isolation. A successful drug candidate must strike a delicate balance to achieve the desired pharmacokinetic profile.

Caption: Common modification points on the chromanamine scaffold.

A Framework for Comparative Pharmacokinetic Profiling

A robust evaluation requires an integrated approach, examining each facet of ADME in a comparative context. The goal is to build a comprehensive data package that allows for side-by-side comparison of analogs.

Data Presentation: Summarizing Key Pharmacokinetic Parameters

Quantitative data should be summarized in a clear, tabular format. This allows for rapid assessment and comparison between analogs after both intravenous (IV) and oral (PO) administration.

Parameter Analog A Analog B Analog C Justification for Measurement
IV Administration (1 mg/kg) Provides baseline for clearance and distribution, independent of absorption.
CL (mL/min/kg) 154520Clearance: Measures the efficiency of elimination. High values may indicate a short duration of action.
Vd (L/kg) 2.53.01.0Volume of Distribution: Indicates the extent of tissue distribution. High values suggest extensive tissue penetration.
t½ (h) 3.21.10.9Half-life: The time for plasma concentration to decrease by half. Dictates dosing frequency.
AUC₀-∞ (ng·h/mL) 1110370833Area Under the Curve: Represents total drug exposure.
PO Administration (10 mg/kg) Evaluates oral absorption and first-pass metabolism.
Cmax (ng/mL) 25080450Maximum Concentration: Peak plasma level achieved. Relevant for efficacy and safety.
Tmax (h) 1.00.51.5Time to Cmax: Indicates the rate of absorption.
AUC₀-t (ng·h/mL) 16654442500Area Under the Curve: Represents total drug exposure after oral dosing.
F (%) 151230Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation. A critical parameter for oral drug viability.
In Vitro Parameters Predicts in vivo behavior and potential liabilities.
HLM Stability (t½, min) >601540Human Liver Microsome Stability: Predicts metabolic clearance rate. Short half-life suggests rapid metabolism.
PPB (%) 859570Plasma Protein Binding: The unbound fraction is pharmacologically active. High binding can limit efficacy and distribution.

This table presents hypothetical data for illustrative purposes.

Essential Experimental Protocols

The integrity of the comparative data hinges on the quality and consistency of the experimental methods. The following protocols represent a self-validating system for generating robust PK data.

Protocol 1: In Vivo Pharmacokinetic Study in Rodent Models

The choice to conduct both IV and PO studies is critical; it is the only way to determine absolute oral bioavailability (F), distinguishing poor absorption from high first-pass metabolism.

  • Objective: To determine and compare the key pharmacokinetic parameters (CL, Vd, t½, F) of chromanamine analogs in a mammalian system.

  • Animal Model: Sprague-Dawley rats (n=3-5 per group) are a standard choice due to their well-characterized physiology and manageable size.[7][8]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The vehicle should be a non-interfering solution (e.g., saline with 5% DMSO).

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The dose is typically higher to ensure detectable plasma concentrations.

  • Blood Sampling: A sparse sampling design is often employed to minimize stress on the animals.[9]

    • Collect blood samples (~100 µL) from the tail or saphenous vein at predetermined time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[7]

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[7]

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge immediately at 4°C (e.g., 4000 rpm for 10 min) to separate plasma.[10]

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis. This ensures the stability of the analytes.

Metabolic_Pathway Parent Chromanamine Analog (Lipophilic) Phase1 Phase I Metabolism (CYP450-mediated oxidation, N-dealkylation, etc.) Parent->Phase1 Liver Metabolite Hydroxylated or Dealkylated Metabolite (More Polar) Phase1->Metabolite Phase2 Phase II Metabolism (Conjugation, e.g., Glucuronidation) Metabolite->Phase2 Excreted Excreted Metabolite (Hydrophilic) Phase2->Excreted Urine/Bile

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-(Trifluoromethyl)chroman-4-amine hydrochloride: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The compound 7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS No. 191608-40-9) is a valuable building block in medicinal chemistry, but its structure—containing a halogenated organic moiety and an amine salt—necessitates a rigorous and well-understood handling protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, explaining the causality behind each safety recommendation. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety, ensuring that both you and your research remain protected.

Part 1: Deconstructing the Hazard Profile

Understanding the potential risks is the foundational step in developing a robust safety protocol. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer a reliable hazard profile by analyzing its structural components and data from analogous compounds.

  • The Trifluoromethyl Group (-CF3): This group classifies the molecule as a halogenated organic compound. Halogenated compounds can be persistent in the environment and may present toxicological risks.[1][2] When heated to decomposition, they can release highly toxic gases.[2][3]

  • The Amine Hydrochloride Moiety: Amine hydrochlorides are salts and are typically crystalline solids at room temperature. The primary risk from solids is the inhalation of fine dust or aerosols, which can cause respiratory irritation.[4] A safety data sheet for the similar compound, (S)-Chroman-4-amine hydrochloride, classifies it as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential respiratory irritant.[4]

Based on this analysis, a cautious and comprehensive approach is warranted.

Table 1: Inferred Hazard Profile for this compound

Hazard Category Potential Effect Rationale & Sources
Acute Oral Toxicity Harmful if swallowed. Based on analogue data (S)-Chroman-4-amine hydrochloride.[4]
Skin Irritation May cause skin irritation upon contact. Common for amine salts; specified for analogue compounds.[4]
Eye Irritation May cause serious eye damage. Amine salts can be corrosive to eye tissue.[4]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract. A primary risk for powdered chemical compounds.[4]
Chronic/Organ Toxicity Some halogenated solvents can cause organ damage with repeated exposure. General hazard class for halogenated organics.[2]

Part 2: The Hierarchy of Controls: Situating PPE Correctly

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety culture prioritizes eliminating or engineering out hazards first. This principle is visualized in the "Hierarchy of Controls."

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution label_most Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE label_least Least Effective invis_node1 invis_node2

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling this compound, engineering controls like a certified chemical fume hood are not optional; they are mandatory to minimize inhalation exposure.[2][5]

Part 3: Operational Plan: PPE Selection and Step-by-Step Protocols

The required PPE depends on the specific task. We will address two common scenarios: handling the compound as a solid and working with it in solution.

Scenario A: Handling Solid this compound

(e.g., weighing, preparing solutions)

This is the highest risk scenario for aerosol generation. All operations must be conducted within a chemical fume hood.

Step-by-Step PPE Protocol (Solid):

  • Respiratory Protection: A NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of fine powders. For larger quantities or if the material is particularly fine, a half-mask respirator with P100 (particulate) cartridges is recommended.[6]

  • Eye and Face Protection: Wear chemical splash goggles that provide a full seal around the eyes.[4] When handling quantities greater than a few grams, add a full-face shield over the goggles to protect against accidental splashes during solution preparation.[4]

  • Hand Protection: Wear two pairs of chemical-resistant gloves (double-gloving). Nitrile gloves are a suitable choice. The outer glove should have extended cuffs that go over the sleeve of the lab coat. This is critical because a single glove can have microscopic pinholes; the second glove provides crucial backup protection.[2]

  • Body Protection: A clean, long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned. For handling large quantities, consider a disposable chemical-resistant apron or coverall.[5][7]

Scenario B: Handling the Compound in Solution

(e.g., running reactions, transfers)

Here, the primary risk shifts from dust inhalation to chemical splashes. The solvent introduces its own set of hazards that must also be considered.

Step-by-Step PPE Protocol (Solution):

  • Respiratory Protection: This is dictated by the solvent's volatility and toxicity. If using a volatile organic solvent (e.g., Dichloromethane, THF), you must continue to work in a fume hood and may require a half-mask respirator with organic vapor cartridges in addition to particulate filters if there is a risk of aerosolization.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4]

  • Hand Protection: Continue to use double-layered nitrile gloves. If a splash occurs, remove the outer glove immediately, inspect the inner glove, and replace the outer glove with a new one. Never continue working with a potentially contaminated glove.

  • Body Protection: A fully buttoned lab coat remains the minimum requirement. If there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

Table 2: Summary of PPE Requirements

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solid (<1g) N95 Dust Mask (in fume hood) Chemical Splash Goggles Double Nitrile Gloves Lab Coat
Weighing Solid (>1g) Half-Mask Respirator (P100) Goggles & Face Shield Double Nitrile Gloves Lab Coat & Apron
Handling Solution Per Solvent SDS (in fume hood) Chemical Splash Goggles Double Nitrile Gloves Lab Coat

Part 4: Decontamination and Disposal Plan

Safe handling does not end when the experiment is complete. Proper decontamination and disposal are critical to prevent exposure and environmental contamination.

Personnel Decontamination: The Doffing Sequence

Removing PPE in the correct order is crucial to avoid cross-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

Doffing_Sequence cluster_1 PPE Doffing (Removal) Workflow Start Procedure Complete Step1 1. Decontaminate Outer Gloves (if necessary) Start->Step1 Step2 2. Remove Apron or Coverall Step1->Step2 Outer gloves still on Step3 3. Remove Outer Gloves Step2->Step3 Outer gloves still on Step4 4. Remove Face Shield & Goggles Step3->Step4 Inner gloves on Step5 5. Remove Lab Coat Step4->Step5 Inner gloves on Step6 6. Remove Inner Gloves Step5->Step6 Inner gloves on Step7 7. Wash Hands Thoroughly Step6->Step7 Hands are now bare End Safe Exit Step7->End

Caption: Follow this sequence for safe PPE removal to prevent cross-contamination.

Waste Disposal Protocol

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[1][3] Do not dispose of this chemical down the drain. [2]

  • Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste.[3][9] Mixing them significantly increases disposal costs and complexity.[1]

  • Container: Use a designated, compatible hazardous waste container with a secure, threaded cap. The container must be kept closed except when actively adding waste.[2][3]

  • Labeling: Label the container "Hazardous Waste: Halogenated Organics." List all chemical constituents, including solvents and the full name "this compound."[1][3]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's guidelines.

  • Collection: When the container is three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EH&S) department.[1]

By adhering to these detailed operational plans, you demonstrate a commitment to a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)chroman-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-(Trifluoromethyl)chroman-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.